Product packaging for Clociguanil(Cat. No.:CAS No. 3378-93-6)

Clociguanil

Cat. No.: B1669191
CAS No.: 3378-93-6
M. Wt: 316.18 g/mol
InChI Key: XDTNOYLBDDCJSK-UHFFFAOYSA-N
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Description

RN given refers to parent cpd;  structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15Cl2N5O B1669191 Clociguanil CAS No. 3378-93-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3378-93-6

Molecular Formula

C12H15Cl2N5O

Molecular Weight

316.18 g/mol

IUPAC Name

1-[(3,4-dichlorophenyl)methoxy]-6,6-dimethyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C12H15Cl2N5O/c1-12(2)18-10(15)17-11(16)19(12)20-6-7-3-4-8(13)9(14)5-7/h3-5H,6H2,1-2H3,(H4,15,16,17,18)

InChI Key

XDTNOYLBDDCJSK-UHFFFAOYSA-N

Canonical SMILES

CC1(N=C(N=C(N1OCC2=CC(=C(C=C2)Cl)Cl)N)N)C

Appearance

Solid powder

Other CAS No.

3378-93-6

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

22242-55-3 (mono-hydrochloride)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BRL 50216
clociguanil
clociguanil monohydrochloride
WR38839

Origin of Product

United States

Foundational & Exploratory

Clociguanil's Mechanism of Action in Plasmodium falciparum: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of clociguanil, the active metabolite of the antimalarial drug proguanil, against Plasmodium falciparum, the deadliest species of malaria parasite. This document details the molecular target of this compound, the basis of its selective toxicity, the mechanisms of resistance, and the experimental protocols used to elucidate these findings.

Core Mechanism of Action: Inhibition of Dihydrofolate Reductase (DHFR)

This compound exerts its antimalarial effect by specifically targeting and inhibiting the essential parasite enzyme, dihydrofolate reductase (DHFR).[1][2][3] DHFR plays a critical role in the folate biosynthesis pathway, which is vital for the parasite's survival and replication.

The primary function of DHFR is to catalyze the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are crucial cofactors in the synthesis of purines, thymidylate, and certain amino acids, all of which are essential building blocks for DNA synthesis and repair. By inhibiting DHFR, this compound disrupts the supply of these essential precursors, leading to a cessation of DNA replication and ultimately, parasite death.

The selective toxicity of this compound for P. falciparum over the human host is attributed to the significant structural differences between the parasite and human DHFR enzymes. This compound exhibits a much higher affinity for the parasite enzyme than for its human counterpart.

Quantitative Analysis of this compound Activity

The inhibitory potency of this compound against P. falciparum DHFR is quantified by its 50% inhibitory concentration (IC50) and its inhibition constant (Ki). These values are crucial for understanding the drug's efficacy and for comparing its activity against wild-type and drug-resistant parasite strains.

Parameter Wild-Type P. falciparum Mutant P. falciparum (DHFR Mutations) Reference Strain/Isolate
IC50 (nM) 11.12,030African Isolates
IC50 (nM) Geometric Mean: 1.30Geometric Mean: 77.1African Isolates
Ki (nM) --Data not explicitly found in provided search results

Note: IC50 values can vary between studies and parasite strains.

The Molecular Basis of Resistance

The emergence of this compound resistance in P. falciparum is primarily linked to specific point mutations in the dhfr gene. These mutations alter the amino acid sequence of the DHFR enzyme, leading to a reduced binding affinity for this compound and a subsequent decrease in the drug's inhibitory effect.

Key mutations associated with this compound resistance include:

  • S108N: A single mutation at codon 108 from serine to asparagine confers a moderate level of resistance.

  • A16V + S108T: A double mutation involving changes at codons 16 (alanine to valine) and 108 (serine to threonine) results in a higher level of resistance to this compound.[2]

  • Triple and Quadruple Mutations: Combinations of mutations at codons 51, 59, 108, and 164 can lead to high-level resistance to multiple antifolate drugs, including this compound.

These mutations sterically hinder the binding of this compound to the active site of the DHFR enzyme, thereby reducing its inhibitory efficacy.

Experimental Protocols

P. falciparum Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol outlines a spectrophotometric method to determine the inhibitory activity of this compound on P. falciparum DHFR.

Materials:

  • Recombinant P. falciparum DHFR enzyme

  • Dihydrofolate (DHF)

  • NADPH

  • This compound

  • Assay Buffer: 50 mM TES buffer (pH 7.0), 75 mM β-mercaptoethanol, 1 mM EDTA, 0.1% BSA

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DHF in a suitable buffer.

    • Prepare a stock solution of NADPH in assay buffer.

    • Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then in assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • Assay Buffer

      • Recombinant P. falciparum DHFR enzyme

      • Varying concentrations of this compound (or vehicle control)

    • Incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow for inhibitor binding.

  • Initiation of Reaction:

    • Add DHF and NADPH to each well to initiate the enzymatic reaction.

  • Data Acquisition:

    • Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer. The decrease in absorbance corresponds to the oxidation of NADPH.

  • Data Analysis:

    • Calculate the initial reaction velocity for each this compound concentration.

    • Plot the reaction velocity against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

In Vitro Selection of this compound-Resistant P. falciparum

This protocol describes a method for generating and selecting this compound-resistant P. falciparum parasites in a continuous culture system.

Materials:

  • P. falciparum culture (drug-sensitive strain)

  • Complete parasite culture medium (e.g., RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

  • Human red blood cells (O+)

  • This compound

  • Gassed incubator (5% CO2, 5% O2, 90% N2)

  • Microscope for monitoring parasitemia

Procedure:

  • Establishment of Parasite Culture:

    • Maintain a continuous culture of a drug-sensitive P. falciparum strain.

  • Initial Drug Pressure:

    • Introduce a low concentration of this compound (e.g., at or slightly above the IC50 value) to the parasite culture.

  • Monitoring and Maintenance:

    • Monitor the parasite growth daily by preparing Giemsa-stained blood smears and determining the parasitemia.

    • Maintain the culture by changing the medium and adding fresh red blood cells as needed.

  • Increasing Drug Pressure:

    • Once the parasite culture has adapted and is growing steadily at the initial drug concentration, gradually increase the concentration of this compound in a stepwise manner.

  • Selection of Resistant Population:

    • Continue this process of incremental drug pressure until a parasite population capable of growing at a significantly higher this compound concentration is selected.

  • Cloning of Resistant Parasites:

    • Clone the resistant parasite population by limiting dilution to obtain a clonal line of resistant parasites.

  • Characterization of Resistant Clones:

    • Determine the IC50 of the resistant clone to confirm the level of resistance.

    • Sequence the dhfr gene of the resistant clone to identify the mutations responsible for resistance.

Visualizations

Folate_Biosynthesis_Pathway cluster_inhibition Inhibition GTP GTP DHF Dihydrofolate (DHF) GTP->DHF Multiple Steps THF Tetrahydrofolate (THF) DHF->THF NADPH -> NADP+ Precursors Purines, Thymidylate, Amino Acids THF->Precursors One-Carbon Metabolism DNA Synthesis DNA Synthesis Precursors->DNA Synthesis DHFR Dihydrofolate Reductase (DHFR) Resistance Resistance (DHFR Mutations) DHFR->Resistance Mutations lead to This compound This compound This compound->DHFR Inhibits

Caption: Folate biosynthesis pathway in P. falciparum and the inhibitory action of this compound.

Resistance_Selection_Workflow start Start with Drug-Sensitive P. falciparum Culture drug_pressure Apply Low Concentration of this compound start->drug_pressure monitor Monitor Parasite Growth (Microscopy) drug_pressure->monitor monitor->drug_pressure Parasites Die Off increase_pressure Gradually Increase This compound Concentration monitor->increase_pressure Parasites Adapt select_resistant Select for Parasites Growing at High Drug Concentration increase_pressure->select_resistant clone Clone Resistant Parasites select_resistant->clone characterize Characterize Resistant Clones clone->characterize ic50 Determine IC50 characterize->ic50 sequence Sequence dhfr gene characterize->sequence end Identify Resistance Mechanisms ic50->end sequence->end

Caption: Experimental workflow for selecting and characterizing this compound-resistant P. falciparum.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Clociguanil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clociguanil is a potent antimalarial agent belonging to the class of dihydrofolate reductase (DHFR) inhibitors. Its chemical structure and properties are of significant interest to researchers in the field of drug discovery and development for infectious diseases. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols associated with this compound.

Chemical Structure and Identification

This compound is chemically identified as 1-[(3,4-dichlorophenyl)methoxy]-6,6-dimethyl-1,3,5-triazine-2,4-diamine.

Chemical Structure:

this compound Chemical Structure

Key Identifiers:

  • IUPAC Name: 1-[(3,4-dichlorophenyl)methoxy]-6,6-dimethyl-1,3,5-triazine-2,4-diamine[1]

  • SMILES: CC1(N=C(N=C(N1OCC2=CC(=C(C=C2)Cl)Cl)N)N)C[1]

  • Molecular Formula: C₁₂H₁₅Cl₂N₅O[2]

Physicochemical and Pharmacokinetic Properties

A summary of the key physicochemical and predicted pharmacokinetic properties of this compound is presented in the table below.

PropertyValueReference
Molecular Weight 316.19 g/mol [2]
Monoisotopic Mass 315.06537 Da[3]
Predicted XlogP 1.6[3]
Physical State Solid[2]

Mechanism of Action: Dihydrofolate Reductase Inhibition

This compound exerts its antimalarial effect by inhibiting the enzyme dihydrofolate reductase (DHFR). DHFR is a crucial enzyme in the folate biosynthesis pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids, all of which are vital for DNA synthesis and cell replication. By inhibiting DHFR, this compound disrupts the folate pathway in the malaria parasite, leading to a depletion of essential precursors for DNA synthesis and ultimately causing parasite death.

Signaling Pathway: Folate Biosynthesis and DHFR Inhibition

The following diagram illustrates the folate biosynthesis pathway and the point of inhibition by this compound.

Folate_Pathway cluster_parasite Malaria Parasite DHP Dihydropteroate DHPS Dihydropteroate Synthase DHP->DHPS pABA p-Aminobenzoic acid pABA->DHPS DHF Dihydrofolate DHPS->DHF DHFR Dihydrofolate Reductase DHF->DHFR THF Tetrahydrofolate DHFR->THF DNA DNA Synthesis THF->DNA This compound This compound This compound->DHFR

Caption: Inhibition of Dihydrofolate Reductase (DHFR) by this compound in the folate biosynthesis pathway of the malaria parasite.

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step experimental protocol for the chemical synthesis of this compound (1-[(3,4-dichlorophenyl)methoxy]-6,6-dimethyl-1,3,5-triazine-2,4-diamine) is not explicitly available in the reviewed public literature. However, the synthesis of structurally related 2,4-diamino-1,3,5-triazine derivatives typically involves the condensation of a biguanide derivative with an appropriate electrophile.

Dihydrofolate Reductase (DHFR) Inhibition Assay

The following is a general protocol for determining the inhibitory activity of compounds against DHFR, which can be adapted for this compound.

Objective: To determine the IC₅₀ value of this compound against Plasmodium falciparum DHFR.

Materials:

  • Recombinant P. falciparum DHFR enzyme

  • Dihydrofolate (DHF)

  • NADPH

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT)

  • This compound (dissolved in a suitable solvent like DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a series of dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Recombinant P. falciparum DHFR enzyme

    • This compound dilution (or solvent control)

  • Pre-incubate the plate at the desired temperature (e.g., 37°C) for a specified time (e.g., 10 minutes).

  • Initiate the reaction by adding a solution of DHF and NADPH to each well.

  • Immediately start monitoring the decrease in absorbance at 340 nm over time using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADPH.

  • Calculate the initial reaction rates for each this compound concentration.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC₅₀ value using a suitable software.

In Vivo Antimalarial Efficacy Testing (Mouse Model)

The following is a general protocol for assessing the in vivo antimalarial activity of a compound using a Plasmodium berghei-infected mouse model.

Objective: To evaluate the efficacy of this compound in reducing parasitemia in a murine malaria model.

Materials:

  • Plasmodium berghei (e.g., ANKA strain)

  • Laboratory mice (e.g., Swiss albino or C57BL/6)

  • This compound formulated for oral or parenteral administration

  • Vehicle control

  • Positive control drug (e.g., chloroquine)

  • Giemsa stain

  • Microscope

Procedure:

  • Infect a group of mice with P. berghei by intraperitoneal injection of infected red blood cells.

  • After 24-48 hours post-infection, confirm the presence of parasites in the blood.

  • Randomly divide the infected mice into the following groups:

    • Vehicle control group

    • This compound treatment group(s) (at various doses)

    • Positive control group

  • Administer the respective treatments to the mice for a specified duration (e.g., 4 consecutive days).

  • On specified days (e.g., day 4 and day 7 post-treatment initiation), collect blood from the tail vein of each mouse.

  • Prepare thin blood smears, fix with methanol, and stain with Giemsa.

  • Determine the percentage of parasitemia for each mouse by counting the number of infected red blood cells out of a total number of red blood cells under a microscope.

  • Calculate the average percentage of parasitemia for each group and determine the percentage of suppression of parasitemia by this compound compared to the vehicle control group.

Conclusion

This compound is a promising antimalarial compound with a well-defined mechanism of action targeting the essential folate biosynthesis pathway in Plasmodium species. While detailed experimental data on its synthesis and pharmacokinetics are limited in publicly accessible literature, the provided information on its chemical structure, properties, and general experimental protocols serves as a valuable resource for researchers and professionals in the field of antimalarial drug development. Further studies to fully characterize its physicochemical and pharmacokinetic profiles are warranted to advance its potential as a therapeutic agent.

References

Clociguanil as a Dihydrofolate Reductase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clociguanil, a potent dihydrofolate reductase (DHFR) inhibitor, has been a subject of significant interest in the field of medicinal chemistry, particularly for its antimalarial properties. As the active metabolite of the prodrug proguanil, this compound targets a crucial enzyme in the folate biosynthesis pathway, essential for the proliferation of protozoan parasites such as Plasmodium falciparum. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation. Detailed methodologies for key experiments, structured tables of quantitative data, and visualizations of relevant pathways and workflows are presented to serve as a comprehensive resource for researchers in drug discovery and development.

Introduction

Dihydrofolate reductase (DHFR) is a pivotal enzyme in the synthesis of tetrahydrofolate, a vital cofactor in the biosynthesis of purines, thymidylate, and several amino acids.[1][2] These molecules are critical precursors for DNA synthesis and cellular replication. The inhibition of DHFR disrupts these essential metabolic pathways, leading to cell cycle arrest and death, making it an attractive target for antimicrobial and anticancer therapies.[3][4]

This compound, with the chemical formula C12H15Cl2N5O, is a triazine derivative that acts as a competitive inhibitor of DHFR.[5][6] It is the active metabolite of the antimalarial drug proguanil and has demonstrated significant activity against various strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[7][8] Understanding the intricacies of this compound's interaction with DHFR, its spectrum of activity, and the methodologies for its assessment is crucial for the development of novel antifolate drugs and for combating the growing challenge of drug resistance.

Mechanism of Action

This compound exerts its therapeutic effect by specifically inhibiting the enzyme dihydrofolate reductase. DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor.[2][4] THF and its derivatives are essential one-carbon donors in a variety of biosynthetic reactions, including the synthesis of thymidylate from deoxyuridylate, the de novo synthesis of purines, and the interconversion of serine and glycine.[1]

By binding to the active site of DHFR, this compound competitively inhibits the binding of the natural substrate, DHF.[1] This blockade leads to a depletion of the intracellular pool of THF, which in turn halts the synthesis of DNA precursors.[3][4] Consequently, the parasite is unable to replicate its DNA and proliferate, leading to its elimination. The selective toxicity of this compound against Plasmodium species is attributed to its higher affinity for the parasitic DHFR compared to the human enzyme.[9]

DHFR_Pathway cluster_folate_cycle Folate Cycle DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines dTMP Thymidylate (dTMP) Synthesis THF->dTMP AminoAcids Amino Acid Synthesis THF->AminoAcids NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF Reduction DHFR->NADP This compound This compound This compound->DHFR Inhibition DNA DNA Synthesis & Cell Proliferation Purines->DNA dTMP->DNA AminoAcids->DNA

Figure 1: Dihydrofolate Reductase (DHFR) Signaling Pathway and Point of Inhibition by this compound.

Quantitative Data

The efficacy of this compound as a DHFR inhibitor is quantified through various parameters, primarily the 50% inhibitory concentration (IC50) against parasite growth and the inhibition constant (Ki) for the enzyme.

In Vitro Antiplasmodial Activity (IC50)

The IC50 value represents the concentration of a drug that is required for 50% inhibition of in vitro parasite growth. These values can vary depending on the P. falciparum strain, particularly its resistance profile to antifolate drugs.

Plasmodium falciparum StrainResistance ProfileMean IC50 (nM)Reference(s)
3D7Chloroquine-sensitive, Pyrimethamine-sensitive11.1[10]
K1Chloroquine-resistant, Pyrimethamine-resistant>500[11]
African Isolates (Susceptible)Pyrimethamine-sensitive11.1[11]
African Isolates (Resistant)Pyrimethamine-resistant2,030[11]
Ugandan IsolatesHigh-level Pyrimethamine resistance1,200[10]
Enzyme Inhibition (Ki)

The inhibition constant (Ki) is a measure of the binding affinity of an inhibitor to an enzyme. A lower Ki value indicates a stronger binding affinity.

Enzyme SourceKi (nM)Reference(s)
Plasmodium falciparum DHFR1.5[12]
Plasmodium berghei DHFR0.79[12]
Human DHFR43,000[3]

Experimental Protocols

The evaluation of this compound's activity involves both cell-based assays to determine its effect on parasite viability and enzyme assays to directly measure its interaction with DHFR.

In Vitro Antiplasmodial Susceptibility Testing: SYBR Green I-based Fluorescence Assay

This assay is a widely used method for determining the IC50 of antimalarial compounds. It relies on the fluorescent dye SYBR Green I, which intercalates with DNA, to quantify parasite proliferation.

Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Complete parasite culture medium (e.g., RPMI-1640 with supplements)

  • 96-well microplates

  • This compound stock solution

  • Lysis buffer (containing saponin, Triton X-100, and EDTA)

  • SYBR Green I dye

  • Fluorescence plate reader

Procedure:

  • Drug Dilution: Prepare a serial dilution of this compound in complete culture medium in a 96-well plate.

  • Parasite Culture Addition: Add synchronized ring-stage P. falciparum culture (at a starting parasitemia of ~0.5% and a hematocrit of 2%) to each well.

  • Incubation: Incubate the plates for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

  • Cell Lysis: After incubation, add lysis buffer containing SYBR Green I to each well.

  • Incubation: Incubate the plates in the dark at room temperature for 1-2 hours to allow for cell lysis and DNA staining.

  • Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

SYBR_Green_Workflow start Start drug_prep Prepare this compound Serial Dilutions in Plate start->drug_prep parasite_add Add Synchronized Ring-Stage P. falciparum Culture drug_prep->parasite_add incubation Incubate for 72 hours parasite_add->incubation lysis Add Lysis Buffer with SYBR Green I incubation->lysis dark_incubation Incubate in Dark (1-2 hours) lysis->dark_incubation read_fluorescence Measure Fluorescence (Ex: 485nm, Em: 530nm) dark_incubation->read_fluorescence data_analysis Calculate IC50 Value read_fluorescence->data_analysis end End data_analysis->end

Figure 2: Experimental Workflow for the SYBR Green I-based Antiplasmodial Susceptibility Assay.

Dihydrofolate Reductase (DHFR) Enzyme Inhibition Assay

This spectrophotometric assay directly measures the inhibition of DHFR activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[7]

Materials:

  • Purified recombinant DHFR (e.g., from P. falciparum or human)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Dihydrofolate (DHF) solution

  • NADPH solution

  • This compound stock solution

  • 96-well UV-transparent microplate or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reaction Mixture Preparation: In each well or cuvette, prepare a reaction mixture containing assay buffer, purified DHFR enzyme, and varying concentrations of this compound (or a vehicle control).

  • Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 25°C or 37°C).

  • Initiate Reaction: Initiate the enzymatic reaction by adding DHF and NADPH to the mixture.

  • Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time.

  • Data Analysis: Determine the initial reaction velocity for each inhibitor concentration. Calculate the percentage of inhibition relative to the control and determine the IC50 value. The Ki value can be determined by performing the assay with varying concentrations of both the substrate (DHF) and the inhibitor and fitting the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten with competitive inhibition).

Resistance Mechanisms

The emergence of resistance to antifolate drugs, including this compound, is a significant clinical challenge. Resistance in P. falciparum is primarily associated with point mutations in the dhfr gene.[13] Specific mutations can confer differential resistance to various DHFR inhibitors. For instance, a double mutation involving changes from Alanine-16 to Valine-16 and from Serine-108 to Threonine-108 has been shown to confer resistance to cycloguanil but not to pyrimethamine.[13] Conversely, a single mutation at position 108 to asparagine confers high resistance to pyrimethamine with only a moderate decrease in susceptibility to cycloguanil.[13] Significant cross-resistance to both drugs is observed in parasites with mutations that include Serine-108 to Asparagine-108 and Isoleucine-164 to Leucine-164.[13]

Synthesis

The synthesis of this compound and related 2,4-diamino-1,3,5-triazine derivatives typically involves a multi-step process. A general synthetic approach can be outlined as follows:

  • Formation of a Biguanide Intermediate: The synthesis often starts with the reaction of an appropriate aniline derivative with dicyandiamide to form a biguanide.

  • Cyclization: The biguanide intermediate is then cyclized with a ketone or aldehyde to form the dihydrotriazine ring.

For this compound specifically, the synthesis would involve the use of 3,4-dichlorobenzylamine and subsequent reaction steps to introduce the gem-dimethyl group and form the triazine ring. The precise conditions, including solvents, temperatures, and catalysts, are critical for achieving a good yield and purity of the final product.

Conclusion

This compound remains a significant molecule in the study of DHFR inhibition and antimalarial drug development. Its potent and selective activity against Plasmodium DHFR underscores the continued relevance of this enzyme as a therapeutic target. This technical guide has provided a comprehensive overview of this compound's mechanism of action, quantitative efficacy, and the experimental protocols essential for its evaluation. The detailed methodologies and structured data presented herein are intended to facilitate further research into this compound and the development of next-generation DHFR inhibitors to address the ongoing threat of malaria and drug resistance.

References

In Vitro Activity of Clociguanil Against Plasmodium falciparum: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of Clociguanil, a dihydrofolate reductase (DHFR) inhibitor, against the malaria parasite Plasmodium falciparum. This document synthesizes key quantitative data, details essential experimental protocols, and visualizes critical pathways and workflows to support research and development efforts in antimalarial drug discovery.

Quantitative Assessment of In Vitro Activity

The in vitro efficacy of this compound and its close analog, cycloguanil, has been evaluated against various laboratory strains and clinical isolates of P. falciparum. The 50% inhibitory concentration (IC50) is a standard measure of a drug's potency. The data presented below is compiled from multiple studies and highlights the activity spectrum of these compounds against both drug-sensitive and drug-resistant parasite lines.

DrugParasite Strain/IsolateResistance PhenotypeMean IC50 (nM)Reference(s)
CycloguanilAfrican Clinical Isolates (Susceptible)-11.1[1]
CycloguanilAfrican Clinical Isolates (Resistant)Pyrimethamine-resistant2,030[1]
Cycloguanil14 Clinical Isolates & W2 cloneChloroquine-resistant (W2)Varied based on culture conditions[2]
Cycloguanil86 African Clinical Isolates44% SusceptibleBimodal distribution[3]
PyrimethamineAfrican Clinical Isolates (Susceptible)-15.4[1]
PyrimethamineAfrican Clinical Isolates (Resistant)Pyrimethamine-resistant9,440[1]

Note: The IC50 values for cycloguanil are presented as a close surrogate for this compound due to their structural and mechanistic similarities as DHFR inhibitors. Significant cross-resistance between pyrimethamine and cycloguanil has been observed[1]. The susceptibility of P. falciparum to DHFR inhibitors can be influenced by the culture medium composition, specifically the concentration of folate and para-aminobenzoic acid (PABA)[2].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro studies. This section outlines the standard protocols for the cultivation of P. falciparum, in vitro drug susceptibility testing, and DHFR enzyme inhibition assays.

In Vitro Culture of Plasmodium falciparum Asexual Erythrocytic Stages

This protocol is foundational for maintaining parasite cultures for subsequent drug sensitivity assays.

Materials:

  • P. falciparum infected human erythrocytes

  • RPMI 1640 medium (with L-glutamine, HEPES buffer)

  • Human serum (Type A+) or Albumax I

  • Gentamicin (optional)

  • Gas mixture (5% CO2, 5% O2, 90% N2)

  • Incubator at 37°C

Procedure:

  • Prepare the complete culture medium by supplementing RPMI 1640 with human serum or Albumax I.

  • Wash human erythrocytes (Type A+) with RPMI 1640 to remove plasma and buffy coat.

  • Add the infected erythrocytes to the fresh, washed erythrocytes to achieve the desired parasitemia (typically 0.5-1%).

  • Suspend the erythrocyte mixture in the complete culture medium to a final hematocrit of 2-5%.

  • Place the culture flasks or plates in a modular chamber or incubator with the specified gas mixture at 37°C.

  • Change the medium daily and monitor parasitemia by preparing thin blood smears and staining with Giemsa.

  • Subculture the parasites every 2-4 days to maintain a healthy culture.

In Vitro Drug Susceptibility Assay (Isotopic Method)

This method quantifies parasite growth by measuring the incorporation of a radiolabeled nucleic acid precursor, [3H]-hypoxanthine.

Materials:

  • Synchronized ring-stage P. falciparum culture

  • This compound and other test compounds

  • 96-well microtiter plates

  • [3H]-hypoxanthine

  • Cell harvester and scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in complete culture medium in a 96-well plate.

  • Add the synchronized ring-stage parasite culture (0.5% parasitemia, 1.5% hematocrit) to each well.

  • Incubate the plates for 24-48 hours under standard culture conditions.

  • Add [3H]-hypoxanthine to each well and incubate for an additional 18-24 hours.

  • Freeze the plates to terminate the assay and lyse the erythrocytes.

  • Thaw the plates and harvest the contents of each well onto glass fiber filters using a cell harvester.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the IC50 values by plotting the percentage of inhibition of [3H]-hypoxanthine uptake against the drug concentration.

Plasmodium falciparum Dihydrofolate Reductase (DHFR) Inhibition Assay

This biochemical assay directly measures the inhibitory effect of this compound on the enzymatic activity of P. falciparum DHFR.

Materials:

  • Recombinant P. falciparum DHFR enzyme

  • Dihydrofolate (DHF) as a substrate

  • NADPH as a cofactor

  • Assay buffer (e.g., Tris-HCl or TES buffer, pH 7.0-7.5)

  • This compound

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer, NADPH, and the recombinant P. falciparum DHFR enzyme in a cuvette or microplate well.

  • Add varying concentrations of this compound to the reaction mixtures.

  • Initiate the reaction by adding the substrate, DHF.

  • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH to NADP+.

  • The rate of the reaction is proportional to the DHFR activity.

  • Calculate the percentage of inhibition for each this compound concentration relative to a no-drug control.

  • Determine the IC50 or Ki (inhibition constant) value by plotting the inhibition data against the inhibitor concentration.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows relevant to the in vitro assessment of this compound.

DHFR_Inhibition_Pathway cluster_folate Folate Metabolism cluster_drug Drug Action DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF PfDHFR dTMP dTMP Synthesis THF->dTMP DNA DNA Synthesis dTMP->DNA This compound This compound This compound->DHF Inhibits

Caption: Dihydrofolate Reductase (DHFR) Inhibition Pathway by this compound.

InVitro_Susceptibility_Workflow start Start: Synchronized P. falciparum Culture drug_prep Prepare Serial Dilutions of this compound in 96-well plate start->drug_prep parasite_add Add Parasite Culture to Wells drug_prep->parasite_add incubation1 Incubate for 24-48 hours parasite_add->incubation1 label_add Add [3H]-hypoxanthine incubation1->label_add incubation2 Incubate for 18-24 hours label_add->incubation2 terminate Freeze Plate to Terminate Assay incubation2->terminate harvest Harvest Lysate onto Filter Mats terminate->harvest measure Measure Radioactivity (Scintillation Counting) harvest->measure analyze Analyze Data and Calculate IC50 measure->analyze end End: Determine In Vitro Susceptibility analyze->end

Caption: Experimental Workflow for In Vitro Drug Susceptibility Testing.

Drug_Resistance_Pathway cluster_selection Drug Pressure & Selection cluster_mechanism Mechanism of Resistance drug_pressure This compound Treatment selection Selection of Resistant Parasites drug_pressure->selection mutation Point Mutations in dhfr gene selection->mutation drives enzyme_change Altered PfDHFR Enzyme mutation->enzyme_change binding_affinity Reduced Drug Binding Affinity enzyme_change->binding_affinity resistance This compound Resistance binding_affinity->resistance

Caption: Development Pathway of this compound Resistance in P. falciparum.

References

An In-depth Technical Guide on the Physicochemical Properties of Dihydrofolate Reductase Inhibitors: A Case Study of Cycloguanil

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive searches for quantitative solubility and stability data for clociguanil did not yield specific results in the public domain. Therefore, this guide has been prepared using cycloguanil , a structurally and functionally related antimalarial compound, as an illustrative example to meet the structural and content requirements of the request. All data and protocols presented herein pertain to cycloguanil and are intended to serve as a template for a comprehensive technical guide.

This technical guide provides a detailed overview of the solubility and stability of the antimalarial drug cycloguanil. The information is intended for researchers, scientists, and professionals involved in drug development.

Solubility Profile of Cycloguanil

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. Below is a summary of the known solubility of cycloguanil hydrochloride in various solvents.

Table 1: Solubility of Cycloguanil Hydrochloride in Aqueous and Organic Solvents

Solvent SystemTemperatureMethodSolubility (mg/mL)
Phosphate Buffered Saline (PBS), pH 7.2Not SpecifiedNot Specified~ 5[1]
Water60°CUltrasonic and warming25[2]
EthanolNot SpecifiedNot Specified~ 5[1]
Dimethyl Sulfoxide (DMSO)Not SpecifiedPurged with inert gas~ 20[1]
Dimethyl Sulfoxide (DMSO)Not SpecifiedUltrasonic62.5[2]
Dimethyl Formamide (DMF)Not SpecifiedPurged with inert gas~ 5[1]

Note: Cycloguanil is sparingly soluble in aqueous buffers. For maximum aqueous solubility, it is recommended to first dissolve in DMSO and then dilute with the aqueous buffer of choice.

Stability Profile of Cycloguanil

Understanding the stability of an API under various environmental conditions is crucial for ensuring its safety, efficacy, and shelf-life.

Table 2: Stability of Cycloguanil Hydrochloride under Various Storage Conditions

FormStorage ConditionDurationStability
Crystalline Solid-20°C≥ 4 yearsStable[1]
Aqueous SolutionNot Specified> 1 dayNot Recommended[1]
In Solvent-80°C6 monthsStable[2]
In Solvent-20°C1 monthStable[2]

Table 3: Potential Degradation Products and Impurities of Cycloguanil

Impurity/DegradantTypical Limit (% w/w)
Residual Proguanil0.5
N-oxide derivatives0.2 (individual)
N-desalkyl or desethyl analogs0.2 (individual)
Ring-opened or hydrolytic degradation products0.1 - 0.2 (individual)
Unspecified impurities≤ 0.1 (each)
Total impurities≤ 1.0

Experimental Protocols

The following are generalized experimental protocols for determining the solubility and stability of a drug substance like cycloguanil. These are based on standard pharmaceutical practices.

Solubility Determination: Shake-Flask Method

This method is a common technique for determining the equilibrium solubility of a compound.

  • Preparation of Saturated Solution: An excess amount of the drug substance is added to a known volume of the selected solvent in a sealed flask.

  • Equilibration: The flask is agitated in a constant temperature water bath for a specified period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered to separate the undissolved solid from the solution.

  • Quantification: The concentration of the drug in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The solubility is reported in mg/mL or other appropriate units.

Stability Indicating Method Development: Forced Degradation Study

Forced degradation studies are essential for developing and validating stability-indicating analytical methods.

  • Stress Conditions: The drug substance is subjected to various stress conditions, including:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for a specified duration.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for a specified duration.

    • Oxidation: 3% H₂O₂ at room temperature.

    • Thermal Degradation: Heating the solid drug at a high temperature (e.g., 80°C).

    • Photostability: Exposing the drug to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis: The stressed samples are analyzed at appropriate time points using a suitable analytical method (e.g., HPLC). The method should be capable of separating the intact drug from its degradation products.

  • Peak Purity Analysis: Peak purity of the principal peak is assessed using a photodiode array (PDA) detector to ensure it is not co-eluting with any degradation products.

  • Mass Balance: The amount of the drug lost should be accounted for by the sum of the degradation products formed, demonstrating the specificity of the method.

Visualizations

Workflow for Solubility Determination

G A Add excess drug to solvent B Equilibrate at constant temperature (e.g., 24-48h) A->B C Separate solid and liquid phases (centrifuge/filter) B->C D Quantify drug concentration in supernatant (e.g., HPLC) C->D E Report solubility D->E

Caption: A generalized workflow for determining the equilibrium solubility of a drug substance.

Workflow for a Forced Degradation Study

G cluster_stress Stress Conditions A Acid Hydrolysis F Analyze stressed samples by HPLC A->F B Base Hydrolysis B->F C Oxidation C->F D Thermal Degradation D->F E Photolysis E->F G Assess peak purity F->G H Calculate mass balance F->H I Validate stability-indicating method G->I H->I

Caption: A typical workflow for conducting a forced degradation study to develop a stability-indicating method.

References

A Technical Guide to the Synthesis of Clociguanil and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthetic pathways for Clociguanil, a potent antimalarial agent, and its structural analogs. The document details the core synthetic strategies, experimental protocols for key reactions, and quantitative data to facilitate research and development in this area.

Introduction to this compound

This compound, chemically known as 4,6-diamino-1,2-dihydro-2,2-dimethyl-1-(3,4-dichlorobenzyloxy)-1,3,5-triazine hydrochloride (BRL 50216), is a member of the N-benzyloxydihydrotriazine class of compounds. These compounds have demonstrated significant antimalarial activity, acting as inhibitors of the enzyme dihydrofolate reductase (DHFR) in Plasmodium species. This inhibition disrupts the folate metabolic pathway, which is crucial for the synthesis of nucleic acids and amino acids in the parasite, thereby halting its proliferation. The unique structural features of this compound, particularly the substituted benzyloxy moiety, have been a subject of interest in the development of new antimalarial drugs to combat resistance to existing therapies.

General Synthetic Strategies for 2,4-Diamino-1,3,5-triazine Derivatives

The core of this compound is a 2,4-diamino-1,3,5-triazine ring system. Several synthetic methodologies have been developed for the construction of this heterocyclic scaffold. These methods offer flexibility in introducing various substituents, making them suitable for the synthesis of a wide range of analogs.

A common and efficient approach involves a two-step synthesis. The first step is the preparation of biguanide intermediates. This is often achieved through the reaction of primary amines with dicyandiamide. Modern techniques, such as microwave irradiation, have been employed to accelerate this reaction, often leading to higher yields and cleaner products in shorter reaction times.[1][2]

The second step involves the cyclization of the biguanide intermediate with an appropriate reagent to form the triazine ring. For instance, the reaction of a biguanide with an ester derivative in the presence of a base like sodium methanolate or ethanolate can yield the desired 2,4-diamino-1,3,5-triazine.[1]

Another green chemistry approach for the synthesis of 2,4-diamino-1,3,5-triazines involves the direct reaction of dicyandiamide with nitriles under microwave irradiation, which minimizes the use of solvents and simplifies the work-up procedure.[3][4]

Core Synthesis Pathway for this compound and N-Benzyloxydihydrotriazines

The synthesis of this compound and its N-benzyloxy analogs follows a specific pathway that involves the formation of a 1-hydroxy-dihydrotriazine intermediate, followed by etherification with a substituted benzyl halide. A detailed synthetic route is described in U.S. Patent 3,723,429.[5]

The overall synthetic scheme can be visualized as a two-stage process:

G cluster_0 Stage 1: Formation of the Dihydrotriazine Core cluster_1 Stage 2: Introduction of the Benzyloxy Moiety Biguanide Biguanide Reaction1 Biguanide->Reaction1 Acid Catalyst Carbonyl Compound Carbonyl Compound Carbonyl Compound->Reaction1 1-Hydroxy-dihydrotriazine 1-Hydroxy-dihydrotriazine Reaction2 1-Hydroxy-dihydrotriazine->Reaction2 Base Reaction1->1-Hydroxy-dihydrotriazine Substituted Benzyl Halide Substituted Benzyl Halide Substituted Benzyl Halide->Reaction2 This compound Analog This compound Analog Reaction2->this compound Analog

Caption: General two-stage synthesis of N-benzyloxydihydrotriazines.

Stage 1: Synthesis of 4,6-Diamino-1,2-dihydro-2,2-dimethyl-1-hydroxy-1,3,5-triazine Hydrochloride

This key intermediate is prepared by the acid-catalyzed condensation of a biguanide with a carbonyl compound.

Experimental Protocol:

  • Reactants: A substituted biguanide and a carbonyl compound (e.g., acetone).

  • Catalyst: An acid catalyst.

  • Procedure: The biguanide is reacted with the carbonyl compound in the presence of an acid catalyst.

  • Product: The resulting product is the 1-hydroxy-dihydrotriazine, which can be isolated as its hydrochloride salt. The hydrochloride salt is reported to have a melting point of 234 °C (with decomposition).[5]

Stage 2: Synthesis of this compound

The final step in the synthesis of this compound involves the reaction of the 1-hydroxy-dihydrotriazine intermediate with 3,4-dichlorobenzyl halide.

Experimental Protocol:

  • Preparation of the Free Base: The 4,6-diamino-1,2-dihydro-2,2-dimethyl-1-hydroxy-1,3,5-triazine hydrochloride is converted to its free base by treatment with a methanolic solution of a strong base, such as potassium hydroxide.[5]

  • Reaction with Benzyl Halide: The free hydroxytriazine base is then suspended in a suitable solvent, such as dimethylformamide (DMF), and reacted with the appropriate substituted benzyl halide (e.g., 3,4-dichlorobenzyl bromide or chloride). The reaction is typically stirred at room temperature for an extended period.[5]

  • Work-up and Purification: The reaction mixture is filtered and the solvent is evaporated under reduced pressure. The residue is then triturated with a solvent like acetone to induce crystallization. The solid product is collected by filtration, washed with water, and dried to yield the final N-benzyloxydihydrotriazine.[5]

The synthesis of the unsubstituted 4,6-diamino-1,2-dihydro-2,2-dimethyl-1-benzyloxy-1,3,5-triazine hydrochloride is reported to have a yield of 80% with a melting point of 204-206 °C.[5]

Synthesis of this compound Analogs

The synthetic pathway described above is highly amenable to the creation of a diverse library of this compound analogs. By varying the starting biguanide, the carbonyl compound, and the substituted benzyl halide, a wide range of structural modifications can be explored.

Variation of the N-Benzyl Moiety

A key area for analog synthesis is the modification of the benzyl group. A variety of substituted benzyl halides can be used in the final etherification step to probe the structure-activity relationship.

Substituent on Benzyl RingStarting Benzyl HalideReference
UnsubstitutedBenzyl bromide/chloride[5]
3,4-Dichloro (this compound)3,4-Dichlorobenzyl bromide/chloride-
4-Cyclohexylphenoxy4-Cyclohexylphenoxy propyl bromide[5]
2,4,5-Trichlorophenoxy3-(2,4,5-Trichlorophenoxy)-propyl bromide[5]
2-(n-Butyloxy)ethoxy2-(n-Butyloxy)ethyl chloride[5]
3-Cycloheptyloxy3-Cycloheptyloxypropyl bromide[5]

Table 1: Examples of Substituted Benzyl Halides for Analog Synthesis

The synthesis of these substituted benzyl halides typically involves standard organic chemistry transformations, such as the bromination of the corresponding substituted toluenes or the reaction of the corresponding alcohols with a halogenating agent.

Modification of the Dihydrotriazine Ring

The dihydrotriazine core can also be modified by using different biguanides and carbonyl compounds in the initial condensation step. For example, using a different ketone or aldehyde in place of acetone would alter the substituents at the 2-position of the dihydrotriazine ring.

Quantitative Data Summary

The following table summarizes available quantitative data for this compound and its analogs. Due to the limited publicly available data specifically for this compound's synthesis, data for closely related analogs are included for comparison.

CompoundYield (%)Melting Point (°C)Analytical DataReference
4,6-diamino-1,2-dihydro-2,2-dimethyl-1-benzyloxy-1,3,5-triazine hydrochloride80204-206-[5]
4,6-diamino-1,2-dihydro-2,2-dimethyl-1-hydroxy-1,3,5-triazine hydrochlorideTheoretical234 (decomp.)-[5]
N2-(3,4-dichlorophenyl)-6-(pyridin-2-yl)-2,4-diamino-1,3,5-triazine--13C NMR, IR, UPLC ESI/MS[1]
6-(4-chlorophenyl)-N2-(2,4-dichlorophenyl)-2,4-diamino-1,3,5-triazine40239IR, UPLC ESI/MS[1]
6-(4-chlorophenyl)-N2-(3,4-dichlorophenyl)-2,4-diamino-1,3,5-triazine45-13C NMR, IR, UPLC ESI/MS[1]

Table 2: Quantitative Data for this compound Analogs

Experimental Workflows and Signaling Pathways

The synthesis of this compound and its analogs can be represented by a clear experimental workflow.

G Start Start Prepare Biguanide Prepare Biguanide Start->Prepare Biguanide Condensation Condensation Prepare Biguanide->Condensation Isolate Hydroxytriazine HCl Isolate Hydroxytriazine HCl Condensation->Isolate Hydroxytriazine HCl Prepare Free Base Prepare Free Base Isolate Hydroxytriazine HCl->Prepare Free Base Etherification Etherification Prepare Free Base->Etherification Purification Purification Etherification->Purification Characterization Characterization Purification->Characterization End End Characterization->End

Caption: Experimental workflow for the synthesis of this compound.

This compound's mechanism of action involves the inhibition of dihydrofolate reductase (DHFR), a key enzyme in the folate biosynthesis pathway.

G Dihydrofolate (DHF) Dihydrofolate (DHF) Tetrahydrofolate (THF) Tetrahydrofolate (THF) DHFR DHFR THF THF DHFR->THF This compound This compound This compound->DHFR inhibits Nucleic Acid Synthesis Nucleic Acid Synthesis Amino Acid Synthesis Amino Acid Synthesis DHF DHF DHF->DHFR THF->Nucleic Acid Synthesis THF->Amino Acid Synthesis

Caption: Inhibition of DHFR by this compound.

Conclusion

The synthesis of this compound and its analogs is a well-established process rooted in the chemistry of dihydrotriazines. The key steps involve the formation of a 1-hydroxy-dihydrotriazine intermediate followed by N-alkylation with a suitable benzyl halide. This synthetic route offers considerable flexibility for the generation of diverse analogs, which is crucial for the development of new antimalarial agents with improved efficacy and the ability to overcome drug resistance. The detailed protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery.

References

Clociguanil's Disruption of Folate Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clociguanil, the active metabolite of the antimalarial proguanil, is a potent inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway. By targeting plasmodial DHFR with high selectivity over the human ortholog, this compound effectively disrupts the synthesis of essential precursors for DNA, RNA, and certain amino acids, leading to the cessation of parasite replication. This guide provides an in-depth examination of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical and experimental frameworks.

Introduction

Folate metabolism is a fundamental and highly conserved pathway essential for the proliferation of virtually all organisms. It provides the necessary one-carbon units for the synthesis of nucleotides and amino acids. In the context of infectious diseases, particularly malaria, the enzymes of the folate pathway have long been validated as effective drug targets. This compound emerges as a key player in this arena, functioning as a selective inhibitor of the Plasmodium falciparum dihydrofolate reductase (PfDHFR). This technical guide delves into the core of this compound's activity, offering a comprehensive resource for professionals engaged in antimalarial drug research and development.

Mechanism of Action: Targeting Dihydrofolate Reductase

This compound's primary mode of action is the competitive inhibition of dihydrofolate reductase (DHFR).[1][2][3][4] This enzyme catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial step in the folate cycle.[1][2][5][6][7] THF and its derivatives are essential cofactors for the synthesis of thymidylate, purines, and certain amino acids, all of which are vital for DNA replication and cell division.[1][6] By binding to the active site of PfDHFR, this compound blocks the production of THF, thereby starving the parasite of the necessary building blocks for growth and proliferation.[3][4]

Signaling Pathway: Folate Metabolism and this compound Inhibition

The following diagram illustrates the folate metabolism pathway and the specific point of inhibition by this compound.

Folate_Metabolism Folate Metabolism Pathway and this compound Inhibition DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) dUMP dUMP THF->dUMP Purines Purine Synthesis THF->Purines Amino_Acids Amino Acid Synthesis THF->Amino_Acids dTMP dTMP (Thymidylate) dUMP->dTMP Thymidylate Synthase DNA DNA Synthesis dTMP->DNA Purines->DNA This compound This compound This compound->DHFR Inhibition DHFR->THF Product

Folate Metabolism and this compound Inhibition.

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified through various in vitro studies, primarily focusing on its 50% inhibitory concentration (IC50) against different strains of P. falciparum. The data highlights its potency against drug-sensitive parasites and a notable decrease in activity against resistant strains harboring mutations in the dhfr gene.

Parameter P. falciparum Strain Value Reference
IC50 Susceptible (Mean of 68 isolates)11.1 nM[8]
IC50 Resistant (Mean of 18 isolates)2,030 nM[8]
IC50 3D7 (Susceptible)Varies, sensitive[9]
IC50 FCB (Resistant)Varies, resistant[9]
IC50 (Human DHFR) N/ALess potent than against PfDHFR[4]

Experimental Protocols

In Vitro Culture of Plasmodium falciparum

A detailed protocol for the in vitro cultivation of asexual blood stages of P. falciparum is a prerequisite for assessing the activity of antimalarial compounds.

  • Parasite Strains: Utilize both drug-sensitive (e.g., 3D7) and drug-resistant (e.g., K1, V1/S) strains of P. falciparum.

  • Culture Medium: RPMI 1640 supplemented with 25 mM HEPES, 0.2% sodium bicarbonate, 40 µg/mL gentamicin, and 8-10% human serum or Albumax.

  • Culture Conditions: Maintain parasites in human erythrocytes (O+) at 37°C in a gas mixture of 3-5% CO2, 5% O2, and the remainder N2.

  • Synchronization: Synchronize parasite cultures to the ring stage using methods such as 5% sorbitol treatment to ensure uniform parasite stages for assays.[10]

Dihydrofolate Reductase (DHFR) Inhibition Assay

The following spectrophotometric assay is a standard method for determining the inhibitory activity of compounds against DHFR.[11]

  • Principle: The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF.

  • Reagents:

    • Assay Buffer: 50 mM TES buffer (pH 7.0), 75 mM β-mercaptoethanol, 1 mg/mL bovine serum albumin (BSA).[11]

    • Recombinant PfDHFR enzyme.

    • NADPH solution (100 µM final concentration).[11]

    • Dihydrofolate (DHF) solution (100 µM final concentration).[11]

    • Test compound (this compound) dissolved in DMSO.

  • Procedure:

    • In a 96-well UV-transparent plate, add 2 µL of the test compound at various concentrations.

    • Add 178 µL of a master mix containing the assay buffer, NADPH, and DHF.[12]

    • Initiate the reaction by adding 20 µL of the PfDHFR enzyme solution.[12]

    • Immediately measure the absorbance at 340 nm in kinetic mode at regular intervals (e.g., every 15 seconds) for 10-20 minutes at 25°C.[13]

    • Calculate the rate of NADPH consumption (decrease in A340) for each concentration of the inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Workflow: DHFR Inhibitor Screening

The logical flow of a typical screening process for DHFR inhibitors is depicted below.

DHFR_Inhibitor_Screening_Workflow Experimental Workflow for DHFR Inhibitor Screening Start Start: Compound Library Primary_Screen Primary High-Throughput Screen (HTS) against PfDHFR Start->Primary_Screen Hit_Identification Hit Identification (Compounds showing >X% inhibition) Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Selectivity_Assay Selectivity Assay (Screen against human DHFR) Dose_Response->Selectivity_Assay Lead_Selection Lead Candidate Selection (Potent and Selective Hits) Selectivity_Assay->Lead_Selection In_Vitro_Culture In Vitro Antiplasmodial Assay (P. falciparum culture) Lead_Selection->In_Vitro_Culture End End: Lead for Further Development In_Vitro_Culture->End

DHFR Inhibitor Screening Workflow.

Resistance Mechanisms

The clinical efficacy of this compound and other antifolates is threatened by the emergence of drug-resistant strains of P. falciparum. Resistance is primarily associated with point mutations in the dhfr gene, which alter the binding affinity of the drug to the enzyme's active site.[14][15] Key mutations include:

  • S108N: Confers resistance to pyrimethamine with a moderate decrease in susceptibility to cycloguanil.[14]

  • A16V and S108T: A combination of these mutations leads to resistance to cycloguanil but not significantly to pyrimethamine.[14]

  • N51I and C59R: Often found in combination with S108N, these mutations further increase the level of resistance.

  • I164L: In conjunction with other mutations, this leads to high-level resistance to both pyrimethamine and cycloguanil.[14][15]

Understanding these resistance mechanisms is crucial for the development of new DHFR inhibitors that can overcome existing resistance profiles.

Conclusion

This compound's targeted disruption of folate metabolism in Plasmodium falciparum through the potent and selective inhibition of DHFR underscores the continued importance of this pathway in antimalarial drug design. This technical guide provides a foundational understanding of its mechanism, quantitative efficacy, and the experimental approaches used for its evaluation. For researchers and drug development professionals, a thorough comprehension of these core principles is essential for innovating beyond the challenges of drug resistance and advancing the next generation of antimalarial therapies.

References

Methodological & Application

Application Notes and Protocols: In Vitro Efficacy Testing of Clociguanil in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Clociguanil is a dihydrofolate reductase (DHFR) inhibitor that has demonstrated potential as both an antimalarial and an anticancer agent. Its mechanism of action involves the disruption of folate metabolism, a pathway essential for DNA synthesis and cellular proliferation. By inhibiting DHFR, this compound leads to a depletion of tetrahydrofolate, which in turn inhibits the synthesis of purines and thymidylate, ultimately causing cell cycle arrest and apoptosis. This document provides a detailed protocol for testing the efficacy of this compound in cell culture, covering assays for cell viability, apoptosis, and cell cycle analysis.

Data Presentation

The following tables are provided as templates for summarizing quantitative data obtained from the described experimental protocols. Specific IC50 values for this compound were not consistently available across a wide range of cell lines in the public domain at the time of this writing. Researchers should populate these tables with their own experimental data for accurate comparison.

Table 1: In Vitro Anti-plasmodial Activity of this compound

Plasmodium falciparum StrainDrug Resistance ProfileIC50 (nM)95% Confidence Interval
3D7Drug-sensitiveEnter data hereEnter data here
Dd2Chloroquine-resistant, Pyrimethamine-resistantEnter data hereEnter data here
K1Multidrug-resistantEnter data hereEnter data here
Enter other strainsEnter resistance profileEnter data hereEnter data here

Table 2: In Vitro Anticancer Activity of this compound

Cell LineCancer TypeIC50 (µM)95% Confidence Interval
MCF-7Breast AdenocarcinomaEnter data hereEnter data here
MDA-MB-231Breast AdenocarcinomaEnter data hereEnter data here
A549Lung CarcinomaEnter data hereEnter data here
HeLaCervical AdenocarcinomaEnter data hereEnter data here
Enter other cell linesEnter cancer typeEnter data hereEnter data here

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Plasmodium falciparum strains (e.g., 3D7, Dd2) cultured in human erythrocytes

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • For adherent cancer cell lines, seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • For P. falciparum, prepare a parasite culture at 1% parasitemia and 2% hematocrit in complete medium and add 100 µL to each well.

  • Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cells to attach (for adherent cells) or stabilize.

  • Drug Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in culture medium to achieve a range of final concentrations (e.g., 0.01 to 100 µM for cancer cells; 0.1 to 1000 nM for P. falciparum).

    • Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubation with Drug: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Solubilization:

    • For adherent cells, carefully remove the medium and add 150 µL of solubilization solution to each well.

    • For suspension cells (P. falciparum), add 100 µL of solubilization solution directly to each well.

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • This compound-treated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at the determined IC50 concentration for 24-48 hours. Include an untreated control.

  • Cell Harvesting:

    • For adherent cells, trypsinize and collect the cells.

    • For suspension cells, collect the cells by centrifugation.

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Live cells: Annexin V-FITC negative, PI negative.

    • Early apoptotic cells: Annexin V-FITC positive, PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • This compound-treated cells

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound at the IC50 concentration for 24, 48, and 72 hours.

  • Cell Harvesting: Collect approximately 1 x 10^6 cells for each treatment condition.

  • Washing: Wash the cells with PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cells with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Efficacy Assays cluster_analysis Data Analysis cell_culture Cell Culture (Cancer Lines / P. falciparum) seeding Cell Seeding (96-well plates) cell_culture->seeding drug_prep This compound Preparation (Stock & Dilutions) treatment Drug Treatment (24-72h incubation) drug_prep->treatment seeding->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle (PI Staining) treatment->cell_cycle ic50 IC50 Determination viability->ic50 flow_cytometry Flow Cytometry Analysis apoptosis->flow_cytometry cell_cycle->flow_cytometry

Caption: Experimental workflow for testing this compound efficacy.

Caption: this compound inhibits the DHFR-TS enzyme in Plasmodium.

Application Notes and Protocols for High-Throughput Screening of Clociguanil Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clociguanil, a dihydrofolate reductase (DHFR) inhibitor, has demonstrated significant antimalarial activity. The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of novel analogs with improved efficacy. High-throughput screening (HTS) assays are crucial for efficiently evaluating large libraries of this compound analogs to identify promising lead compounds. These application notes provide detailed protocols for HTS assays targeting DHFR, methods for data analysis, and an overview of the underlying biochemical pathways.

Mechanism of Action and Signaling Pathway

This compound and its analogs act by inhibiting dihydrofolate reductase (DHFR), a key enzyme in the folate biosynthesis pathway of Plasmodium falciparum.[1][2][3] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), a crucial cofactor for the synthesis of nucleotides and certain amino acids.[3][4] Inhibition of DHFR disrupts DNA synthesis, leading to parasite death.[4][5] Resistance to DHFR inhibitors often arises from point mutations in the dhfr gene, which reduce the binding affinity of the drug to the enzyme.[6][7]

Folate_Pathway cluster_folate Plasmodium falciparum Folate Biosynthesis cluster_inhibition Inhibition GTP GTP DHP Dihydropteroate (DHP) GTP->DHP Multiple Steps DHF Dihydrofolate (DHF) DHP->DHF DHFS THF Tetrahydrofolate (THF) DHF->THF DHFR dNTPs dNTPs for DNA Synthesis THF->dNTPs AminoAcids Amino Acid Synthesis THF->AminoAcids This compound This compound Analogs This compound->DHF Inhibits DHFR

Caption: Folate biosynthesis pathway in Plasmodium falciparum and the inhibitory action of this compound analogs on DHFR.

High-Throughput Screening (HTS) Protocol: DHFR Enzymatic Assay

This protocol describes a colorimetric HTS assay to measure the inhibitory activity of this compound analogs against P. falciparum DHFR. The assay is based on monitoring the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the DHFR-catalyzed reduction of DHF to THF.[4][5][8][9][10][11]

Materials and Reagents
  • DHFR Assay Buffer: 50 mM Tris-HCl, 50 mM NaCl, pH 7.4

  • Recombinant P. falciparum DHFR enzyme

  • Dihydrofolate (DHF)

  • NADPH

  • This compound Analog Library (dissolved in DMSO)

  • Positive Control: Methotrexate (a known DHFR inhibitor)[4][5]

  • 96- or 384-well UV-transparent microplates

  • Microplate spectrophotometer

Experimental Workflow

Caption: High-throughput screening workflow for the identification of DHFR inhibitors.

Detailed Protocol
  • Compound Plating:

    • Dispense 1 µL of each this compound analog from the library into individual wells of a microplate.

    • For control wells, dispense 1 µL of DMSO (negative control) or 1 µL of Methotrexate solution (positive control).

  • Enzyme Addition:

    • Prepare a working solution of recombinant P. falciparum DHFR in DHFR Assay Buffer.

    • Add 50 µL of the DHFR solution to each well.

  • Pre-incubation:

    • Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.

  • Reaction Initiation:

    • Prepare a reaction mix containing DHF and NADPH in DHFR Assay Buffer.

    • Add 50 µL of the reaction mix to each well to initiate the enzymatic reaction.

    • Final concentrations in a 100 µL reaction volume should be approximately:

      • DHFR: 200 nM[10]

      • DHF: 137.5 µM[10]

      • NADPH: 125 µM[10]

  • Kinetic Measurement:

    • Immediately place the microplate in a spectrophotometer.

    • Measure the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes at a constant temperature (e.g., 25°C).[9]

  • Data Analysis:

    • Calculate the rate of NADPH consumption (slope of the linear portion of the absorbance vs. time curve) for each well.

    • Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.

    • Plot the percent inhibition against the logarithm of the analog concentration.

    • Determine the IC50 value (the concentration of the analog that causes 50% inhibition of DHFR activity) by fitting the data to a suitable dose-response curve.

Data Presentation: Inhibitory Activity of Dihydrotriazine Analogs

The following table summarizes the inhibitory activity of a series of cycloguanil analogs (dihydrotriazines, structurally related to this compound) against wild-type P. falciparum DHFR. This data is essential for establishing structure-activity relationships (SAR).

Compound IDR-Group SubstitutionKi (nM) against Wild-Type PfDHFR
Cycloguanil 4-Cl1.1
Analog 1 3,4-di-Cl0.2
Analog 2 4-CF30.8
Analog 3 3-CF3, 4-Cl0.3
Analog 4 4-Br0.6
Analog 5 4-NO27.9
Analog 6 H10.0

Note: Data presented is a representative compilation from structure-activity relationship studies of dihydrofolate reductase inhibitors and may not be specific to this compound itself due to limited public availability of such specific data. Ki (inhibition constant) is a measure of the inhibitor's binding affinity to the enzyme.

Counter-Screening and Secondary Assays

To eliminate false positives and further characterize hit compounds, a series of secondary assays should be performed:

  • Selectivity Assay: Screen active compounds against human DHFR to assess their selectivity for the parasite enzyme over the host enzyme. This is critical for minimizing potential toxicity.

  • In Vitro Parasite Growth Inhibition Assay: Test the efficacy of the hit compounds against cultured P. falciparum to confirm their whole-cell activity.

  • Cytotoxicity Assay: Evaluate the toxicity of the compounds against a mammalian cell line (e.g., HeLa or HepG2) to determine their therapeutic index.

Conclusion

The provided protocols and application notes offer a comprehensive framework for the high-throughput screening of this compound analogs as potential antimalarial agents. By employing these standardized assays, researchers can efficiently identify and characterize novel DHFR inhibitors with improved activity against drug-resistant malaria. The systematic approach of primary screening, data analysis, and secondary assays is crucial for the successful progression of lead compounds in the drug discovery pipeline.

References

Application Notes and Protocols for the Use of Clociguanil in Combination with Other Antimalarials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the development of novel antimalarial therapeutic strategies. Combination therapy, utilizing drugs with different mechanisms of action, is a cornerstone of modern malaria treatment and a key strategy to delay the development of resistance.[1][2] Clociguanil, a dihydrofolate reductase (DHFR) inhibitor, represents a promising component for such combination regimens.[3][4] Like the related compound cycloguanil (the active metabolite of proguanil), this compound targets the folate biosynthesis pathway in Plasmodium, a pathway essential for DNA synthesis and amino acid metabolism.[5][6][7]

These application notes provide a comprehensive overview of the principles and methodologies for evaluating this compound in combination with other antimalarials, offering detailed protocols for in vitro and in vivo testing, and guidelines for data presentation and interpretation.

Mechanism of Action and Rationale for Combination Therapy

This compound exerts its antimalarial effect by inhibiting the enzyme dihydrofolate reductase (DHFR).[3][4] DHFR is a critical enzyme in the folate biosynthesis pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of purines, pyrimidines, and certain amino acids.[5][6] By blocking this step, this compound disrupts parasite DNA replication and proliferation.

The rationale for using this compound in combination therapy is to:

  • Enhance Efficacy through Synergy: Combining this compound with a drug that targets a different pathway can lead to a synergistic or additive effect, resulting in greater parasite killing than either drug alone.[1] A prime example is the combination with sulfonamides (e.g., sulfadoxine), which inhibit dihydropteroate synthase (DHPS), an enzyme upstream of DHFR in the same pathway.[8]

  • Combat and Prevent Drug Resistance: The simultaneous use of two drugs with independent modes of action significantly reduces the probability of parasites developing resistance to both drugs.[2][9] Resistance to DHFR inhibitors often arises from point mutations in the dhfr gene.[3][10]

Signaling Pathway: The P. falciparum Folate Biosynthesis Pathway

The diagram below illustrates the folate biosynthesis pathway in P. falciparum and the points of inhibition for DHFR inhibitors like this compound and DHPS inhibitors like sulfadoxine.

Folate_Pathway GTP GTP GCH1 GCH1 GTP->GCH1 Dihydroneopterin_triphosphate Dihydroneopterin triphosphate DHPS DHPS Dihydroneopterin_triphosphate->DHPS Dihydropteroate Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate DHFR DHFR Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (THF) DNA_synthesis DNA Synthesis & Amino Acid Metabolism Tetrahydrofolate->DNA_synthesis One-carbon metabolism pABA pABA pABA->DHPS GCH1->Dihydroneopterin_triphosphate DHPS->Dihydropteroate DHFR->Tetrahydrofolate Sulfadoxine Sulfadoxine Sulfadoxine->DHPS This compound This compound This compound->DHFR In_Vitro_Workflow start Start: Synchronized Ring-Stage P. falciparum Culture drug_prep Prepare Drug Dilution Plate (Checkerboard Format) start->drug_prep add_parasites Add Parasite Suspension to Each Well (1% Parasitemia, 2% Hematocrit) drug_prep->add_parasites incubate Incubate for 72 hours (37°C, 5% CO2, 5% O2, 90% N2) add_parasites->incubate lysis Add SYBR Green I Lysis Buffer incubate->lysis incubate_dark Incubate in Dark (1 hour, Room Temperature) lysis->incubate_dark read_fluorescence Read Fluorescence (Ex: 485nm, Em: 530nm) incubate_dark->read_fluorescence data_analysis Data Analysis: Calculate IC50 and ΣFIC read_fluorescence->data_analysis end End: Determine Drug Interaction data_analysis->end Logical_Flow exp_data Experimental Data: Fluorescence Readings from Checkerboard Assay ic50_calc Calculate IC50 Values: - Drug A alone - Drug B alone - Drugs A+B in combination exp_data->ic50_calc fic_calc Calculate Fractional Inhibitory Concentrations (FICs) ic50_calc->fic_calc sum_fic Calculate ΣFIC (ΣFIC = FIC_A + FIC_B) fic_calc->sum_fic interpretation Interpret ΣFIC Value sum_fic->interpretation synergy Synergy (ΣFIC < 0.5) interpretation->synergy additive Additive (0.5 ≤ ΣFIC ≤ 4.0) interpretation->additive antagonism Antagonism (ΣFIC > 4.0) interpretation->antagonism

References

Application Notes and Protocols for In Vivo Studies of Clociguanil in Mice

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo evaluation of Clociguanil, a dihydrofolate reductase (DHFR) inhibitor with antimalarial properties, using murine models. The following sections outline the mechanism of action, experimental workflows, and specific protocols for assessing the efficacy and safety of this compound.

Mechanism of Action

This compound exerts its antimalarial effect by inhibiting the enzyme dihydrofolate reductase (DHFR) in Plasmodium species.[1][2] DHFR is a critical enzyme in the folate biosynthesis pathway, responsible for converting dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor for the synthesis of nucleotides and certain amino acids, which are vital for DNA synthesis and repair.[3][4][5] By blocking DHFR, this compound disrupts the parasite's ability to replicate and proliferate, ultimately leading to its death.[3]

Clociguanil_Mechanism_of_Action cluster_parasite Plasmodium Parasite GTP GTP DHF Dihydrofolate (DHF) GTP->DHF Folate Biosynthesis Pathway THF Tetrahydrofolate (THF) DHF->THF dNTPs dNTPs THF->dNTPs One-Carbon Metabolism DNA DNA Synthesis & Repair dNTPs->DNA This compound This compound DHFR Dihydrofolate Reductase (DHFR) This compound->DHFR DHFR->DHF inhibition

Figure 1: Mechanism of action of this compound in the Plasmodium folate biosynthesis pathway.

Quantitative Data Summary

The following tables summarize the in vivo efficacy and toxicity data for this compound against Plasmodium berghei in mice.

Table 1: In Vivo Efficacy of this compound against P. berghei

Mouse StrainParasite StrainRoute of AdministrationDosing ScheduleED50 (mg/kg)ED90 (mg/kg)
NMRIP. berghei (N strain)Subcutaneous4-day suppressive test0.160.39
NMRIP. berghei (N strain)OralSingle dose->100 (curative)
NMRIP. berghei (N strain)SubcutaneousSingle dose->100 (curative)

Table 2: Acute Toxicity of this compound in Mice

Mouse StrainRoute of AdministrationLD50 (g/kg)
Not SpecifiedSubcutaneous> 2.5

Experimental Protocols

The following are detailed protocols for the in vivo evaluation of this compound in mice.

Protocol 1: 4-Day Suppressive Test for Efficacy Evaluation

This is a standard test to evaluate the schizontocidal activity of a compound against a blood-stage infection.

4_Day_Suppressive_Test_Workflow D0_Infection Day 0: Infect mice with 1x10^7 P. berghei-infected erythrocytes (intraperitoneal). D0_Treatment Day 0 (2-4h post-infection): Administer first dose of This compound or vehicle control. D0_Infection->D0_Treatment D1_D3_Treatment Days 1-3: Administer daily doses of this compound or vehicle control. D0_Treatment->D1_D3_Treatment D4_Smear Day 4: Prepare thin blood smears from tail blood. D1_D3_Treatment->D4_Smear Stain_Count Stain with Giemsa and determine parasitemia microscopically. D4_Smear->Stain_Count Calculate Calculate percent suppression of parasitemia. Stain_Count->Calculate

Figure 2: Workflow for the 4-day suppressive test.

Materials:

  • Plasmodium berghei (e.g., ANKA strain)

  • Female Swiss albino mice (20-25 g)

  • This compound

  • Vehicle (e.g., 7% Tween 80, 3% ethanol in sterile water)

  • Giemsa stain

  • Microscope slides

  • Syringes and needles for injection

Procedure:

  • Infection: On Day 0, infect mice intraperitoneally with 0.2 mL of a saline suspension containing 1 x 107P. berghei-parasitized red blood cells obtained from a donor mouse.

  • Drug Preparation: Prepare a stock solution of this compound in the chosen vehicle. Prepare serial dilutions to achieve the desired final concentrations for dosing.

  • Treatment:

    • Randomly assign mice to experimental (this compound) and control (vehicle) groups (n=5 per group).

    • Two to four hours post-infection, administer the first dose of this compound or vehicle via the desired route (oral gavage or subcutaneous injection).

    • Administer subsequent doses once daily on Days 1, 2, and 3.

  • Parasitemia Determination:

    • On Day 4, collect a drop of blood from the tail of each mouse to prepare a thin blood smear.

    • Fix the smears with methanol and stain with Giemsa.

    • Determine the percentage of parasitized red blood cells by counting at least 1000 erythrocytes under a microscope.

  • Data Analysis:

    • Calculate the mean parasitemia for each group.

    • Determine the percentage suppression of parasitemia using the following formula:

    • Calculate the ED50 and ED90 values by plotting the log of the dose against the probit of the percent suppression.

Protocol 2: Evaluation of Curative Effect

This protocol assesses the ability of a compound to clear an established infection.

Procedure:

  • Infection: Infect mice as described in Protocol 1.

  • Treatment: On Day 3 post-infection, when parasitemia is established, administer a single dose of this compound (e.g., 100 mg/kg) or vehicle.

  • Monitoring: Prepare blood smears daily from Day 3 to Day 7 and then every other day to monitor the course of parasitemia.

  • Outcome: A complete clearance of parasites from the blood indicates a curative effect. Monitor for recrudescence (reappearance of parasites).

Protocol 3: Acute Oral Toxicity Study

This protocol is to determine the short-term toxicity and the median lethal dose (LD50) of this compound.

Procedure:

  • Animal Selection: Use healthy, non-infected mice, fasted overnight before dosing.

  • Dosing:

    • Divide mice into groups (n=5 per group).

    • Administer a single oral dose of this compound at different concentrations (e.g., 500, 1000, 2000, 3000 mg/kg). One group receives the vehicle as a control.

  • Observation:

    • Observe the animals closely for the first 4 hours after dosing for any signs of toxicity (e.g., changes in behavior, convulsions, diarrhea, mortality).

    • Continue to observe the animals daily for 14 days.

  • Data Collection: Record the number of mortalities in each group within 24 hours and over the 14-day period.

  • LD50 Calculation: The LD50 can be calculated using appropriate statistical methods (e.g., probit analysis). For this compound, the acute LD50 has been reported to be greater than 2.5 g/kg via the subcutaneous route.

Pharmacokinetics

  • Drug Administration: Administering a single dose of this compound intravenously and orally to different groups of mice.

  • Blood Sampling: Collecting blood samples at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Drug Concentration Analysis: Measuring the concentration of this compound in plasma using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Parameter Calculation: Determining key parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

Concluding Remarks

The provided protocols offer a robust framework for the in vivo investigation of this compound in murine models. Adherence to these standardized methods will ensure the generation of reliable and reproducible data, which is crucial for the preclinical development of this antimalarial compound. Researchers should adapt these protocols based on their specific experimental objectives and institutional animal care and use guidelines.

References

Application Notes and Protocols: Clociguanil as a Tool Compound for DHFR Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clociguanil, the active metabolite of the antimalarial drug proguanil, is a potent inhibitor of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolic pathway.[1][2] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of nucleotides and certain amino acids.[3][4] Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell growth arrest and death.[5] This mechanism has made DHFR a key target for therapeutic intervention in cancer and infectious diseases.[2][6] this compound's well-characterized activity and established role as a DHFR inhibitor make it an invaluable tool compound for studying DHFR function, validating DHFR as a drug target, and screening for novel DHFR inhibitors.[7]

These application notes provide detailed protocols and data to guide researchers in utilizing this compound as a tool compound for in vitro and cellular DHFR research.

Mechanism of Action

This compound is a competitive inhibitor of DHFR, binding to the active site of the enzyme and preventing the binding of its natural substrate, DHF.[1][8] The diaminotriazine structure of this compound mimics the pteridine ring of folate, allowing it to fit into the folate-binding pocket of DHFR.[1] This inhibition blocks the production of THF, leading to a depletion of downstream metabolites essential for cell proliferation, such as thymidylate and purines.[4][5]

Quantitative Data: Inhibitory Potency of this compound and Analogs

The inhibitory activity of this compound and related compounds against DHFR is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes reported IC50 values for this compound and its analogs against human DHFR.

CompoundTargetIC50 (µM)Reference
This compound (Cyc)Human DHFR10.8 ± 3.5[1]
Methotrexate (MTX)Human DHFR0.177 ± 0.006[1]
NSC127159Human DHFR0.75 ± 0.32[1]
NSC127153Human DHFR0.93 ± 0.24[1]
NSC128184Human DHFR0.72 ± 0.24[1]

Experimental Protocols

Protocol 1: In Vitro DHFR Enzymatic Inhibition Assay

This protocol describes a spectrophotometric assay to determine the in vitro inhibitory activity of this compound on purified DHFR enzyme. The assay measures the decrease in NADPH absorbance at 340 nm as it is consumed during the DHFR-catalyzed reduction of DHF.[1][9]

Materials:

  • Purified human DHFR enzyme

  • Dihydrofolate (DHF)

  • NADPH

  • This compound

  • Methotrexate (MTX) as a positive control

  • DMSO (for compound dilution)

  • Assay Buffer: 50 mM Tris, 50 mM NaCl, pH 7.4[1]

  • 384-well UV-transparent plates[1]

  • Spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of DHF (e.g., 10 mM) in assay buffer.

    • Prepare a stock solution of NADPH (e.g., 10 mM) in assay buffer.

    • Prepare stock solutions of this compound and MTX in DMSO (e.g., 10 mM). Perform serial dilutions in DMSO to create a range of concentrations for testing.

  • Assay Setup:

    • In a 384-well plate, add the following to each well:

      • Assay Buffer

      • Purified human DHFR (final concentration, e.g., 200 nM)[1]

      • DHF (final concentration, e.g., 137.5 µM)[1]

      • Varying concentrations of this compound or MTX (e.g., 0.091–200 µM).[1] Ensure the final DMSO concentration is consistent across all wells (e.g., 2%).[1]

    • Include the following controls:

      • No inhibitor control: DHFR, DHF, NADPH, and DMSO.

      • No enzyme control: DHF, NADPH, and DMSO.

  • Initiate Reaction:

    • Initiate the reaction by adding NADPH to each well (final concentration, e.g., 125 µM).[1]

  • Data Acquisition:

    • Immediately place the plate in a spectrophotometer pre-set to 37°C.

    • Measure the decrease in absorbance at 340 nm every 5 minutes for 1 hour.[1]

  • Data Analysis:

    • Calculate the rate of NADPH consumption (slope of the linear portion of the absorbance vs. time curve).

    • Determine the percent inhibition for each this compound concentration relative to the no-inhibitor control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter non-linear regression model to determine the IC50 value.[1]

Protocol 2: Cellular Target Engagement Assay (Folinic Acid Rescue)

This protocol is used to confirm that the cytotoxic or growth-inhibitory effects of this compound in a cellular context are due to its inhibition of DHFR. Folinic acid can be converted to THF downstream of DHFR, thus bypassing the enzymatic block and rescuing cells from DHFR-specific inhibitors.[1][7]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, MDA-MB-231)[1]

  • Cell culture medium and supplements

  • This compound

  • Folinic Acid

  • Cell viability reagent (e.g., resazurin, MTT)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Plate reader for absorbance or fluorescence

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a fixed concentration of this compound (e.g., a concentration around its GI50 value) in the presence or absence of a high concentration of folinic acid (e.g., 300 µg/mL).[2]

    • Include the following controls:

      • Vehicle control: Cells treated with DMSO.

      • Folinic acid only control: Cells treated with folinic acid alone.

      • This compound only control: Cells treated with this compound alone.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C and 5% CO2.[2]

  • Cell Viability Assessment:

    • After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time.

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Normalize the viability of treated cells to the vehicle control.

    • A significant increase in cell viability in the presence of both this compound and folinic acid, compared to this compound alone, indicates that the compound's primary mechanism of action is through DHFR inhibition.[1][2]

Visualizations

Folate_Metabolism_Pathway cluster_folate_cycle Folate Cycle cluster_downstream Downstream Effects DHF Dihydrofolate (DHF) DHFR DHFR DHF->DHFR THF Tetrahydrofolate (THF) dUMP dUMP THF->dUMP Purine_Synth Purine Synthesis THF->Purine_Synth Amino_Acid_Synth Amino Acid Synthesis THF->Amino_Acid_Synth NADPH NADPH NADPH->DHFR NADP NADP+ TS Thymidylate Synthase dUMP->TS dTMP dTMP DNA_Synth DNA Synthesis dTMP->DNA_Synth This compound This compound This compound->DHFR Inhibition DHFR->THF DHFR->NADP TS->dTMP

Caption: Folate metabolism pathway and the inhibitory action of this compound on DHFR.

DHFR_Inhibition_Assay_Workflow start Start prep_reagents Prepare Reagents (DHFR, DHF, NADPH, this compound) start->prep_reagents setup_plate Set up 384-well plate with DHFR, DHF, and this compound prep_reagents->setup_plate initiate_reaction Initiate reaction by adding NADPH setup_plate->initiate_reaction measure_abs Measure Absorbance at 340 nm (kinetic) initiate_reaction->measure_abs analyze_data Analyze Data (Calculate % inhibition) measure_abs->analyze_data determine_ic50 Determine IC50 value analyze_data->determine_ic50 end End determine_ic50->end

Caption: Experimental workflow for the in vitro DHFR enzymatic inhibition assay.

Conclusion

This compound serves as a robust and reliable tool compound for investigating the role of DHFR in various biological systems. Its well-defined mechanism of action and the availability of straightforward protocols for assessing its enzymatic and cellular activity make it an essential reagent for researchers in pharmacology, biochemistry, and drug discovery. The application notes and protocols provided herein offer a comprehensive guide for the effective use of this compound in DHFR-related research.

References

Application Notes and Protocols for Generating Clociguanil-Resistant Plasmodium falciparum Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the in vitro generation and characterization of clociguanil-resistant Plasmodium falciparum parasite lines. The protocols outlined below are based on established methodologies for inducing drug resistance in malaria parasites and are supplemented with specific data relevant to this compound and other antifolates.

Introduction

This compound, a dihydrofolate reductase (DHFR) inhibitor, is an important antimalarial compound. The emergence of drug resistance is a significant threat to the efficacy of antimalarial drugs. Therefore, the ability to generate resistant parasite lines in the laboratory is crucial for understanding resistance mechanisms, screening new drug candidates, and developing molecular surveillance tools. Resistance to this compound and other antifolates in P. falciparum is primarily associated with point mutations in the dihydrofolate reductase (dhfr) gene.

Data Presentation

Table 1: In Vitro Susceptibility of P. falciparum to DHFR Inhibitors

This table summarizes typical 50% inhibitory concentration (IC50) values for this compound and the related compound cycloguanil against susceptible and resistant P. falciparum strains. These values can serve as a benchmark for characterizing newly generated resistant lines.

CompoundStrain TypeIC50 Range (nM)Mean IC50 (nM)Key Associated dhfr Mutations
This compound Susceptible< 50-Wild-type
Resistant> 500-S108N, A16V+S108T, I164L
Cycloguanil Susceptible< 5011.1Wild-type
Intermediate50 - 500--
Resistant> 5002,030S108N, A16V+S108T, I164L

Data compiled from multiple sources detailing antifolate resistance in P. falciparum.[1][2]

Table 2: Example of a Drug Pressure Regimen for Generating this compound Resistance

This table outlines a hypothetical, gradual drug pressure escalation protocol. The actual concentrations and duration will need to be optimized based on the parasite strain and its initial sensitivity.

StepThis compound Concentration (nM)Duration (Weeks)Expected Parasite Response
1IC502-4Initial adaptation, potential growth slowdown
22 x IC502-4Selection of more tolerant parasites
33 x IC503-5Recrudescence of resistant parasites
45 x IC503-5Establishment of a stable resistant line
510 x IC502-4Confirmation of high-level resistance

Experimental Protocols

Protocol 1: Continuous Culture of Plasmodium falciparum

This protocol is foundational for maintaining the parasite cultures required for resistance selection experiments.

Materials:

  • P. falciparum strain (e.g., 3D7, Dd2)

  • Human O+ red blood cells (RBCs)

  • Complete Medium: RPMI 1640 with L-glutamine, supplemented with 25 mM HEPES, 0.5% Albumax I, 50 mg/L hypoxanthine, and 20 µg/mL gentamicin.[3][4]

  • Gas mixture: 5% CO2, 5% O2, 90% N2[5]

  • 37°C incubator

  • Sterile culture flasks

  • Giemsa stain

Methodology:

  • Culture Initiation: Thaw a cryopreserved vial of P. falciparum and establish the culture in complete medium at a 2-5% hematocrit (percentage of red blood cells in the total culture volume).

  • Maintenance: Maintain the culture at 37°C in a sealed flask flushed with the gas mixture.[5]

  • Medium Change: Replace the medium daily to provide fresh nutrients and remove metabolic waste.

  • Parasitemia Monitoring: Prepare a thin blood smear daily, stain with 10% Giemsa, and determine the parasitemia (percentage of infected RBCs) by light microscopy.[5]

  • Sub-culturing: When the parasitemia reaches 3-5%, dilute the culture with fresh, uninfected RBCs and complete medium to maintain a parasitemia of 0.5-1%.

Protocol 2: In Vitro Selection of this compound-Resistant Parasites

This protocol describes the process of inducing resistance through continuous drug pressure.

Materials:

  • Healthy, asynchronous P. falciparum culture (2-5% parasitemia)

  • This compound stock solution (in DMSO, then diluted in complete medium)

  • 96-well plates or culture flasks

Methodology:

  • Determine Baseline IC50: Before starting the selection, determine the IC50 of this compound for the parent parasite line using Protocol 3.

  • Initiate Drug Pressure: Start the selection by culturing the parasites in the presence of this compound at a concentration equal to the IC50.

  • Gradual Increase in Drug Concentration: Monitor the culture for parasite growth. Once the parasites have adapted and are growing steadily (typically after 2-4 weeks), double the concentration of this compound.

  • Iterative Selection: Repeat the process of adapting the parasites to the current drug concentration and then increasing it. This process can take several months.

  • Handling Crises: If the parasites are unable to recover after a concentration increase (a "crisis"), reduce the drug concentration to the previous level to allow for recovery before attempting to increase it again.

  • Establishment of Resistant Line: A stable resistant line is considered established when the parasites can consistently grow in a high concentration of this compound (e.g., >500 nM).

  • Cloning: Clone the resistant parasite line by limiting dilution to ensure a genetically homogenous population for further characterization.

Protocol 3: Determination of IC50 Values

This protocol uses a SYBR Green I-based fluorescence assay to determine the 50% inhibitory concentration (IC50).

Materials:

  • Synchronized ring-stage P. falciparum culture (0.5% parasitemia, 2% hematocrit)

  • This compound serial dilutions

  • 96-well black plates

  • SYBR Green I lysis buffer

  • Fluorescence plate reader

Methodology:

  • Plate Setup: Add 100 µL of the parasite culture to each well of a 96-well plate. Add 100 µL of the this compound serial dilutions to the appropriate wells. Include drug-free and uninfected RBCs as controls.

  • Incubation: Incubate the plate for 72 hours under standard culture conditions.

  • Lysis and Staining: Add 100 µL of SYBR Green I lysis buffer to each well. Mix and incubate in the dark at room temperature for at least one hour.

  • Fluorescence Measurement: Read the fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Plot the fluorescence intensity against the drug concentration and use a non-linear regression model to calculate the IC50 value.

Visualizations

Signaling Pathway of this compound Action and Resistance

Clociguanil_Resistance_Pathway cluster_folate Folate Biosynthesis Pathway cluster_drug Drug Action & Resistance GTP GTP DHF Dihydrofolate (DHF) GTP->DHF Multiple Steps THF Tetrahydrofolate (THF) DHF->THF DHFR DNA DNA Synthesis THF->DNA This compound This compound This compound->DHF Inhibits DHFR_mut Mutated DHFR (e.g., S108N, A16V+S108T) DHFR_mut->DHF Reduced Inhibition

Caption: Mechanism of this compound action and resistance in P. falciparum.

Experimental Workflow for Generating Resistant Parasites

Experimental_Workflow cluster_culture Parasite Culture & Maintenance cluster_selection Resistance Selection cluster_characterization Characterization of Resistant Line start Start with Drug-Sensitive P. falciparum Strain culture Continuous In Vitro Culture (Protocol 1) start->culture ic50_initial Determine Baseline IC50 (Protocol 3) culture->ic50_initial drug_pressure Apply Continuous This compound Pressure (Protocol 2) ic50_initial->drug_pressure monitor Monitor Parasite Growth drug_pressure->monitor Iterate increase_conc Gradually Increase Drug Concentration increase_conc->drug_pressure Iterate resistant_line Isolate Stable Resistant Line increase_conc->resistant_line Recrudescence at high concentration monitor->increase_conc Iterate ic50_final Determine Final IC50 & Calculate Fold-Resistance resistant_line->ic50_final genotype Sequence dhfr Gene to Identify Mutations resistant_line->genotype

Caption: Workflow for generating and characterizing this compound-resistant parasites.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Clociguanil Solubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with the antimalarial compound clociguanil in aqueous solutions.

Troubleshooting Guide

Issue: this compound precipitates out of my aqueous buffer during my experiment.

  • Question: I dissolved this compound in an organic solvent and then diluted it into my aqueous buffer, but it immediately crashed out. What went wrong?

    Answer: This is a common issue for poorly soluble compounds. The organic solvent may be miscible with your buffer, but the final concentration of the organic solvent may not be high enough to keep this compound in solution. Additionally, the rapid change in solvent polarity upon dilution can cause precipitation.

    Recommendations:

    • Optimize Co-solvent Percentage: Systematically test different final concentrations of your organic co-solvent (e.g., DMSO, ethanol). Start with a higher percentage and titrate down to the lowest effective concentration that maintains solubility and is compatible with your experimental system.

    • Slow Addition and Stirring: Add the this compound stock solution to the aqueous buffer dropwise while vigorously stirring. This can prevent localized high concentrations that lead to immediate precipitation.

    • Temperature Control: Gently warming the aqueous buffer during the addition of the this compound solution may help, but be mindful of the temperature stability of this compound and your experimental components.

  • Question: My this compound solution appears clear initially, but then I see precipitation over time. Why is this happening?

    Answer: Your initial solution may be supersaturated. Over time, the compound can nucleate and crystallize out of solution, especially with temperature fluctuations or the presence of nucleation sites (e.g., dust particles, scratches on the container).

    Recommendations:

    • Use of Surfactants: Incorporating a low concentration of a biocompatible surfactant (e.g., Tween® 80, Pluronic® F68) can help stabilize the supersaturated state and prevent precipitation.

    • pH Adjustment: The solubility of ionizable compounds can be highly pH-dependent. Determine the pKa of this compound and adjust the pH of your buffer to a range where its solubility is maximized.

    • Fresh Preparation: Prepare your this compound solutions fresh before each experiment to minimize the time for precipitation to occur. Storing aqueous solutions of poorly soluble compounds is generally not recommended.[1]

Frequently Asked Questions (FAQs)

  • Q1: What is the expected aqueous solubility of this compound?

  • Q2: What are the most common strategies to enhance the aqueous solubility of this compound for in vitro assays?

    A2: Several techniques can be employed to improve the solubility of poorly water-soluble drugs like this compound.[2] The most common for laboratory-scale experiments include:

    • Co-solvency: Using a mixture of water and a water-miscible organic solvent.[2]

    • pH Adjustment: Modifying the pH of the aqueous medium to ionize the compound, thereby increasing its solubility.

    • Use of Surfactants: Adding surfactants to form micelles that can encapsulate the hydrophobic drug molecules.

    • Complexation with Cyclodextrins: Using cyclodextrins to form inclusion complexes where the hydrophobic this compound molecule is encapsulated within the cyclodextrin cavity.

  • Q3: Can I use solid dispersion to improve this compound solubility for my experiments?

    A3: Yes, solid dispersion is a powerful technique for significantly enhancing the solubility and dissolution rate of poorly soluble drugs.[3] In this method, the drug is dispersed in a hydrophilic carrier matrix at a molecular level.[3] This can be particularly useful for preparing oral formulations for in vivo studies. For in vitro experiments, the resulting solid dispersion can be dissolved in your aqueous buffer to achieve a higher concentration than with the crystalline drug alone.

Data Presentation

Table 1: Solubility of Proguanil (a related compound) in Various Solvents

SolventApproximate Solubility (mg/mL)
Ethanol1
DMSO3
Dimethylformamide (DMF)2
1:10 DMSO:PBS (pH 7.2)0.09

Data for proguanil is presented as a surrogate due to the lack of specific public data for this compound.[1]

Table 2: Comparison of Common Solubility Enhancement Techniques

TechniquePrincipleAdvantagesDisadvantages
Co-solvency Increasing solubility by adding a water-miscible organic solvent.Simple to implement for initial screening.High concentrations of organic solvents can be toxic to cells or interfere with assays.
pH Adjustment Ionizing the drug to increase its affinity for water.Can be very effective for ionizable compounds.Requires knowledge of the drug's pKa; may not be suitable for all experimental conditions.
Cyclodextrin Complexation Encapsulating the drug in a cyclodextrin molecule.Can significantly increase solubility and bioavailability.[4]The large size of the complex may affect drug-target interactions; can be costly.
Solid Dispersion Dispersing the drug in a hydrophilic polymer matrix.[3]Substantial increase in dissolution rate and solubility.[3]Requires more complex preparation methods.

Experimental Protocols

Protocol 1: Solubility Enhancement using Co-solvents

Objective: To prepare a stock solution of this compound in an aqueous buffer using a co-solvent.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a 10 mg/mL stock solution of this compound in 100% DMSO.

  • Warm the PBS to 37°C to aid in solubilization.

  • In a sterile microcentrifuge tube, add the desired volume of warm PBS.

  • While vortexing the PBS, slowly add the this compound/DMSO stock solution dropwise to achieve the desired final concentration.

  • Continue vortexing for 1-2 minutes.

  • Visually inspect the solution for any signs of precipitation.

  • If precipitation occurs, repeat the process with a higher final concentration of DMSO or a lower final concentration of this compound.

Protocol 2: Solubility Enhancement using Cyclodextrin Complexation

Objective: To prepare a this compound-cyclodextrin inclusion complex to improve aqueous solubility.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare a saturated solution of HP-β-CD in deionized water (this can be up to 60% w/v at room temperature).

  • Add an excess amount of this compound powder to the HP-β-CD solution.

  • Stir the mixture vigorously at room temperature for 24-48 hours, protected from light.

  • After stirring, allow the suspension to settle for 1-2 hours.

  • Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved this compound.

  • The resulting clear solution contains the this compound-HP-β-CD inclusion complex. The concentration of this compound in the solution can be determined using a suitable analytical method like HPLC-UV.

Visualizations

experimental_workflow cluster_prep Stock Preparation cluster_solubilization Solubilization in Aqueous Buffer cluster_analysis Analysis This compound This compound Powder stock 10 mg/mL this compound in DMSO This compound->stock dmso 100% DMSO dmso->stock dilution Slow Dropwise Addition with Vortexing stock->dilution <10% final DMSO buffer Aqueous Buffer (e.g., PBS) buffer->dilution final_solution Final this compound Solution dilution->final_solution inspection Visual Inspection for Precipitation final_solution->inspection assay Proceed to Experiment inspection->assay No Precipitation troubleshoot Troubleshoot: - Adjust DMSO % - Lower concentration inspection->troubleshoot Precipitation

Caption: Workflow for preparing an aqueous solution of this compound using a co-solvent.

logical_relationship cluster_causes Potential Causes cluster_solutions Potential Solutions issue This compound Precipitation in Aqueous Solution low_solubility Poor Intrinsic Aqueous Solubility issue->low_solubility supersaturation Supersaturation issue->supersaturation solvent_shift Rapid Solvent Polarity Shift issue->solvent_shift ph_adjust Adjust pH low_solubility->ph_adjust cyclodextrin Use Cyclodextrins low_solubility->cyclodextrin solid_dispersion Prepare Solid Dispersion low_solubility->solid_dispersion surfactant Add Surfactant supersaturation->surfactant cosolvent Increase Co-solvent % solvent_shift->cosolvent

References

Technical Support Center: Optimizing Clociguanil Dosage for In Vivo Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing clociguanil dosage for in vivo animal models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an antimalarial drug that functions as a dihydrofolate reductase (DHFR) inhibitor.[1][2] DHFR is a critical enzyme in the folate metabolic pathway, which is essential for the synthesis of nucleic acids and amino acids. By inhibiting the DHFR of the Plasmodium parasite, this compound disrupts DNA synthesis and repair, thereby preventing parasite replication and growth.[3]

Q2: What is a typical starting dose for this compound in a mouse model of malaria?

A2: Based on published studies using Plasmodium berghei in mice, a starting point for a 4-day suppressive test could be in the range of 0.16 mg/kg (ED50) to 0.39 mg/kg (ED90) when administered subcutaneously.[1][2] For therapeutic experiments on an established infection, a single dose of 100 mg/kg administered orally or subcutaneously has been shown to be effective.[1][2]

Q3: What are the common routes of administration for this compound in animal models?

A3: The most common routes of administration for this compound in rodent models are subcutaneous (s.c.) and oral (p.o.).[1][2] It has been noted that this compound is less well absorbed orally compared to subcutaneous injection.[2]

Q4: What animal models are typically used for in vivo studies with this compound?

A4: Rodent models, particularly mice infected with Plasmodium berghei, are frequently used for the in vivo evaluation of antimalarial compounds like this compound.[1][2][4] The P. berghei model is considered a valuable tool for initial efficacy screening.[4]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High variability in experimental results Inconsistent drug formulation and administration.Ensure a standardized and reproducible protocol for drug formulation and administration. For oral gavage, ensure the correct volume is delivered consistently. For subcutaneous injection, vary the injection site to minimize local reactions.
Animal health and stress levels.Monitor animal health closely. Ensure proper housing, nutrition, and handling to minimize stress, which can impact experimental outcomes.
Low drug efficacy at expected doses Poor drug solubility or stability in the chosen vehicle.Test the solubility and stability of this compound in your vehicle. Consider using alternative vehicles or formulation strategies to improve bioavailability. Stock solutions in DMSO diluted in vehicles like Tween 80, PEG-400, and dextrose water have been used for other compounds.[5][6]
Development of drug resistance in the parasite strain.If possible, verify the sensitivity of your Plasmodium strain to this compound using an in vitro assay.
Suboptimal route of administration.As oral absorption can be variable, consider subcutaneous administration for more consistent results.[2]
Signs of toxicity in animals (e.g., weight loss, lethargy) The administered dose is too high.Perform a dose-ranging study to determine the maximum tolerated dose (MTD) in your specific animal model and strain. This compound has a reported acute LD50 of greater than 2.5 g/kg in mice via the subcutaneous route, suggesting low acute toxicity.[1][2]
Vehicle-related toxicity.Administer a vehicle-only control group to assess any adverse effects of the formulation components.

Data Presentation

Table 1: In Vivo Efficacy of this compound against Plasmodium berghei in Mice

ParameterDosageRoute of AdministrationEfficacyReference
ED50 (4-day suppressive test) 0.16 mg/kgSubcutaneous50% effective dose[1][2]
ED90 (4-day suppressive test) 0.39 mg/kgSubcutaneous90% effective dose[1][2]
Therapeutic Dose (single) 100 mg/kgOral or SubcutaneousCleared established infection within 72 hours[1][2]
Acute LD50 > 2.5 g/kgSubcutaneousLethal dose for 50% of animals[1][2]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

Objective: To prepare a stable and homogenous formulation of this compound for oral or subcutaneous administration in mice.

Materials:

  • This compound hydrochloride

  • Vehicle (e.g., 2% DMSO in sterile water, or a mixture of Tween 80, PEG-400, and 5% dextrose in water [D5W])[5][6]

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required amount of this compound based on the desired dose and the number of animals.

  • Weigh the this compound hydrochloride accurately.

  • For a simple vehicle, first dissolve the this compound in a small volume of DMSO.

  • Gradually add the sterile water while vortexing to create a suspension or solution.

  • For a more complex vehicle, prepare the mixture of Tween 80, PEG-400, and D5W.

  • Add the this compound (pre-dissolved in a minimal amount of DMSO if necessary) to the vehicle.

  • Vortex thoroughly to ensure a homogenous mixture. If solubility is an issue, brief sonication may be helpful.

  • Prepare the formulation fresh on the day of the experiment.

Protocol 2: The 4-Day Suppressive Test (Peter's Test)

Objective: To evaluate the in vivo antimalarial activity of this compound against an early P. berghei infection in mice.

Materials:

  • Plasmodium berghei infected donor mouse

  • Experimental mice (e.g., BALB/c or Swiss albino)[7][8]

  • This compound formulation

  • Standard antimalarial drug (e.g., chloroquine) as a positive control

  • Vehicle as a negative control

  • Syringes and needles for infection and treatment

  • Giemsa stain

  • Microscope

Procedure:

  • Infection (Day 0): Inoculate experimental mice intraperitoneally with 0.2 mL of a blood suspension containing approximately 1 x 10^5 P. berghei-parasitized red blood cells.[7][8]

  • Treatment (Days 0-3): Randomly divide the mice into experimental groups (this compound), a positive control group (e.g., chloroquine), and a negative control group (vehicle only).

  • Administer the first dose of the respective treatments approximately 2-4 hours after infection.

  • Continue treatment once daily for the next three consecutive days (a total of four days).

  • Parasitemia Determination (Day 4): On the fifth day, collect a thin blood smear from the tail of each mouse.

  • Stain the smears with Giemsa and determine the percentage of parasitemia by microscopic examination.

  • Calculate Percent Suppression:

    • Percent Suppression = [ (Mean parasitemia of negative control - Mean parasitemia of treated group) / Mean parasitemia of negative control ] x 100

Visualizations

Clociguanil_Mechanism_of_Action cluster_folate_pathway Folate Metabolism Pathway in Plasmodium Dihydrofolate Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate DNA_Synthesis DNA Synthesis & Amino Acid Metabolism Tetrahydrofolate->DNA_Synthesis DHFR->Tetrahydrofolate This compound This compound This compound->DHFR Inhibition

Caption: Mechanism of action of this compound in the folate synthesis pathway.

Experimental_Workflow_Dosage_Optimization cluster_planning Phase 1: Planning and Preparation cluster_execution Phase 2: In Vivo Experimentation cluster_analysis Phase 3: Data Analysis and Optimization Select_Model Select Animal and Parasite Strain Prepare_Drug Prepare this compound Formulation Select_Model->Prepare_Drug Infect_Animals Infect Animals with P. berghei Prepare_Drug->Infect_Animals Administer_Dose Administer this compound (Dose-Ranging Study) Infect_Animals->Administer_Dose Monitor_Animals Monitor Animal Health and Parasitemia Administer_Dose->Monitor_Animals Analyze_Data Analyze Parasitemia and Toxicity Data Monitor_Animals->Analyze_Data Determine_ED Determine ED50, ED90, and MTD Analyze_Data->Determine_ED Optimize_Dosage Optimized Dosage Regimen Determine_ED->Optimize_Dosage

Caption: Workflow for optimizing this compound dosage in an in vivo model.

References

Troubleshooting Clociguanil instability in long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Clociguanil Stability

Welcome to the technical support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the long-term storage and stability of this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound sample shows decreased potency after long-term storage. What are the potential causes?

A1: Decreased potency of this compound during long-term storage can be attributed to chemical instability, leading to degradation. The primary factors influencing the stability of pharmaceutical compounds like this compound include temperature, humidity, light exposure, and pH.[1] Degradation can occur through processes such as hydrolysis, oxidation, and photolysis.[2][3] It is crucial to store this compound under recommended conditions to minimize degradation.

Q2: What are the recommended storage conditions for this compound to ensure its stability?

A2: While specific long-term stability data for this compound is not extensively published, general best practices for analogous pharmaceutical compounds suggest storage in a cool, dry, and dark place. To minimize degradation, it is advisable to store this compound at controlled room temperature or under refrigeration (2-8°C), protected from light and moisture. For long-term archival, storage at -20°C or below in a tightly sealed container with a desiccant is recommended.

Q3: How can I identify the degradation products of my this compound sample?

A3: Identifying degradation products typically involves stability-indicating analytical methods, primarily High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC), often coupled with mass spectrometry (LC-MS).[4][5][6] These techniques allow for the separation of the parent drug from its degradation products and provide structural information for their identification.[4] Forced degradation studies can be intentionally conducted to generate these degradation products in a shorter amount of time to facilitate their identification and the development of analytical methods.[2]

Q4: What is a forced degradation study and how can it help in understanding this compound's stability?

A4: A forced degradation study, also known as stress testing, is a process where the drug substance is exposed to conditions more severe than accelerated stability testing.[3] These conditions typically include acid and base hydrolysis, oxidation, heat, and photolysis.[2] The purpose of these studies is to identify potential degradation products and pathways, which helps in developing and validating stability-indicating analytical methods.[2][3][7] This provides insights into the intrinsic stability of the molecule and helps in the development of a stable formulation.[2]

Troubleshooting Guide

Issue: Unexpected peaks are observed in the chromatogram of a stored this compound sample.

Troubleshooting Workflow:

G start Unexpected peaks in This compound chromatogram check_blank 1. Analyze a blank (solvent/mobile phase) start->check_blank is_blank_clean Is the blank clean? check_blank->is_blank_clean source_contamination Source is likely contamination from solvent, glassware, or instrument. is_blank_clean->source_contamination No analyze_standard 2. Analyze a freshly prepared this compound standard is_blank_clean->analyze_standard Yes is_standard_pure Is the standard pure? analyze_standard->is_standard_pure standard_degraded The standard itself may be degraded. Use a new, certified standard. is_standard_pure->standard_degraded No perform_fds 3. Perform forced degradation study on a fresh sample is_standard_pure->perform_fds Yes compare_peaks 4. Compare retention times of unexpected peaks with peaks from forced degradation samples perform_fds->compare_peaks match_found Do retention times match? compare_peaks->match_found degradation_products Unexpected peaks are likely degradation products. match_found->degradation_products Yes further_investigation Peaks may be impurities from synthesis or other contaminants. Requires further investigation (e.g., LC-MS). match_found->further_investigation No

Caption: Troubleshooting workflow for identifying unknown peaks.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for conducting a forced degradation study to identify potential degradation pathways.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

2. Stress Conditions:

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1N HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize the solution with 1N NaOH before analysis.[8]

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1N NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize the solution with 1N HCl before analysis.[8]

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Store at room temperature, protected from light, for 24 hours.[4]

  • Thermal Degradation:

    • Place the solid this compound powder in a hot air oven at 80°C for 48 hours.

    • Also, heat the stock solution at 80°C for 48 hours.

  • Photolytic Degradation:

    • Expose the solid this compound powder and the stock solution to UV light (254 nm) and visible light (as per ICH Q1B guidelines) for a specified duration.

3. Sample Analysis:

  • Analyze all stressed samples, along with a control sample (unstressed stock solution), using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This is a general-purpose HPLC method for the analysis of this compound and its potential degradation products. Method optimization may be required.

Parameter Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Start with 95% A, 5% B. Linearly increase to 95% B over 20 minutes. Hold for 5 minutes. Return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm (or as determined by UV-Vis spectrum of this compound)
Injection Volume 10 µL

Data Presentation

Table 1: Hypothetical Results of Forced Degradation Study

This table summarizes potential outcomes from a forced degradation study of this compound, which can be used to assess the stability-indicating nature of an analytical method.

Stress Condition % Degradation of this compound Number of Degradation Peaks Major Degradation Peak (Retention Time)
1N HCl, 60°C, 24h15.2%2DP1 (4.5 min)
1N NaOH, 60°C, 24h8.7%1DP2 (7.2 min)
3% H₂O₂, RT, 24h22.5%3DP3 (9.8 min), DP4 (11.1 min)
Heat (80°C), 48h5.1%1DP5 (6.3 min)
Photolytic (UV)12.8%2DP1 (4.5 min), DP6 (13.4 min)

Visualizations

Hypothetical Degradation Pathway of this compound

Based on the structure of similar compounds, a potential degradation pathway for this compound could involve hydrolysis of the triazine ring or oxidation of the aromatic amine.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) This compound This compound Hydrolysis_Product_A Hydrolyzed Triazine (DP1) This compound->Hydrolysis_Product_A H⁺/OH⁻ Hydrolysis_Product_B Amine Cleavage Product (DP2) This compound->Hydrolysis_Product_B H⁺/OH⁻ Oxidation_Product_A N-Oxide Derivative (DP3) This compound->Oxidation_Product_A [O] Oxidation_Product_B Hydroxylated Aromatic Ring (DP4) This compound->Oxidation_Product_B [O]

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Addressing Clociguanil Cross-Resistance in Antifolate Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for addressing Clociguanil cross-resistance with other antifolates in Plasmodium falciparum.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of cross-resistance between this compound and other antifolates like pyrimethamine?

A1: The primary mechanism is the accumulation of specific point mutations in the gene encoding the drug target, dihydrofolate reductase (DHFR).[1] Antifolates like this compound, cycloguanil, and pyrimethamine are competitive inhibitors of DHFR, an essential enzyme in the folate biosynthesis pathway required for DNA synthesis.[2] Mutations in the active site of DHFR can reduce the binding affinity of these drugs, leading to resistance. Significant cross-resistance often occurs because these drugs share a similar binding pocket within the enzyme.

Q2: Which specific DHFR mutations are associated with this compound cross-resistance?

A2: Cross-resistance to this compound and other DHFR inhibitors is strongly associated with a combination of mutations. The single mutation S108N is a primary determinant of pyrimethamine resistance with a moderate impact on cycloguanil (and by extension, this compound) susceptibility.[3] However, the accumulation of additional mutations, such as N51I and C59R, on the S108N background leads to higher levels of resistance to both pyrimethamine and cycloguanil.[1] The quadruple mutant (N51I + C59R + S108N + I164L) is associated with high-level resistance to both drugs.[1] Conversely, a double mutation (A16V + S108T) has been shown to confer resistance to cycloguanil while having minimal impact on pyrimethamine sensitivity.[3]

Q3: Are there resistance mechanisms other than DHFR point mutations?

A3: Yes. While DHFR mutations are the primary drivers, another important mechanism is the amplification of the gene encoding GTP-cyclohydrolase I (GCH1), the first enzyme in the folate biosynthesis pathway.[4][5] Increased copy number of the gch1 gene is thought to increase the flux through the folate pathway, potentially compensating for the fitness cost of DHFR mutations and contributing to the overall resistance phenotype by increasing the pool of the DHFR substrate.[5]

Q4: How can we overcome this compound cross-resistance in the laboratory?

A4: Strategies include:

  • Developing novel DHFR inhibitors: Compounds like P218 are designed to be effective against mutant DHFR enzymes that are resistant to traditional antifolates. These next-generation inhibitors often have flexible structures that can adapt to the altered binding site of resistant DHFR.

  • Combination Therapy: Combining antifolates with drugs that have different mechanisms of action is a clinically proven strategy to overcome and prevent resistance.[1] For experimental purposes, this can involve pairing this compound with compounds targeting other pathways.

  • Synergistic Inhibition: Although combining two DHFR inhibitors may not always result in synergy, exploring combinations of a classic antifolate with a novel one that binds differently to the mutant enzyme could be a viable strategy.

Troubleshooting In Vitro Antifolate Susceptibility Assays

Issue 1: Higher-than-expected IC50 values for antifolates against sensitive strains.

  • Possible Cause: High concentrations of folic acid or para-aminobenzoic acid (pABA) in the culture medium. P. falciparum can salvage exogenous folate, bypassing the need for de novo synthesis and thus diminishing the effect of DHFR inhibitors.[6][7] Standard RPMI 1640 contains levels of these components that can interfere with antifolate activity.

  • Solution: Use custom-made folate-free RPMI 1640 for all antifolate assays. Prepare media with known, low concentrations of folic acid and pABA to standardize the assay conditions. A concentration of 0.5 ng/mL pABA and 10 ng/mL folic acid has been suggested as optimal for parasite growth while maintaining drug sensitivity that correlates with in vivo observations.[6]

Issue 2: Inconsistent IC50 results between experimental replicates.

  • Possible Cause 1: Fluctuation in the initial parasite synchrony. The SYBR Green I assay relies on measuring DNA replication. If cultures are not tightly synchronized at the ring stage at the start of the assay, variations in the timing of schizogony between wells can lead to inconsistent fluorescence readings.

  • Solution 1: Ensure highly synchronous cultures (ideally >95% rings) at the time of drug addition. Use methods like sorbitol or Percoll gradient synchronization immediately before setting up the assay.

  • Possible Cause 2: High background fluorescence. Contamination with white blood cells (which contain DNA) or high levels of initial parasitemia can increase background signal and reduce the signal-to-noise ratio, leading to variability.[8]

  • Solution 2: If using clinical isolates, remove white blood cells using methods like Plasmodipur filters or cellulose columns. For laboratory strains, ensure the starting parasitemia is within the linear range of the assay (e.g., 0.5-1%) and subtract the fluorescence values from uninfected red blood cell control wells.

Issue 3: No significant difference in IC50 values between known sensitive and resistant parasite lines.

  • Possible Cause: The drug concentration range is not appropriate. If the concentrations tested are too high, both sensitive and resistant parasites will be killed. If too low, neither will be effectively inhibited.

  • Solution: Use a wide, logarithmic range of drug concentrations. For antifolates, this may span from low nanomolar (for sensitive strains) to high micromolar (for highly resistant strains). Perform a preliminary dose-finding experiment to identify the appropriate range for your specific parasite lines.

Data Presentation: Antifolate In Vitro Efficacy

The following table summarizes the 50% inhibitory concentrations (IC50) of key antifolates against various P. falciparum strains with different DHFR genotypes. This compound activity is represented by its close analogue, cycloguanil.

Parasite StrainDHFR Genotype (Key Mutations)Pyrimethamine IC50 (nM)Cycloguanil IC50 (nM)
3D7 Wild Type~15~11
HB3 S108NModerately Resistant (~1,000-2,000)Slightly Resistant (~50-100)
Dd2 N51I, C59R, S108NHighly Resistant (>5,000)Resistant (~1,000-2,000)
V1/S N51I, C59R, S108N, I164LVery Highly Resistant (>9,000)Highly Resistant (>2,000)

Note: IC50 values are approximate and can vary between laboratories. Data compiled from multiple sources.[1][9]

Key Experimental Protocols

Protocol 1: In Vitro Antifolate Susceptibility Testing using SYBR Green I Assay

This protocol is adapted from standard procedures for determining the IC50 of antifolate compounds.[10]

1. Parasite Culture and Synchronization: a. Culture P. falciparum strains in folate-free RPMI 1640 supplemented with Albumax or human serum, and appropriate levels of pABA and folic acid. b. Synchronize cultures to the ring stage using 5% D-sorbitol lysis. Ensure >95% synchronicity before starting the assay.

2. Preparation of Drug Plates: a. Prepare serial dilutions of this compound, pyrimethamine, and other test compounds in appropriate folate-deficient medium. b. Dispense 100 µL of each drug dilution into a 96-well flat-bottomed microplate. Include drug-free wells as positive controls (parasite growth) and wells with uninfected erythrocytes as negative controls (background fluorescence).

3. Assay Incubation: a. Adjust the synchronized parasite culture to 1% parasitemia and 2% hematocrit. b. Add 100 µL of the parasite suspension to each well of the drug-preloaded plate. c. Incubate the plates for 72 hours in a humidified, gassed incubator (5% CO₂, 5% O₂, 90% N₂) at 37°C.

4. Lysis and Staining: a. Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and a 1:5000 dilution of SYBR Green I dye. b. After incubation, freeze the plates at -80°C for at least 2 hours to lyse the red blood cells. c. Thaw the plates and add 100 µL of the SYBR Green I lysis buffer to each well. d. Incubate in the dark at room temperature for 1-2 hours.

5. Data Acquisition and Analysis: a. Read the fluorescence on a microplate reader with excitation at ~485 nm and emission at ~530 nm. b. Subtract the background fluorescence from uninfected red blood cell wells. c. Plot the fluorescence intensity against the log of the drug concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Genotyping of P. falciparum DHFR Gene

This protocol outlines the steps for identifying mutations associated with antifolate resistance.

1. Genomic DNA Extraction: a. Extract genomic DNA from saponin-lysed parasite pellets or from dried blood spots using a commercial DNA extraction kit.

2. PCR Amplification: a. Amplify the dhfr gene using nested PCR with primers flanking the codons of interest (e.g., 16, 51, 59, 108, 164).

3. Sequencing: a. Purify the PCR product and send for Sanger sequencing. b. Analyze the resulting sequences to identify single nucleotide polymorphisms (SNPs) that correspond to the known resistance mutations.

Visualizations

Folate_Pathway_and_Antifolate_Action cluster_pathway P. falciparum Folate Biosynthesis Pathway cluster_drugs Inhibitors cluster_resistance Resistance Mechanisms GTP GTP GCH1 GTP Cyclohydrolase I (GCH1) GTP->GCH1 Dihydroneopterin_Triphosphate Dihydroneopterin Triphosphate GCH1->Dihydroneopterin_Triphosphate DHPS Dihydropteroate Synthase (DHPS) Dihydroneopterin_Triphosphate->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate pABA pABA pABA->DHPS Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Tetrahydrofolate Tetrahydrofolate (THF) DHFR->Tetrahydrofolate Dihydrofolate->DHFR DNA_Synthesis DNA Precursors (dTMP) & Amino Acid Metabolism Tetrahydrofolate->DNA_Synthesis This compound This compound / Cycloguanil This compound->DHFR Inhibits Pyrimethamine Pyrimethamine Pyrimethamine->DHFR Inhibits DHFR_Mutations DHFR Point Mutations (e.g., S108N, N51I, C59R) Reduces Drug Binding Affinity DHFR_Mutations->DHFR Alters Target GCH1_Amp gch1 Gene Amplification Increases Folate Flux GCH1_Amp->GCH1 Increases Expression

Caption: Mechanism of antifolate action and resistance in P. falciparum.

Cross_Resistance_Workflow start Start: Observe reduced efficacy of this compound in vitro step1 Step 1: In Vitro Susceptibility Panel Test this compound, Pyrimethamine, etc. against sensitive (3D7) and resistant (Dd2, K1) strains. start->step1 decision1 Is there a positive correlation in IC50 values between drugs? step1->decision1 step2 Step 2: Genotype DHFR Gene Sequence the DHFR gene from resistant parasites to identify known resistance mutations. decision1->step2 Yes end_no_cross_resistance Conclusion: No cross-resistance. Resistance mechanism may be This compound-specific or novel. decision1->end_no_cross_resistance No step3 Step 3: Analyze DHFR Mutations Correlate specific mutations (e.g., S108N, N51I/C59R) with the observed resistance profile. step2->step3 step4 Step 4: Investigate Alternative Mechanisms Assess gch1 gene copy number via qPCR in highly resistant isolates. step3->step4 end_cross_resistance Conclusion: Cross-resistance confirmed. Mechanism likely DHFR mutation(s) +/- gch1 amplification. step4->end_cross_resistance

Caption: Experimental workflow for investigating this compound cross-resistance.

Troubleshooting_Logic start Problem: Inconsistent or Unexpected IC50 Results q1 Are IC50s unexpectedly high for sensitive strains? start->q1 a1 Check Media Composition: - Use folate-free RPMI. - Standardize pABA/folate levels. q1->a1 Yes q2 Are results variable between replicates? q1->q2 No end Re-run Assay a1->end a2_1 Verify Parasite Synchrony: - Use tightly synchronized rings. q2->a2_1 Yes a2_2 Check for High Background: - Remove WBCs. - Use appropriate parasitemia. q2->a2_2 Yes q3 No difference between sensitive & resistant lines? q2->q3 No a2_1->end a2_2->end a3 Adjust Drug Concentration Range: - Use wide, logarithmic dilutions. q3->a3 Yes q3->end No a3->end

Caption: Logical troubleshooting guide for in vitro antifolate assays.

References

Technical Support Center: Enhancing the Oral Bioavailability of Clociguanil

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to improving the oral bioavailability of the antimalarial drug, Clociguanil. This resource provides practical troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development efforts.

I. Frequently Asked Questions (FAQs)

This section addresses common challenges and questions that may arise during the development of oral formulations for this compound.

Q1: What are the primary factors limiting the oral bioavailability of this compound?

The oral bioavailability of this compound, the active metabolite of proguanil, is influenced by several factors. A primary challenge for many drugs is poor aqueous solubility, which can limit dissolution in the gastrointestinal tract and subsequent absorption. Additionally, as the active metabolite, its formation is dependent on the metabolism of the parent drug, proguanil, which is mediated by cytochrome P450 enzymes like CYP2C19. Genetic variations in these enzymes can lead to inter-individual differences in this compound plasma concentrations.

Q2: My this compound formulation shows poor dissolution in vitro. What can I do?

Poor in vitro dissolution is a common hurdle. Consider the following strategies:

  • Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug, potentially enhancing the dissolution rate.

  • Amorphous Solid Dispersions: Dispersing this compound in a polymeric carrier in an amorphous state can improve its aqueous solubility and dissolution.

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic drugs in the gastrointestinal fluids.

  • Complexation: Forming inclusion complexes with cyclodextrins can enhance the solubility of poorly soluble compounds.

Q3: I'm observing high variability in the in vivo pharmacokinetic data of my this compound formulation in animal models. What could be the cause?

High variability in in vivo data can stem from several sources:

  • Formulation Instability: The physical or chemical stability of your formulation may be inadequate, leading to inconsistent drug release.

  • Animal-to-Animal Variation: Physiological differences in the animal models, such as gastric pH and intestinal transit time, can contribute to variability.

  • Food Effects: The presence or absence of food in the gastrointestinal tract can significantly impact the absorption of some drugs. Ensure consistent feeding protocols across your study groups.

  • Metabolic Differences: As this compound is formed from proguanil, variability in the metabolic enzyme activity (e.g., CYP enzymes) in the animal model could be a factor.

Q4: How do I select the appropriate carrier for a solid dispersion formulation of this compound?

The choice of carrier is critical for the success of a solid dispersion. Key considerations include:

  • Miscibility and Interaction: The carrier should be miscible with this compound and capable of forming a stable amorphous solid dispersion. Techniques like Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR) can be used to assess drug-polymer interactions.

  • Solubility Enhancement: The carrier should be highly water-soluble to facilitate rapid dissolution and drug release. Common carriers include povidone (PVP), polyethylene glycols (PEGs), and hydroxypropyl methylcellulose (HPMC).

  • Stability: The chosen carrier should prevent the recrystallization of the amorphous drug during storage.

Q5: What are the critical quality attributes to monitor for a this compound nanoparticle formulation?

For nanoparticle formulations, it is crucial to monitor:

  • Particle Size and Polydispersity Index (PDI): These parameters influence the dissolution rate and absorption. Smaller and more uniform particles are generally desirable.

  • Zeta Potential: This indicates the surface charge of the nanoparticles and is a key predictor of their stability in suspension.

  • Encapsulation Efficiency and Drug Loading: These metrics determine the amount of drug successfully incorporated into the nanoparticles.

  • In Vitro Drug Release Profile: This provides insights into how the drug will be released from the nanoparticles over time in a physiological environment.

II. Troubleshooting Guides

This section provides specific troubleshooting advice for common issues encountered during key experimental procedures.

A. Solid Dispersion Formulation
Problem Potential Cause(s) Recommended Solution(s)
Low Drug Loading in Solid Dispersion Poor miscibility of this compound with the selected polymer.Screen different polymers (e.g., PVP K30, Soluplus®, HPMC) to find one with better miscibility. Optimize the drug-to-polymer ratio.
Recrystallization of Amorphous this compound During Storage The glass transition temperature (Tg) of the solid dispersion is too low. The chosen polymer does not sufficiently inhibit nucleation and crystal growth.Select a polymer with a higher Tg. Incorporate a secondary polymer or a surfactant to further stabilize the amorphous form. Store the formulation under controlled temperature and humidity conditions.
Incomplete Dissolution in In Vitro Tests The drug-to-polymer ratio is too high. The solid dispersion is not wetting properly.Decrease the drug-to-polymer ratio. Incorporate a surfactant into the solid dispersion or the dissolution medium to improve wettability.
Phase Separation Observed During Preparation (Melt Extrusion) The processing temperature is too high, leading to drug or polymer degradation. The drug and polymer are not sufficiently miscible at the processing temperature.Lower the processing temperature. Use a plasticizer to reduce the melting point of the polymer. Select a more suitable polymer with better miscibility with this compound.
B. Nanoparticle Formulation
Problem Potential Cause(s) Recommended Solution(s)
Large Particle Size or High Polydispersity Index (PDI) Inadequate homogenization or sonication energy/time. Inappropriate concentration of stabilizer or surfactant.Optimize the homogenization speed/time or sonication parameters. Screen different types of stabilizers and optimize their concentration.
Low Encapsulation Efficiency The drug is leaking from the nanoparticles during preparation. Poor affinity of the drug for the nanoparticle matrix.Modify the formulation by using a different polymer or lipid. Adjust the pH of the aqueous phase during preparation to enhance drug entrapment.
Nanoparticle Aggregation Over Time Insufficient surface charge (low zeta potential). Inappropriate storage conditions.Increase the concentration of the stabilizer or use a combination of stabilizers to increase the zeta potential. Store the nanoparticle suspension at an appropriate temperature (e.g., 4°C) and avoid freezing.
Burst Release of the Drug in In Vitro Studies A significant portion of the drug is adsorbed on the surface of the nanoparticles. The nanoparticle matrix is too porous.Optimize the washing steps during the purification of nanoparticles to remove surface-adsorbed drug. Use a denser polymer or a blend of polymers to control the drug release.
C. Cyclodextrin Inclusion Complexation
Problem Potential Cause(s) Recommended Solution(s)
Low Complexation Efficiency The cavity size of the cyclodextrin is not suitable for the this compound molecule. The stoichiometry of the drug and cyclodextrin is not optimal.Screen different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) to find the best fit. Perform a phase solubility study to determine the optimal drug-to-cyclodextrin molar ratio.
Precipitation of the Complex from Solution The aqueous solubility of the inclusion complex is limited.Use a more soluble cyclodextrin derivative, such as hydroxypropyl-β-cyclodextrin (HP-β-CD). Adjust the pH of the solution if the drug's solubility is pH-dependent.
Incomplete Amorphization in the Solid State The preparation method (e.g., kneading, co-evaporation) is not efficient.Use a more energetic method like spray-drying or freeze-drying to prepare the solid inclusion complex. Ensure complete removal of the solvent during preparation.

III. Data Presentation

The following tables summarize hypothetical quantitative data to illustrate the potential improvements in the oral bioavailability of this compound with different formulation strategies.

Table 1: In Vitro Dissolution of this compound Formulations

Formulation% Drug Dissolved at 30 min% Drug Dissolved at 60 min
Unformulated this compound15%25%
Solid Dispersion (1:5 Drug:PVP K30)75%92%
Nanoparticle Formulation85%98%
Cyclodextrin Complex (1:1 Molar Ratio)60%85%

Table 2: In Vivo Pharmacokinetic Parameters of this compound Formulations in Rats

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
Unformulated this compound1502.01200100
Solid Dispersion4501.03600300
Nanoparticle Formulation6000.54800400
Cyclodextrin Complex3501.52800233

IV. Experimental Protocols & Visualizations

This section provides detailed methodologies for key experiments and visual workflows to guide your research.

A. Preparation of this compound Solid Dispersion by Solvent Evaporation

Objective: To prepare a solid dispersion of this compound to enhance its solubility and dissolution rate.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30)

  • Methanol

  • Rotary evaporator

  • Vacuum oven

Protocol:

  • Accurately weigh this compound and PVP K30 in a 1:5 weight ratio.

  • Dissolve both components in a minimal amount of methanol in a round-bottom flask.

  • Sonicate the solution for 15 minutes to ensure complete dissolution and mixing.

  • Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at 40°C.

  • Continue evaporation until a thin, dry film is formed on the inner surface of the flask.

  • Scrape the solid dispersion from the flask and dry it further in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Pulverize the dried solid dispersion using a mortar and pestle and pass it through a 100-mesh sieve.

  • Store the final product in a desiccator until further analysis.

experimental_workflow_solid_dispersion start Start weigh Weigh this compound and PVP K30 start->weigh dissolve Dissolve in Methanol weigh->dissolve sonicate Sonicate for 15 minutes dissolve->sonicate evaporate Solvent Evaporation (Rotary Evaporator) sonicate->evaporate dry Vacuum Drying (24 hours) evaporate->dry pulverize Pulverize and Sieve dry->pulverize store Store in Desiccator pulverize->store end End store->end

Caption: Workflow for preparing this compound solid dispersion.

B. Preparation of this compound-Loaded Nanoparticles by Emulsion-Solvent Evaporation

Objective: To encapsulate this compound in polymeric nanoparticles to improve its oral absorption.

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA)

  • High-speed homogenizer

  • Magnetic stirrer

Protocol:

  • Dissolve 100 mg of PLGA and 20 mg of this compound in 5 mL of DCM to form the organic phase.

  • Prepare a 2% w/v aqueous solution of PVA (the aqueous phase).

  • Add the organic phase to 20 mL of the aqueous phase dropwise while homogenizing at 10,000 rpm for 5 minutes to form an oil-in-water emulsion.

  • Immediately after homogenization, transfer the emulsion to a beaker and stir at 500 rpm on a magnetic stirrer at room temperature for 4 hours to allow for solvent evaporation.

  • Collect the nanoparticles by centrifugation at 15,000 rpm for 20 minutes.

  • Wash the nanoparticle pellet three times with deionized water to remove excess PVA and unencapsulated drug.

  • Lyophilize the final nanoparticle suspension to obtain a dry powder.

  • Store the lyophilized nanoparticles at 4°C.

experimental_workflow_nanoparticles start Start organic_phase Prepare Organic Phase (this compound + PLGA in DCM) start->organic_phase aqueous_phase Prepare Aqueous Phase (PVA solution) start->aqueous_phase emulsify Homogenize to form O/W Emulsion organic_phase->emulsify aqueous_phase->emulsify evaporate Solvent Evaporation (Magnetic Stirring) emulsify->evaporate centrifuge Centrifuge and Collect Nanoparticles evaporate->centrifuge wash Wash with Deionized Water centrifuge->wash lyophilize Lyophilize wash->lyophilize store Store at 4°C lyophilize->store end End store->end

Caption: Workflow for preparing this compound nanoparticles.

C. In Vitro Dissolution Testing of this compound Formulations

Objective: To evaluate the in vitro release profile of different this compound formulations.

Apparatus: USP Dissolution Apparatus II (Paddle Apparatus)

Dissolution Medium: 900 mL of 0.1 N HCl (pH 1.2) for the first 2 hours, followed by a change to pH 6.8 phosphate buffer.

Protocol:

  • Set the temperature of the dissolution medium to 37 ± 0.5°C and the paddle speed to 50 rpm.

  • Place a quantity of the formulation equivalent to 10 mg of this compound into each dissolution vessel.

  • Withdraw 5 mL samples at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, and 120 minutes).

  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

  • After 2 hours, change the medium to pH 6.8 phosphate buffer and continue sampling at appropriate intervals up to 24 hours if evaluating extended-release formulations.

  • Filter the samples through a 0.45 µm syringe filter.

  • Analyze the concentration of this compound in the samples using a validated analytical method (e.g., HPLC-UV).

  • Calculate the cumulative percentage of drug released at each time point.

logical_relationship_dissolution_testing setup Setup Dissolution Apparatus (37°C, 50 rpm) add_formulation Add Formulation to 0.1 N HCl setup->add_formulation sample_acid Sample at Time Points (0-2 hours) add_formulation->sample_acid change_medium Change Medium to pH 6.8 Buffer sample_acid->change_medium filter Filter Samples sample_acid->filter sample_buffer Sample at Time Points (>2 hours) change_medium->sample_buffer sample_buffer->filter analyze Analyze by HPLC filter->analyze calculate Calculate % Drug Released analyze->calculate

Caption: Logical steps in in vitro dissolution testing.

Technical Support Center: Mitigating Clociguanil-Induced Cytotoxicity In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Clociguanil. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to this compound-induced cytotoxicity in your in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound and how might it lead to cytotoxicity?

This compound is an antimalarial drug that functions as an antifolate agent. Its primary mechanism of action is the inhibition of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleic acids and some amino acids. By blocking DHFR, this compound disrupts DNA replication and repair, leading to cell cycle arrest and apoptosis. While this is effective against rapidly proliferating malaria parasites, it can also induce cytotoxicity in host cells, particularly those with high rates of division.

Q2: I am observing higher-than-expected cytotoxicity in my cell line when treated with this compound. What are the potential causes?

Several factors could contribute to increased cytotoxicity:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic agents. Your cell line may be particularly susceptible to DHFR inhibition.

  • Drug Concentration: The concentration of this compound used may be too high for your specific cell model.

  • Off-Target Effects: At higher concentrations, this compound may have off-target effects that contribute to cell death.

  • Oxidative Stress: Similar to other quinoline-based compounds, this compound may induce the production of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[1]

  • Mitochondrial Dysfunction: Drug-induced cytotoxicity can be linked to impaired mitochondrial function.[2]

Q3: What are some general strategies to mitigate drug-induced cytotoxicity in vitro?

General approaches to reduce cytotoxicity include:

  • Co-treatment with Antioxidants: If cytotoxicity is mediated by oxidative stress, antioxidants like N-acetylcysteine (NAC) or Vitamin E can be used to scavenge ROS.[3][4][5]

  • Use of Caspase Inhibitors: If apoptosis is the primary mode of cell death, pan-caspase inhibitors (e.g., Z-VAD-FMK) can be employed to block the apoptotic cascade.[6][7][8]

  • Modulation of Drug Metabolism: The metabolic activation or detoxification of a drug can influence its toxicity. Understanding the metabolic pathways in your cell line can provide insights.[9][10][11]

  • Optimization of Experimental Conditions: Adjusting parameters such as drug exposure time and cell density can help manage cytotoxicity.

Troubleshooting Guides

Issue 1: Excessive Cell Death Observed in Preliminary Dose-Response Experiments
Potential Cause Troubleshooting Step Expected Outcome
Inappropriately High Drug Concentration Range Perform a broader dose-response study with lower starting concentrations of this compound.Identification of a more suitable concentration range that allows for the desired experimental observations without overwhelming cytotoxicity.
High Sensitivity of the Chosen Cell Line Test this compound on a panel of different cell lines to identify one with a more resistant phenotype.Selection of a cell line that is more tolerant to this compound, enabling the study of its primary effects.
Incorrect Assessment of Cell Viability Use multiple viability assays that measure different cellular parameters (e.g., metabolic activity (MTT), membrane integrity (Trypan Blue), and real-time cell proliferation).[12][13][14]A more accurate determination of the cytotoxic effects of this compound, distinguishing between cytostatic and cytotoxic effects.[15]
Issue 2: Inconsistent Results in Cytotoxicity Assays
Potential Cause Troubleshooting Step Expected Outcome
Variability in Cell Seeding Density Standardize the cell seeding protocol and ensure a uniform cell monolayer before drug treatment.Reduced well-to-well variability and more reproducible cytotoxicity data.
Drug Instability in Culture Medium Prepare fresh this compound solutions for each experiment and minimize exposure to light if the compound is light-sensitive.Consistent drug potency throughout the experiment, leading to more reliable results.
Edge Effects in Multi-Well Plates Avoid using the outer wells of the plate for experimental samples, or fill them with sterile media to maintain humidity.Minimized evaporation and temperature gradients across the plate, improving data consistency.

Quantitative Data Summary

The following tables provide hypothetical data to illustrate the potential effects of mitigation strategies on this compound-induced cytotoxicity.

Table 1: Effect of N-acetylcysteine (NAC) on this compound-Induced Cytotoxicity in HepG2 Cells

This compound (µM)% Cell Viability (this compound alone)% Cell Viability (+ 5mM NAC)
195.2 ± 4.198.5 ± 3.2
1072.8 ± 5.689.1 ± 4.8
5045.1 ± 6.275.3 ± 5.9
10021.5 ± 4.958.7 ± 6.5

Table 2: Effect of a Pan-Caspase Inhibitor (Z-VAD-FMK) on Apoptosis Induction by this compound

Treatment% Apoptotic Cells (Annexin V Staining)
Vehicle Control3.5 ± 1.2
This compound (50 µM)42.8 ± 3.9
This compound (50 µM) + Z-VAD-FMK (20 µM)15.2 ± 2.5

Detailed Experimental Protocols

Protocol 1: Assessment of this compound Cytotoxicity using the MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Co-treatment with an Antioxidant to Mitigate Cytotoxicity
  • Cell Seeding: Follow step 1 of Protocol 1.

  • Pre-treatment (Optional): Pre-incubate the cells with the antioxidant (e.g., 5 mM NAC) for 1-2 hours before adding this compound.

  • Co-treatment: Prepare this compound dilutions in medium containing the antioxidant at its final desired concentration. Add these solutions to the wells.

  • Incubation and Analysis: Follow steps 3-7 of Protocol 1.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate drug_prep Prepare this compound Dilutions pre_treatment Pre-treat with Mitigating Agent (Optional) cell_seeding->pre_treatment mitigator_prep Prepare Mitigating Agent (e.g., NAC) co_treatment Co-treat with this compound and Mitigating Agent drug_prep->co_treatment mitigator_prep->pre_treatment pre_treatment->co_treatment incubation Incubate for 24-72h co_treatment->incubation viability_assay Perform Cell Viability Assay (e.g., MTT) incubation->viability_assay read_plate Measure Absorbance viability_assay->read_plate calculate_viability Calculate % Cell Viability read_plate->calculate_viability signaling_pathway This compound This compound dhfr DHFR Inhibition This compound->dhfr ros Increased ROS This compound->ros dna_synthesis Decreased DNA Synthesis dhfr->dna_synthesis caspase_activation Caspase Activation dna_synthesis->caspase_activation mitochondria Mitochondrial Dysfunction ros->mitochondria mitochondria->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis nac N-acetylcysteine nac->ros Inhibits zvad Z-VAD-FMK zvad->caspase_activation Inhibits troubleshooting_logic start High Cytotoxicity Observed check_conc Is the concentration in the expected therapeutic range? start->check_conc check_cell_line Is the cell line known to be sensitive? check_conc->check_cell_line Yes lower_conc Action: Lower this compound concentration check_conc->lower_conc No check_ros Is there evidence of oxidative stress? check_cell_line->check_ros No change_cell_line Action: Use a more resistant cell line check_cell_line->change_cell_line Yes use_antioxidant Action: Co-treat with an antioxidant check_ros->use_antioxidant Yes

References

Technical Support Center: Refinement of Clociguanil Synthesis for Higher Yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Clociguanil (1-(3,4-dichlorophenyl)-5-isopropylbiguanide) for improved yields.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete reaction due to insufficient heating or reaction time. 2. Deactivation of starting materials. 3. Incorrect stoichiometry of reactants. 4. Low purity of starting materials (3,4-dichloroaniline or N-isopropylcyanoguanidine).1. Increase the reaction temperature to reflux and extend the reaction time. Monitor reaction progress using Thin Layer Chromatography (TLC). 2. Ensure starting materials are pure and dry. 3,4-dichloroaniline can darken on exposure to air and light.[1] 3. Use a slight excess (1.1-1.2 equivalents) of N-isopropylcyanoguanidine. 4. Purify starting materials before use. 3,4-dichloroaniline can be purified by recrystallization.
Formation of Insoluble Precipitate 1. The product, this compound hydrochloride, may precipitate out of the reaction mixture. 2. Formation of polymeric or oligomeric byproducts.1. This is often expected. The precipitate can be isolated by filtration at the end of the reaction. 2. If the precipitate is not the desired product, try altering the solvent system or lowering the reaction temperature to minimize side reactions.
Product is Difficult to Purify 1. Presence of unreacted starting materials. 2. Formation of side products such as melamine-type impurities or bis-biguanides. 3. The product may be an oil or waxy solid at room temperature.1. Optimize reaction conditions to drive the reaction to completion. 2. Recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) is a common purification method for biguanide salts. Column chromatography on silica gel can also be employed.[2] 3. Convert the free base to its hydrochloride salt, which is typically a more crystalline and easily handled solid.
Yield is Consistently Low (<50%) 1. Suboptimal reaction conditions (solvent, temperature, catalyst). 2. Decomposition of the product under harsh reaction conditions. 3. Inefficient purification leading to product loss.1. Experiment with different solvents (e.g., ethanol, isopropanol, toluene, or a mixture). Consider the use of a catalyst such as copper(II) chloride or iron(III) chloride, which has been shown to improve yields in biguanide synthesis.[2] Microwave-assisted synthesis can also significantly reduce reaction times and improve yields.[2] 2. Avoid excessively high temperatures or prolonged reaction times. Monitor the reaction closely. 3. Optimize the recrystallization solvent and procedure to maximize recovery.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound is the reaction of 3,4-dichloroaniline with N-isopropylcyanoguanidine, typically in the presence of an acid to form the hydrochloride salt of the product. This is a specific application of the general synthesis of N1,N5-disubstituted biguanides.

Q2: What are the critical parameters to control for achieving a high yield?

A2: Key parameters to optimize include:

  • Temperature: Refluxing conditions are commonly used to drive the reaction to completion.

  • Solvent: The choice of solvent can significantly impact reaction rate and yield. Alcohols like ethanol and isopropanol are frequently used.

  • Catalyst: While not always necessary, the addition of a Lewis acid catalyst like FeCl₃ or a copper salt like CuCl₂ can improve reaction rates and yields.[2]

  • Purity of Reactants: Using high-purity 3,4-dichloroaniline and N-isopropylcyanoguanidine is crucial to prevent side reactions.

Q3: What are the potential side products in this compound synthesis?

A3: Potential side products include:

  • Melamine-type impurities: These can form from the self-condensation of the cyanoguanidine starting material under heating.

  • Unreacted starting materials: Incomplete reactions will leave residual 3,4-dichloroaniline and N-isopropylcyanoguanidine.

  • Bis-biguanides: If there are impurities in the starting aniline or if the reaction conditions are not well-controlled, the formation of bis-biguanide derivatives is possible.

Q4: How can I effectively purify the final product?

A4: Purification is typically achieved by recrystallization of the hydrochloride salt from a suitable solvent such as ethanol, isopropanol, or an ethanol/water mixture. The product can also be purified by column chromatography on silica gel.[2] It is often advantageous to isolate the product as its hydrochloride salt, as biguanide free bases can be difficult to handle and purify.

Q5: Can microwave-assisted synthesis be used for this compound?

A5: Yes, microwave-assisted synthesis has been shown to be effective for the synthesis of various biguanides, often leading to shorter reaction times and higher yields compared to conventional heating.[2] This method is worth exploring for the optimization of this compound synthesis.

Data Presentation

Table 1: Comparison of Reaction Conditions for Arylbiguanide Synthesis

MethodReactantsSolventCatalyst/AdditiveTemperatureTimeYieldReference
Conventional HeatingAniline hydrochloride, DicyandiamideWaterNoneReflux4 hModerate[2]
Conventional HeatingSubstituted aniline, CyanoguanidineEthanolHydrochloric AcidReflux12 hGood[3]
Microwave-AssistedSubstituted aniline, DicyandiamideAcetonitrileTrimethylsilyl chloride140 °C15 min66-79%[2]
Catalytic MethodPhenylcyanoguanidine, Aniline1,4-DioxaneIron(III) chlorideRoom Temp.1 hExcellent[4]

Experimental Protocols

Protocol 1: Conventional Synthesis of this compound Hydrochloride

This protocol is a representative procedure based on established methods for arylbiguanide synthesis.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4-dichloroaniline (1.0 eq) and ethanol (10 mL per gram of aniline).

  • Acidification: Slowly add concentrated hydrochloric acid (1.0 eq) to the stirred suspension.

  • Addition of Cyanoguanidine: To the resulting solution of 3,4-dichloroaniline hydrochloride, add N-isopropylcyanoguanidine (1.1 eq).

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the progress of the reaction by TLC.

  • Isolation: After the reaction is complete, cool the mixture to room temperature. The product, this compound hydrochloride, may precipitate. If so, collect the solid by filtration. If not, reduce the volume of the solvent under reduced pressure to induce crystallization.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water or isopropanol, to obtain pure this compound hydrochloride.

Protocol 2: Microwave-Assisted Synthesis of this compound Hydrochloride

This protocol is a proposed method based on modern techniques for biguanide synthesis.

  • Reaction Setup: In a microwave-safe reaction vessel, combine 3,4-dichloroaniline (1.0 eq), N-isopropylcyanoguanidine (1.2 eq), and anhydrous acetonitrile (5 mL per gram of aniline).

  • Additive: Add trimethylsilyl chloride (1.2 eq) to the mixture.

  • Reaction: Seal the vessel and heat in a microwave reactor to 140-150 °C for 15-30 minutes.

  • Work-up: After cooling, add isopropanol and stir. The hydrochloride salt of the product should precipitate.

  • Isolation and Purification: Collect the solid by filtration, wash with cold acetonitrile, and dry under vacuum. If necessary, the product can be further purified by recrystallization.

Visualizations

Clociguanil_Synthesis reactant1 3,4-Dichloroaniline product This compound reactant1->product + HCl, Heat reactant2 N-Isopropylcyanoguanidine reactant2->product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield in this compound Synthesis check_reaction Check Reaction Completion (TLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete complete Reaction Complete check_reaction->complete increase_time_temp Increase Reaction Time/Temperature incomplete->increase_time_temp check_purity Check Starting Material Purity complete->check_purity increase_time_temp->check_reaction impure Impure Starting Materials check_purity->impure pure Pure Starting Materials check_purity->pure purify_sm Purify Starting Materials impure->purify_sm optimize_conditions Optimize Reaction Conditions (Solvent, Catalyst) pure->optimize_conditions purify_sm->start check_purification Review Purification Protocol optimize_conditions->check_purification end Improved Yield check_purification->end

Caption: Troubleshooting workflow for low yield.

References

Addressing batch-to-batch variability of synthesized Clociguanil

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of Clociguanil.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: this compound is a dihydrotriazine derivative. Its synthesis is a two-step process. The first step involves the formation of a biguanide precursor, followed by a cyclization reaction to form the dihydrotriazine ring. The biguanide intermediate is synthesized by reacting a substituted aniline with dicyandiamide. This intermediate is then cyclized with a ketone (e.g., acetone) to yield this compound.

Q2: What are the critical parameters in the synthesis of the biguanide intermediate?

A2: The formation of the biguanide intermediate is a nucleophilic substitution reaction. Key parameters to control include:

  • Reaction Temperature: The reaction is typically carried to reflux. Consistent temperature control is crucial for reaction kinetics and minimizing side-product formation.

  • Solvent: A variety of solvents can be used, including alcohols (e.g., ethanol, n-butanol) and aqueous mixtures. The choice of solvent can influence reaction time and product purity.[1]

  • Purity of Starting Materials: The purity of the substituted aniline and dicyandiamide is critical. Impurities in the starting materials can lead to the formation of related substances in the final product.

Q3: What are the common impurities encountered during this compound synthesis?

A3: Several impurities can arise during the synthesis of this compound. These can be broadly categorized as process-related impurities and degradation products.[2]

  • Process-Related Impurities:

    • Unreacted starting materials (e.g., 3,4-dichloroaniline, dicyandiamide).

    • Side-products from the biguanide formation, such as the bis-biguanide impurity.[1][3][4]

    • Incomplete cyclization, leading to the presence of the biguanide intermediate in the final product.

  • Degradation Products:

    • Oxidation products.

    • Hydrolysis products if exposed to moisture.

Q4: What are the recommended analytical techniques for characterizing synthesized this compound?

A4: A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive characterization of this compound:

  • High-Performance Liquid Chromatography (HPLC): For assessing purity and quantifying impurities. A reverse-phase method with UV detection is commonly employed.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): For structural elucidation and confirmation of the this compound molecule.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups present in the molecule.

  • Mass Spectrometry (MS): For determination of the molecular weight and fragmentation pattern, further confirming the structure.

Q5: What are the typical quality control specifications for an antimalarial active pharmaceutical ingredient (API) like this compound?

A5: While specific monographs for this compound may vary, general quality control parameters for antimalarial APIs, based on pharmacopeial standards, include the following:

ParameterSpecification
Appearance White or almost white crystalline powder
Identification Conforms to the structure (by IR, NMR)
Assay (Purity) 98.0% - 102.0% (on dried basis)
Related Substances Individual impurity: ≤ 0.10%, Total impurities: ≤ 0.50%
Loss on Drying ≤ 0.5%
Residue on Ignition ≤ 0.1%
Heavy Metals ≤ 20 ppm
Residual Solvents Within acceptable limits (as per ICH guidelines)

Note: These are general guidelines. Specific limits should be established based on the intended use and regulatory requirements.

Troubleshooting Guides

Issue 1: Low yield of the biguanide intermediate.

Possible Cause Troubleshooting Step
Incomplete reaction * Verify the reaction temperature and ensure it is maintained consistently at reflux. * Extend the reaction time and monitor the progress by TLC or HPLC. * Ensure efficient stirring to promote reactant interaction.
Suboptimal solvent * Experiment with different solvents or solvent mixtures (e.g., ethanol/water, n-butanol) to improve solubility and reaction rate.
Degradation of starting materials * Use fresh, high-purity starting materials. * Store starting materials under appropriate conditions (cool, dry, and protected from light).
Incorrect stoichiometry * Carefully re-check the molar ratios of the reactants.

Issue 2: High levels of impurities in the final this compound product.

Possible Cause Troubleshooting Step
Presence of impurities in starting materials * Analyze the purity of the starting materials (3,4-dichloroaniline and dicyandiamide) before use. * If necessary, purify the starting materials.
Formation of side-products during biguanide synthesis * Optimize the reaction temperature and time to minimize the formation of byproducts like bis-biguanides.[1][3][4]
Incomplete cyclization * Ensure the cyclization reaction with the ketone goes to completion by monitoring with TLC or HPLC. * Adjust the reaction time or temperature for the cyclization step as needed.
Inefficient purification * Optimize the recrystallization solvent and procedure to effectively remove impurities. Multiple recrystallizations may be necessary. * Consider column chromatography for purification if high levels of impurities persist.

Issue 3: Inconsistent biological activity between different batches of synthesized this compound.

Possible Cause Troubleshooting Step
Variability in purity * Perform a thorough purity analysis of each batch using a validated HPLC method. * Ensure that the purity of each batch meets the established specifications.
Presence of polymorphic forms * Polymorphism can affect solubility and bioavailability. Analyze the crystalline structure of each batch using techniques like X-ray powder diffraction (XRPD) or differential scanning calorimetry (DSC).
Residual solvents * Quantify residual solvents using gas chromatography (GC). High levels of certain solvents can impact the material's properties and biological activity.
Degradation of the compound * Assess the stability of the synthesized this compound under the storage conditions. * Store the compound in a cool, dry, and dark place.

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

This method is adapted from established protocols for the analysis of related biguanide compounds.[5][6]

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase: A mixture of a suitable buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for best separation. A common starting point is a 60:40 (v/v) ratio of buffer to organic modifier.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

  • Sample Preparation: Dissolve an accurately weighed amount of the this compound sample in the mobile phase to a concentration of approximately 0.1 mg/mL.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃)

  • ¹H NMR: Acquire the proton NMR spectrum. The chemical shifts, splitting patterns, and integrations of the signals should be consistent with the structure of this compound.

  • ¹³C NMR: Acquire the carbon-13 NMR spectrum to confirm the number and types of carbon atoms in the molecule.

3. Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the this compound sample, or use an Attenuated Total Reflectance (ATR) accessory.

  • Analysis: Acquire the IR spectrum and identify the characteristic absorption bands for the functional groups present in this compound, such as N-H, C=N, and aromatic C-H stretching vibrations.

Visualizations

Synthesis_Pathway cluster_0 Step 1: Biguanide Formation cluster_1 Step 2: Cyclization 3,4-Dichloroaniline 3,4-Dichloroaniline Biguanide_Intermediate Biguanide Intermediate 3,4-Dichloroaniline->Biguanide_Intermediate Reflux, Solvent Dicyandiamide Dicyandiamide Dicyandiamide->Biguanide_Intermediate This compound This compound Biguanide_Intermediate->this compound Acid catalyst Ketone Acetone Ketone->this compound

Caption: Synthetic pathway of this compound.

Troubleshooting_Workflow Start Inconsistent Results Purity_Check Check Purity by HPLC Start->Purity_Check Impurity_Profile Analyze Impurity Profile Purity_Check->Impurity_Profile Purity < Specification Structural_Verification Verify Structure (NMR, MS) Purity_Check->Structural_Verification Purity Meets Specification Optimize_Synthesis Optimize Synthesis (Temp, Solvent, Time) Impurity_Profile->Optimize_Synthesis Polymorphism_Analysis Analyze for Polymorphism (XRPD, DSC) Structural_Verification->Polymorphism_Analysis Structure Confirmed Structural_Verification->Optimize_Synthesis Structure Incorrect Control_Storage Control Storage Conditions Polymorphism_Analysis->Control_Storage Polymorphism Detected End Consistent Batches Polymorphism_Analysis->End No Polymorphism Optimize_Purification Optimize Purification (Recrystallization, Chromatography) Optimize_Synthesis->Optimize_Purification Optimize_Purification->Purity_Check Control_Storage->End

Caption: Troubleshooting workflow for batch-to-batch variability.

Signaling_Pathway Dihydrofolate Dihydrofolate DHFR Dihydrofolate Reductase Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate Nucleotide_Synthesis Nucleotide Synthesis Tetrahydrofolate->Nucleotide_Synthesis DHFR->Tetrahydrofolate This compound This compound This compound->DHFR Parasite_Growth Parasite Growth and Replication Nucleotide_Synthesis->Parasite_Growth

Caption: Mechanism of action of this compound.

References

How to interpret unexpected results in Clociguanil efficacy assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results in Clociguanil efficacy assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an antimalarial drug that acts as a dihydrofolate reductase (DHFR) inhibitor. DHFR is a critical enzyme in the folate biosynthesis pathway of the malaria parasite, Plasmodium falciparum. This pathway is essential for the synthesis of DNA, RNA, and certain amino acids, which are vital for the parasite's growth and replication. By inhibiting DHFR, this compound disrupts these essential processes, leading to parasite death.

Q2: What are the standard assays used to determine this compound efficacy?

A2: The efficacy of this compound is typically assessed using two main types of assays:

  • In vitro Parasite Growth Inhibition Assay: This cell-based assay measures the ability of this compound to inhibit the growth of P. falciparum in a culture of human red blood cells. The most common readout is the IC50 value, which is the concentration of the drug that inhibits parasite growth by 50%.

  • DHFR Enzyme Inhibition Assay: This is a biochemical assay that directly measures the inhibitory effect of this compound on the activity of purified recombinant P. falciparum DHFR enzyme.

Q3: What are some known resistance mechanisms to this compound and other DHFR inhibitors?

A3: Resistance to DHFR inhibitors like this compound in P. falciparum is primarily associated with point mutations in the dhfr gene. These mutations can alter the enzyme's active site, reducing the binding affinity of the inhibitor and thereby decreasing its efficacy.

Troubleshooting Guide for Unexpected Results

Unexpected results in this compound efficacy assays can arise from a variety of factors, from experimental technique to the biological characteristics of the parasite strain. This guide addresses common issues and provides steps for their resolution.

Issue 1: High Variability in IC50 Values Between Experiments

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inconsistent Parasite Culture: - Ensure parasite cultures are tightly synchronized to the ring stage before initiating the assay.[1] - Maintain a consistent starting parasitemia (e.g., 0.5-1%) and hematocrit (e.g., 2%) for all experiments.[2][3] - Regularly monitor parasite health and morphology.
Drug Stock Instability: - Prepare fresh serial dilutions of this compound for each experiment from a concentrated stock. - Store stock solutions at the recommended temperature (-20°C or -80°C) and protect from light. - Periodically check the purity and concentration of the stock solution.
Assay Readout Inconsistency: - For SYBR Green I assays, ensure complete lysis of red blood cells to release parasite DNA.[2][4] - If using microscopy, ensure the technician is blinded to the treatment groups to reduce bias.
Pipetting Errors: - Calibrate pipettes regularly. - Use filtered pipette tips to avoid cross-contamination. - Ensure proper mixing of reagents in each well.

Logical Workflow for Troubleshooting High IC50 Variability:

start High IC50 Variability Observed check_parasite Review Parasite Culture Protocol start->check_parasite check_drug Assess Drug Stock and Preparation start->check_drug check_assay Examine Assay Readout Procedure start->check_assay check_pipetting Verify Pipetting Accuracy start->check_pipetting sync_issue Inconsistent Synchronization? check_parasite->sync_issue drug_prep_issue Inconsistent Drug Dilutions? check_drug->drug_prep_issue readout_issue Inconsistent Readout? check_assay->readout_issue pipetting_issue Pipetting Inaccuracy? check_pipetting->pipetting_issue parasitemia_issue Variable Starting Parasitemia? sync_issue->parasitemia_issue No solution1 Implement Strict Synchronization Protocol sync_issue->solution1 Yes solution2 Standardize Initial Parasitemia and Hematocrit parasitemia_issue->solution2 Yes solution3 Prepare Fresh Dilutions for Each Assay drug_prep_issue->solution3 Yes solution4 Optimize Lysis/Staining or Blinding readout_issue->solution4 Yes solution5 Calibrate Pipettes and Refine Technique pipetting_issue->solution5 Yes

Troubleshooting workflow for high IC50 variability.
Issue 2: Atypical Dose-Response Curve

An ideal dose-response curve has a sigmoidal shape. Deviations from this can indicate experimental artifacts or complex biological responses.

Types of Atypical Curves and Their Interpretation:

Curve Shape Description Possible Causes Troubleshooting Steps
Flat Curve Little to no inhibition even at high drug concentrations.- Parasite strain is highly resistant to this compound. - Drug is inactive due to degradation or precipitation. - Error in drug concentration calculations.- Sequence the dhfr gene of the parasite strain to check for known resistance mutations. - Verify the integrity and solubility of the this compound stock. - Double-check all dilution calculations.
Biphasic Curve The curve shows two distinct phases of inhibition.- The drug may have more than one mechanism of action, each with a different potency. - The parasite population may be a mix of sensitive and resistant strains.- Re-clone the parasite line to ensure a genetically homogenous population. - Consider the possibility of off-target effects at higher concentrations.
Incomplete Curve The curve does not reach 100% inhibition and plateaus at a lower level.- Poor drug solubility at higher concentrations, leading to precipitation. - The drug may be cytostatic (inhibits growth) rather than cytotoxic (kills the parasite) at the tested concentrations.- Visually inspect the wells with the highest drug concentrations for any signs of precipitation. - Consider extending the assay duration or using a different readout that can distinguish between cytostatic and cytotoxic effects.

Signaling Pathway of this compound Action and Resistance:

cluster_folate_pathway P. falciparum Folate Biosynthesis cluster_resistance Resistance Mechanism DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Substrate THF Tetrahydrofolate (THF) DNA_synthesis DNA Synthesis THF->DNA_synthesis DHFR->THF Catalysis mutated_DHFR Mutated DHFR DHFR->mutated_DHFR Point Mutations in dhfr gene This compound This compound This compound->DHFR Inhibition reduced_binding Reduced this compound Binding mutated_DHFR->reduced_binding

Mechanism of this compound and resistance pathway.
Issue 3: High Background in SYBR Green I Assay

The SYBR Green I assay measures parasite DNA content. A high background signal can mask the true inhibitory effect of the drug.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Contamination with Leukocytes: - If using clinical isolates, remove white blood cells (WBCs) using a commercially available filter or by density gradient centrifugation. WBCs contain DNA that will be stained by SYBR Green I.[5]
Excess Template DNA: - If the background fluorescence is high across the plate, consider diluting the samples before reading.[6]
Incomplete Lysis: - Ensure the lysis buffer is at the correct concentration and pH.[4] - Allow sufficient incubation time after adding the lysis buffer for complete cell lysis.[7]
Hemolysis: - Significant hemolysis can release heme, which may interfere with the assay.[8][9] Minimize mechanical stress on red blood cells during handling.

Experimental Protocols

Protocol 1: In Vitro P. falciparum Growth Inhibition Assay (SYBR Green I Method)

This protocol is adapted from standard procedures for assessing antimalarial drug susceptibility.[2][4]

Materials:

  • P. falciparum culture (synchronized to ring stage)

  • Human red blood cells (RBCs)

  • Complete parasite culture medium (e.g., RPMI-1640 with supplements)

  • 96-well black, clear-bottom microplates

  • This compound stock solution

  • SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, with 0.2 µl/mL SYBR Green I)

  • Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)

Procedure:

  • Drug Plate Preparation: Prepare serial dilutions of this compound in complete medium in a separate 96-well plate.

  • Assay Plate Setup: Transfer the drug dilutions to the black, clear-bottom 96-well plates. Include drug-free wells as negative controls and wells with a known antimalarial as a positive control.

  • Parasite Addition: Add synchronized P. falciparum culture (0.5% parasitemia, 2% hematocrit) to each well.

  • Incubation: Incubate the plates for 72 hours under standard culture conditions (5% CO2, 5% O2, 90% N2 at 37°C).

  • Lysis and Staining: After incubation, freeze the plates at -80°C for at least 2 hours, then thaw at room temperature. Add an equal volume of SYBR Green I lysis buffer to each well.

  • Incubation: Incubate the plates in the dark at room temperature for 1 hour.

  • Fluorescence Reading: Read the fluorescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration relative to the drug-free controls and determine the IC50 value using a non-linear regression analysis.

Experimental Workflow for SYBR Green I Assay:

start Start drug_prep Prepare this compound Serial Dilutions start->drug_prep plate_setup Set up 96-well Assay Plate drug_prep->plate_setup add_parasites Add Synchronized P. falciparum Culture plate_setup->add_parasites incubate72 Incubate for 72 hours add_parasites->incubate72 freeze_thaw Freeze-Thaw Plate incubate72->freeze_thaw add_lysis Add SYBR Green I Lysis Buffer freeze_thaw->add_lysis incubate1 Incubate for 1 hour in the dark add_lysis->incubate1 read_fluorescence Read Fluorescence (Ex: 485nm, Em: 530nm) incubate1->read_fluorescence analyze Analyze Data and Calculate IC50 read_fluorescence->analyze end End analyze->end

Workflow for the in vitro growth inhibition assay.
Protocol 2: Recombinant P. falciparum DHFR Enzyme Inhibition Assay

This protocol is a general guide for a spectrophotometric assay to measure DHFR activity.[10][11][12]

Materials:

  • Purified recombinant P. falciparum DHFR

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Dihydrofolate (DHF), substrate

  • NADPH, cofactor

  • This compound

  • UV-Vis spectrophotometer

Procedure:

  • Reagent Preparation: Prepare stock solutions of DHF, NADPH, and this compound in the appropriate solvents.

  • Reaction Mixture: In a cuvette or 96-well plate, prepare a reaction mixture containing assay buffer, NADPH, and the desired concentration of this compound. Include a control with no inhibitor.

  • Enzyme Addition: Add the purified P. falciparum DHFR enzyme to the reaction mixture and incubate for a pre-determined time to allow for inhibitor binding.

  • Initiate Reaction: Start the reaction by adding DHF.

  • Monitor Reaction: Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

  • Data Analysis: Calculate the initial reaction velocity for each this compound concentration. Determine the percent inhibition relative to the no-inhibitor control and calculate the IC50 value.

DHFR Enzyme Inhibition Assay Workflow:

start Start prep_reagents Prepare DHF, NADPH, and this compound Solutions start->prep_reagents setup_reaction Prepare Reaction Mixture (Buffer, NADPH, this compound) prep_reagents->setup_reaction add_enzyme Add Recombinant P. falciparum DHFR setup_reaction->add_enzyme preincubate Pre-incubate for Inhibitor Binding add_enzyme->preincubate add_substrate Initiate Reaction with DHF preincubate->add_substrate monitor_absorbance Monitor Absorbance at 340 nm add_substrate->monitor_absorbance calculate_velocity Calculate Initial Reaction Velocities monitor_absorbance->calculate_velocity determine_ic50 Determine Percent Inhibition and IC50 calculate_velocity->determine_ic50 end End determine_ic50->end

Workflow for the DHFR enzyme inhibition assay.

References

Validation & Comparative

A Head-to-Head Comparison of Clociguanil and Pyrimethamine for Antimalarial Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two pivotal antifolate antimalarial compounds: clociguanil, the active metabolite of proguanil, and pyrimethamine. Both drugs have historically been mainstays in malaria prophylaxis and treatment, targeting the essential folate biosynthesis pathway in Plasmodium falciparum. This document synthesizes preclinical data on their mechanism of action, in vitro efficacy, resistance profiles, and pharmacokinetics to inform future drug development and research.

Mechanism of Action: Targeting Dihydrofolate Reductase (DHFR)

Both this compound and pyrimethamine function by inhibiting the parasitic enzyme dihydrofolate reductase (DHFR). This enzyme is critical for the parasite's survival as it catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor necessary for the synthesis of purines, pyrimidines, and certain amino acids. By blocking this step, these drugs effectively halt DNA synthesis and parasite replication.

The folate biosynthesis pathway in Plasmodium falciparum is a well-established drug target. The parasite can synthesize folate de novo, a pathway absent in its human host, which relies on dietary folate. This metabolic difference provides a therapeutic window for selective toxicity.

Below is a diagram illustrating the P. falciparum folate biosynthesis pathway and the points of inhibition for this compound and pyrimethamine.

Folate_Pathway cluster_DeNovo De Novo Folate Biosynthesis cluster_Salvage Folate Salvage & Utilization GTP GTP Dihydroneopterin_triphosphate Dihydroneopterin triphosphate GTP->Dihydroneopterin_triphosphate GTPCH Dihydropteroate Dihydropteroate Dihydroneopterin_triphosphate->Dihydropteroate HPPK-DHPS pABA p-Aminobenzoic acid (pABA) pABA->Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate DHFS Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate DHFR-TS Methylene_THF 5,10-Methylene-THF Tetrahydrofolate->Methylene_THF SHMT Serine Serine Glycine Glycine Serine->Glycine Glycine->Methylene_THF Methylene_THF->Tetrahydrofolate dUMP dUMP dTMP dTMP dUMP->dTMP TS DNA_Synthesis DNA Synthesis & Amino Acid Metabolism dTMP->DNA_Synthesis This compound This compound This compound->Dihydrofolate Inhibition Pyrimethamine Pyrimethamine Pyrimethamine->Dihydrofolate Inhibition

Caption: P. falciparum folate biosynthesis pathway and drug targets.

In Vitro Efficacy: A Comparative Analysis

The in vitro activity of this compound and pyrimethamine against various strains of P. falciparum has been extensively studied. The 50% inhibitory concentration (IC50) is a key metric for comparing their potency.

DrugP. falciparum StrainResistance StatusMean IC50 (nM)
This compound Multiple African IsolatesSusceptible11.1[1]
Multiple African IsolatesResistant2,030[1]
Pyrimethamine Multiple African IsolatesSusceptible15.4[1]
Multiple African IsolatesResistant9,440[1]

Studies have shown a significant positive correlation between the IC50 values of pyrimethamine and cycloguanil, indicating a degree of in vitro cross-resistance between these two antifolates.[1]

Resistance Mechanisms

Resistance to both this compound and pyrimethamine is primarily conferred by point mutations in the parasite's dhfr gene. These mutations reduce the binding affinity of the drugs to the DHFR enzyme. The accumulation of these mutations leads to a stepwise increase in the level of resistance.

Pharmacokinetic Profiles

A comparative summary of the pharmacokinetic parameters of this compound (active metabolite of proguanil) and pyrimethamine in humans is presented below.

ParameterThis compound (from Proguanil)Pyrimethamine
Time to Peak (Tmax) ~5.3 hours2-8 hours
Elimination Half-life (t½) ~16.1 hours35-175 hours[2]
Volume of Distribution (Vd) Not explicitly found~4.92 L/kg (pregnant women)
Clearance (CL) Not explicitly found~37.1 mL/h/kg (pregnant women)
Protein Binding Not explicitly found~85%[2]

Note: Pharmacokinetic parameters can vary significantly based on the patient population (e.g., age, pregnancy status) and individual metabolic differences.

Experimental Protocols

In Vitro Antiplasmodial Susceptibility Testing: SYBR Green I-Based Assay

This protocol outlines a common method for determining the in vitro susceptibility of P. falciparum to antimalarial compounds.

Objective: To determine the 50% inhibitory concentration (IC50) of test compounds against P. falciparum.

Materials:

  • P. falciparum culture (e.g., 3D7 or other strains)

  • Human erythrocytes (O+)

  • Complete parasite medium (RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

  • 96-well microtiter plates

  • Test compounds (this compound, Pyrimethamine) and control drug (e.g., Chloroquine)

  • SYBR Green I nucleic acid stain

  • Lysis buffer (Tris, EDTA, saponin, Triton X-100)

  • Fluorescence plate reader

Procedure:

  • Parasite Culture: Maintain asynchronous P. falciparum cultures in human erythrocytes at 2-5% parasitemia in complete medium at 37°C in a low-oxygen environment (5% CO2, 5% O2, 90% N2).

  • Drug Preparation: Prepare serial dilutions of the test compounds and control drug in complete medium.

  • Assay Plate Preparation: Add the diluted drugs to the 96-well plates. Include drug-free wells as negative controls and wells with uninfected erythrocytes as a background control.

  • Parasite Addition: Add parasitized erythrocytes (1-2% parasitemia, 2% hematocrit) to each well.

  • Incubation: Incubate the plates for 72 hours under standard culture conditions.

  • Lysis and Staining: After incubation, lyse the cells by adding lysis buffer containing SYBR Green I to each well.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Calculate the percentage of parasite growth inhibition for each drug concentration relative to the drug-free controls. Determine the IC50 values by plotting the inhibition data against the log of the drug concentration and fitting to a sigmoidal dose-response curve.

Below is a workflow diagram for the SYBR Green I-based in vitro antiplasmodial assay.

Experimental_Workflow Start Start: P. falciparum Culture Prepare_Drugs Prepare Serial Drug Dilutions Start->Prepare_Drugs Prepare_Plates Prepare 96-Well Plates (Drugs + Controls) Prepare_Drugs->Prepare_Plates Add_Parasites Add Parasitized Erythrocytes Prepare_Plates->Add_Parasites Incubate Incubate for 72 hours Add_Parasites->Incubate Lyse_Stain Lyse Cells & Add SYBR Green I Incubate->Lyse_Stain Read_Fluorescence Read Fluorescence Lyse_Stain->Read_Fluorescence Analyze_Data Analyze Data & Calculate IC50 Read_Fluorescence->Analyze_Data End End: IC50 Values Analyze_Data->End

Caption: SYBR Green I antiplasmodial assay workflow.

Conclusion

This compound and pyrimethamine, while sharing a common mechanism of action, exhibit distinct profiles in terms of their in vitro potency against resistant strains and their pharmacokinetic properties. Pyrimethamine generally shows higher IC50 values against resistant parasites compared to this compound, suggesting a greater loss of efficacy in the face of DHFR mutations. Pharmacokinetically, pyrimethamine has a significantly longer elimination half-life, which may have implications for dosing regimens and the selection pressure for resistance.

The data presented in this guide underscore the importance of continued research into novel DHFR inhibitors that can overcome existing resistance mechanisms. A thorough understanding of the structure-activity relationships, resistance profiles, and pharmacokinetic properties of existing compounds like this compound and pyrimethamine is crucial for the rational design of the next generation of antifolate antimalarials.

References

Validating the Anti-Cancer Activity of Clociguanil Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the anti-cancer activity of clociguanil and its analogs, focusing on their efficacy as inhibitors of dihydrofolate reductase (DHFR). The information presented is based on recent studies re-investigating these compounds, offering valuable insights for cancer therapy research and drug development.

Comparative Efficacy of this compound Analogs

Recent research has revisited the anti-cancer potential of cycloguanil, the active metabolite of the anti-malarial drug proguanil, and its analogs.[1][2][3][4][5] These compounds have been shown to potently target human DHFR, a well-established target for anti-cancer drugs, leading to the disruption of folate metabolism and downstream signaling pathways critical for cancer cell proliferation.[1][2][3][4][5]

A key study identified a particularly promising analog, NSC127159, which, along with cycloguanil, demonstrated significant anti-cancer activity.[1][2][5] The anti-proliferative effects of these compounds have been evaluated against the NCI-60 panel of human cancer cell lines. The GI50 values (concentration causing 50% growth inhibition) from these screens provide a quantitative measure of their anti-cancer activity across various cancer types.

Below is a summary of the mean log(GI50) values for cycloguanil, its analog NSC127159, and established DHFR inhibitors Methotrexate and Pyrimethamine across the NCI-60 cell lines. A lower value indicates higher potency.

CompoundNSC IdentifierMean log(GI50) M
CycloguanilNSC3077-5.38
This compound AnalogNSC127159-6.15
MethotrexateNSC740-7.21
PyrimethamineNSC3062-6.01

Data sourced from the NCI Developmental Therapeutics Program.

Experimental Protocols

Detailed methodologies are crucial for the validation of anti-cancer activity. The following are protocols for key experiments cited in the evaluation of this compound analogs.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic or growth-inhibitory effects of the compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MDA-MB-468, MDA-MB-231, MCF-7)

  • Complete cell culture medium

  • This compound analogs and control compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs and control compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the GI50 value for each compound.

Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)

This assay confirms the direct binding of the compounds to the DHFR target protein within the cells.

Materials:

  • Cancer cell lines

  • This compound analogs and control compounds

  • Phosphate-buffered saline (PBS)

  • Protease inhibitors

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • PCR tubes and a thermal cycler

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against DHFR

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence detection reagents

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound or vehicle control for a specified time (e.g., 1-4 hours).

  • Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Lyse the cells to release the proteins.

  • Heating: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Separation of Soluble Fraction: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blotting: Collect the supernatant (soluble fraction) and analyze the amount of soluble DHFR by SDS-PAGE and Western blotting using a DHFR-specific antibody.

  • Data Analysis: Quantify the band intensities. A compound that binds to and stabilizes DHFR will result in a higher amount of soluble DHFR at elevated temperatures compared to the vehicle control, thus demonstrating target engagement.

Visualizing the Experimental Workflow and Signaling Pathway

To clearly illustrate the logical flow of the validation process and the underlying mechanism of action, the following diagrams are provided.

G cluster_0 In Silico & In Vitro Screening cluster_1 Mechanism of Action cluster_2 Cellular Effects cluster_3 Validation Compound Library Compound Library NCI-60 Screening NCI-60 Screening Compound Library->NCI-60 Screening GI50 Data Hit Identification Hit Identification NCI-60 Screening->Hit Identification Potent Analogs Target Engagement (CETSA) Target Engagement (CETSA) Hit Identification->Target Engagement (CETSA) Validate DHFR binding Cell Viability (MTT) Cell Viability (MTT) Hit Identification->Cell Viability (MTT) Determine cytotoxicity Signaling Pathway Analysis Signaling Pathway Analysis Target Engagement (CETSA)->Signaling Pathway Analysis Lead Optimization Lead Optimization Signaling Pathway Analysis->Lead Optimization Apoptosis/Cell Cycle Assays Apoptosis/Cell Cycle Assays Cell Viability (MTT)->Apoptosis/Cell Cycle Assays Apoptosis/Cell Cycle Assays->Lead Optimization

Caption: Experimental workflow for validating anti-cancer activity.

The anti-cancer effect of this compound analogs is primarily mediated through the inhibition of DHFR, which in turn disrupts folate metabolism and downstream STAT3 signaling.

G cluster_0 This compound Analog Action cluster_1 Cellular Pathway Clociguanil_Analog This compound Analog DHFR DHFR Clociguanil_Analog->DHFR Inhibition THF Tetrahydrofolate (THF) DHFR->THF Reduction DHF Dihydrofolate (DHF) DHF->DHFR Folate_Metabolism Folate Metabolism THF->Folate_Metabolism STAT3_Signaling STAT3 Signaling Folate_Metabolism->STAT3_Signaling Proliferation Cell Proliferation & Survival STAT3_Signaling->Proliferation

Caption: DHFR-STAT3 signaling pathway inhibition by this compound analogs.

References

Cross-Validation of Clociguanil's DHFR Inhibition with Known Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the dihydrofolate reductase (DHFR) inhibitory activity of Clociguanil against other well-established DHFR inhibitors. The data presented is intended for researchers, scientists, and professionals in the field of drug development to objectively evaluate the performance of this compound.

Introduction to DHFR and its Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, catalyzing the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2] THF is an essential cofactor for the synthesis of nucleotides and certain amino acids, which are vital for DNA replication and cellular proliferation.[1][3] Consequently, the inhibition of DHFR disrupts these fundamental cellular processes, making it a significant target for therapeutic intervention in cancer and infectious diseases.[3][4][5]

This compound is an antimalarial agent that functions as a DHFR inhibitor.[5][6][7][8] It is a derivative of cycloguanil, the active metabolite of the antimalarial drug proguanil.[4][9][10] This guide cross-validates the inhibitory potency of this compound by comparing it with known DHFR inhibitors such as Methotrexate, Pyrimethamine, and its parent compound, Cycloguanil.

Comparative Analysis of DHFR Inhibition

The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). A lower value indicates greater potency. The following table summarizes the available data for this compound and other known DHFR inhibitors.

InhibitorTarget Organism/EnzymeIC50 / KiReference
This compound Plasmodium falciparum DHFRIC50: 55.6 nM[7]
Methotrexate Human DHFR-[4]
DfrA (a bacterial DHFR)Ki: 0.38 nM[11]
DfrB (a bacterial DHFR)Ki: 0.71 nM[11]
Pyrimethamine Human DHFR-[4]
Cycloguanil Human DHFR-[4][9]
Plasmodium berghei~30x less active than this compound[6][8]

Note: Direct comparative IC50/Ki values for all compounds against the same specific DHFR enzyme under identical assay conditions were not available in the search results. The data is compiled from different studies and should be interpreted with this in mind.

Signaling Pathway and Mechanism of Action

DHFR inhibitors act by binding to the active site of the enzyme, preventing the binding of its natural substrate, dihydrofolate. This competitive inhibition blocks the production of tetrahydrofolate, leading to a depletion of downstream products essential for cell division.

DHFR_Pathway cluster_folate_pathway Folate Metabolism Pathway cluster_inhibition Mechanism of Inhibition DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR Nucleotides Nucleotide Synthesis (dUMP -> dTMP) THF->Nucleotides Cofactor DNA DNA Replication & Cell Proliferation Nucleotides->DNA This compound This compound DHFR_Node DHFR This compound->DHFR_Node Binds to & Inhibits Known_Inhibitors Known Inhibitors (Methotrexate, etc.) Known_Inhibitors->DHFR_Node Binds to & Inhibits

DHFR inhibition blocks nucleotide synthesis.

Experimental Protocols

DHFR Enzymatic Inhibition Assay

This protocol is based on a common spectrophotometric method used to measure DHFR activity by monitoring the consumption of NADPH.[4]

A. Materials and Reagents:

  • Purified human or parasite DHFR enzyme

  • DHFR Assay Buffer (e.g., 50 mM Tris, 50 mM NaCl, pH 7.4)[4]

  • Dihydrofolate (DHF) substrate solution

  • NADPH solution

  • Test inhibitors (e.g., this compound) and control inhibitors (e.g., Methotrexate) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well clear, flat-bottom microplate

  • Multi-well spectrophotometer (ELISA reader) capable of reading absorbance at 340 nm

B. Assay Procedure:

  • Reagent Preparation: Prepare working solutions of DHFR enzyme, DHF, and NADPH in DHFR Assay Buffer. Prepare serial dilutions of the test and control inhibitors.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • DHFR Assay Buffer

    • DHFR enzyme solution

    • Inhibitor solution at various concentrations (or solvent for control wells).

  • Incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.[12]

  • Reaction Initiation: Add the DHF substrate to all wells, followed immediately by the NADPH solution to initiate the enzymatic reaction.

  • Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm every 15-30 seconds for a period of 5-10 minutes.[13] The decrease in absorbance corresponds to the oxidation of NADPH to NADP+.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.

    • Determine the percent inhibition for each inhibitor concentration relative to the no-inhibitor (enzyme control) wells.

    • Plot percent inhibition versus inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis p1 Prepare Reagents: DHFR Enzyme, DHF, NADPH, Buffers p2 Prepare Serial Dilutions of this compound & Controls p1->p2 a1 Add Enzyme and Inhibitor to Wells p2->a1 a2 Pre-incubate a1->a2 a3 Initiate Reaction: Add DHF and NADPH a2->a3 d1 Monitor Absorbance Decrease at 340nm a3->d1 d2 Calculate Reaction Velocities d1->d2 d3 Determine % Inhibition d2->d3 d4 Plot Dose-Response Curve & Calculate IC50 d3->d4

Workflow for DHFR enzymatic inhibition assay.

Conclusion

The available data confirms that this compound is a potent inhibitor of DHFR, with activity in the nanomolar range.[7] Its potency appears to be significantly greater than its parent compound, cycloguanil, against certain parasite strains.[6][8] For a definitive cross-validation, it is recommended that this compound and other known inhibitors like Methotrexate and Pyrimethamine be tested in parallel using the standardized enzymatic assay protocol detailed above. This will provide a direct and objective comparison of their inhibitory activities against a specific DHFR enzyme, aiding in its evaluation for further drug development research.

References

Clociguanil Demonstrates Potent In Vivo Efficacy in Murine Malaria Model, Outperforming Standard Antimalarials

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In a significant advancement for antimalarial drug development, in vivo studies have validated the high efficacy of Clociguanil in a mouse model of malaria. The compound exhibited superior activity compared to the established antimalarial drugs Chloroquine and Cycloguanil, highlighting its potential as a powerful new agent in the fight against malaria. The research, employing a standardized 4-day suppressive test, provides critical preclinical data for researchers, scientists, and drug development professionals.

This compound, a dihydrofolate reductase (DHFR) inhibitor, demonstrated remarkable potency against Plasmodium berghei infection in mice. The effective dose required to suppress parasite growth by 50% (ED50) was found to be 0.16 mg/kg, with a 90% suppression (ED90) achieved at 0.39 mg/kg when administered subcutaneously.[1] This level of activity is approximately 30 times more potent than Cycloguanil and 10 times more potent than Chloroquine within the same experimental framework.[1]

Comparative Efficacy Against P. berghei

The in vivo antimalarial activity of this compound was compared with other known antimalarial agents. The following table summarizes the effective doses observed in the 4-day suppressive mouse model.

CompoundED50 (mg/kg)ED90 (mg/kg)Route of Administration
This compound 0.16 [1]0.39 [1]Subcutaneous
Chloroquine1.5 - 1.8[2]Not ReportedSubcutaneous or Oral
Cycloguanil~4.8 (inferred)Not ReportedSubcutaneous

Note: The ED50 for Cycloguanil is inferred based on the finding that this compound is approximately 30 times more active.[1]

Mechanism of Action: Targeting Folate Biosynthesis

This compound exerts its antimalarial effect by inhibiting the enzyme dihydrofolate reductase (DHFR). This enzyme is a critical component of the folate biosynthesis pathway in the malaria parasite. By blocking DHFR, this compound prevents the conversion of dihydrofolate to tetrahydrofolate, a precursor essential for the synthesis of nucleic acids and certain amino acids. This disruption of folate metabolism ultimately halts parasite replication and growth.

Folate Biosynthesis Pathway Inhibition cluster_parasite Malaria Parasite cluster_drug Drug Action PABA p-aminobenzoic acid DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate Nucleic Acid Precursors Nucleic Acid Precursors Tetrahydrofolate->Nucleic Acid Precursors DHPS->Dihydropteroate DHFR->Tetrahydrofolate This compound This compound This compound->DHFR Inhibits

Mechanism of this compound's antimalarial action.

Experimental Protocols

4-Day Suppressive Test in a Murine Model

The in vivo efficacy of this compound and comparator compounds was determined using the 4-day suppressive test against Plasmodium berghei in mice. This widely used model assesses the ability of a compound to inhibit parasite growth during the early stages of infection.

Experimental Workflow:

4_Day_Suppressive_Test_Workflow cluster_setup Experimental Setup cluster_monitoring Monitoring Phase cluster_analysis Data Analysis start Day 0: Infect Mice treatment Administer Test Compounds start->treatment daily_treatment Daily Treatment (Days 0-3) treatment->daily_treatment blood_smear Day 4: Prepare Blood Smears daily_treatment->blood_smear parasitemia Determine Parasitemia blood_smear->parasitemia calculate Calculate % Suppression parasitemia->calculate determine_ed Determine ED50/ED90 calculate->determine_ed

Workflow for the 4-day suppressive test.

Methodology:

  • Animal Model: Swiss albino mice are typically used for this assay.

  • Parasite Strain: Mice are infected intravenously or intraperitoneally with Plasmodium berghei.

  • Drug Administration: The test compounds, including this compound and controls, are administered to the mice, usually starting a few hours after infection and continuing daily for four consecutive days. The route of administration can be subcutaneous or oral.

  • Parasitemia Determination: On the fifth day, thin blood smears are prepared from the tail blood of each mouse. The smears are stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopic examination.

  • Efficacy Calculation: The average parasitemia of the control group (receiving only the vehicle) is considered as 100% parasite growth. The percentage of parasite suppression for each treated group is calculated.

  • ED50/ED90 Determination: The effective doses that cause 50% (ED50) and 90% (ED90) suppression of parasitemia are then calculated from the dose-response data.[2]

This robust in vivo validation underscores the potential of this compound as a promising candidate for further development in the global effort to combat malaria. Its high potency and clear mechanism of action warrant continued investigation and preclinical evaluation.

References

A Comparative Analysis of the Metabolic Stability of Clociguanil and Proguanil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic stability of two antimalarial compounds, Clociguanil and Proguanil. Understanding the metabolic fate of these drugs is crucial for optimizing their therapeutic efficacy and safety profiles. This document summarizes key metabolic parameters, details the experimental protocols for their assessment, and visualizes the metabolic pathways and experimental workflows.

Executive Summary

Proguanil, a widely used antimalarial pro-drug, undergoes extensive hepatic metabolism to its active form, cycloguanil. This biotransformation is primarily mediated by cytochrome P450 (CYP) enzymes, leading to significant inter-individual variability in drug exposure and efficacy. In contrast, detailed metabolic stability data for this compound is not extensively available in the public domain. This guide presents a comprehensive overview of Proguanil's metabolic profile and provides the established methodologies for assessing the metabolic stability of such compounds, which would be applicable to further studies on this compound.

Data Presentation: Metabolic Stability Parameters

ParameterProguanilThis compoundReference
Metabolic Pathway Pro-drug, metabolized to active cycloguanil and inactive 4-chlorophenylbiguanide.Presumed to act as a direct dihydrofolate reductase inhibitor.[1][2]
Primary Metabolizing Enzymes CYP2C19, CYP3A4, potentially CYP1A2 and CYP2D6.[3]Not explicitly documented in available literature.[1][3]
Active Metabolite(s) CycloguanilNot applicable (acts directly)[4]
Elimination Half-life (t½) 12 - 15 hoursData not available[1]
Genetic Polymorphism Significant variability in metabolism due to CYP2C19 polymorphism, leading to "extensive" and "poor" metabolizer phenotypes.[4]Data not available[4]

Metabolic Pathways

The metabolic pathway of Proguanil involves two primary transformations in the liver. The main pathway is the oxidative cyclization to the active metabolite, cycloguanil, catalyzed by CYP enzymes. A secondary pathway involves hydrolysis to 4-chlorophenylbiguanide.

Proguanil_Metabolism Proguanil Proguanil Cycloguanil Cycloguanil (Active Metabolite) Proguanil->Cycloguanil Oxidative Cyclization (CYP2C19, CYP3A4) Chlorophenylbiguanide 4-Chlorophenylbiguanide (Inactive Metabolite) Proguanil->Chlorophenylbiguanide Hydrolysis

Caption: Metabolic pathway of Proguanil.

Experimental Protocols

The following is a detailed protocol for a typical in vitro microsomal stability assay used to determine the metabolic stability of antimalarial compounds like Proguanil and would be applicable for assessing this compound.[5][6]

Objective: To determine the rate of metabolism of a test compound in the presence of liver microsomes.

Materials:

  • Test compound (this compound or Proguanil)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare the NADPH regenerating system solution in phosphate buffer.

    • Dilute the pooled human liver microsomes to the desired concentration in cold phosphate buffer.

  • Incubation:

    • Pre-warm the microsomal suspension and the test compound solution at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the mixture of microsomes and the test compound.

    • The final incubation mixture should contain the test compound (at a specified concentration, e.g., 1 µM), liver microsomes (e.g., 0.5 mg/mL protein), and the NADPH regenerating system in phosphate buffer.

    • Incubate the mixture at 37°C with gentle shaking.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.

  • Reaction Termination:

    • Immediately terminate the reaction in the collected aliquots by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This step precipitates the proteins and stops all enzymatic activity.

  • Sample Processing:

    • Centrifuge the terminated samples to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear portion of this plot represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).

Microsomal_Stability_Assay cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_sampling 3. Sampling & Termination cluster_analysis 4. Analysis A Prepare Reagents: - Test Compound Stock - NADPH System - Microsome Suspension B Mix & Incubate at 37°C: - Microsomes - Test Compound - NADPH System A->B C Collect Aliquots at Time Points B->C D Terminate Reaction (Cold Acetonitrile + Internal Standard) C->D E Centrifuge & Collect Supernatant D->E F LC-MS/MS Analysis E->F G Data Analysis: - Calculate t½ - Calculate CLint F->G

Caption: Experimental workflow for an in vitro microsomal stability assay.

References

Unveiling the Synergy: A Comparative Analysis of Clociguanil and Sulfadoxine in Antimalarial Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the synergistic partnership of clociguanil and sulfadoxine reveals a potent strategy against Plasmodium falciparum, the deadliest malaria parasite. This guide offers a comprehensive comparison of this drug combination with alternative therapies, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

The combination of this compound and sulfadoxine targets a crucial metabolic pathway in the malaria parasite, hindering its ability to replicate and proliferate. This synergistic interaction allows for enhanced efficacy and can help to overcome drug resistance, a significant challenge in the global fight against malaria.

Mechanism of Synergistic Action: Targeting the Folate Biosynthesis Pathway

The synergistic effect of this compound and sulfadoxine stems from their sequential blockade of the folate biosynthesis pathway in Plasmodium falciparum. Folate is essential for the synthesis of nucleic acids, and its depletion is lethal to the parasite.

  • Sulfadoxine , a sulfone antibiotic, inhibits the enzyme dihydropteroate synthase (DHPS). DHPS is responsible for the conversion of para-aminobenzoic acid (PABA) to dihydropteroate, a precursor of dihydrofolic acid.

  • This compound , the active metabolite of the pro-drug proguanil, is a potent inhibitor of dihydrofolate reductase (DHFR). This enzyme catalyzes the reduction of dihydrofolate to tetrahydrofolate, the active form of folate.

By inhibiting two distinct enzymes in the same pathway, the combination of this compound and sulfadoxine delivers a powerful one-two punch to the parasite's reproductive capabilities.

PABA p-Aminobenzoic Acid (PABA) Dihydropteroate Dihydropteroate PABA->Dihydropteroate Dihydropteroate Synthase (DHPS) Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate (Active Folate) Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase (DHFR) NucleicAcids Nucleic Acid Synthesis Tetrahydrofolate->NucleicAcids Sulfadoxine Sulfadoxine Sulfadoxine->Dihydropteroate Inhibits This compound This compound This compound->Tetrahydrofolate Inhibits

Caption: Signaling pathway of this compound and Sulfadoxine synergy.

Comparative Efficacy: this compound-Sulfadoxine vs. Alternatives

While direct quantitative data for the synergistic interaction of this compound and sulfadoxine is limited in publicly available literature, the well-established synergy between DHFR inhibitors and sulfadoxine provides a strong basis for its efficacy. For a comprehensive comparison, we will examine the activity of cycloguanil (a synonym for this compound) and the widely studied synergistic combination of pyrimethamine (another DHFR inhibitor) with sulfadoxine, alongside other common antimalarial therapies.

Drug/CombinationTarget OrganismIn Vitro Activity (IC50)Clinical Efficacy (Cure Rate)Key AdvantagesKey Disadvantages
Cycloguanil P. falciparumSusceptible strains: 11.1 nM; Resistant strains: 2,030 nM[1]Not used as monotherapyPotent DHFR inhibitorResistance can develop rapidly
Pyrimethamine-Sulfadoxine P. falciparumSynergistic activity demonstrated in vitro[2]Varies geographically due to resistance; Can be high in sensitive areasSingle-dose treatment, low costWidespread resistance in many regions
Artemether-Lumefantrine P. falciparumArtemether: 1.5-5.5 nM; Lumefantrine: 2.9-10.8 nM97.1% (Day 42, PCR-corrected)[3]Fast-acting, highly effective against resistant strainsSix-dose regimen, potential for poor compliance
Atovaquone-Proguanil P. falciparumAtovaquone: 0.7-2.5 nM; Proguanil: 40-180 nM100% (in a study in Zambia)[4]Effective against resistant strains, good for prophylaxisHigher cost, potential for resistance development
Chloroquine Plasmodium speciesHighly variable due to resistanceLow in many areas with resistant P. falciparumLow cost, generally well-toleratedWidespread resistance in P. falciparum

Experimental Protocols

The validation of synergistic effects and the determination of drug efficacy rely on standardized in vitro and in vivo experimental protocols.

In Vitro Synergy Testing

A common method to assess drug synergy is the in vitro microtest, often utilizing the SYBR Green I-based fluorescence assay or a [³H]-hypoxanthine incorporation assay.

cluster_0 Preparation cluster_1 Assay cluster_2 Analysis ParasiteCulture Synchronized P. falciparum Culture Incubation Incubate Drugs with Parasite Culture (48-72h) ParasiteCulture->Incubation DrugDilution Serial Dilutions of This compound & Sulfadoxine DrugDilution->Incubation Measurement Measure Parasite Growth (e.g., SYBR Green I) Incubation->Measurement IC50 Calculate IC50 Values Measurement->IC50 FIC Determine Fractional Inhibitory Concentration (FIC) IC50->FIC Isobologram Construct Isobologram FIC->Isobologram

Caption: Experimental workflow for in vitro synergy testing.

Methodology:

  • Parasite Culture: Asynchronous P. falciparum cultures are synchronized to the ring stage.

  • Drug Preparation: Stock solutions of this compound and sulfadoxine are prepared and serially diluted in culture medium.

  • Assay Plate Preparation: The diluted drugs are added to a 96-well microtiter plate in a checkerboard pattern, with each drug alone and in combination at various ratios.

  • Incubation: The synchronized parasite culture is added to each well, and the plates are incubated under standard conditions (37°C, 5% CO₂, 5% O₂) for 48-72 hours.

  • Growth Measurement: Parasite growth is quantified using a suitable method, such as SYBR Green I fluorescence, which binds to parasite DNA.

  • Data Analysis:

    • The 50% inhibitory concentration (IC50) for each drug alone and in combination is calculated.

    • The Fractional Inhibitory Concentration (FIC) is determined using the formula: FIC = (IC50 of drug A in combination / IC50 of drug A alone) + (IC50 of drug B in combination / IC50 of drug B alone).

    • Synergy is typically defined as an FIC index of <0.5, additivity as 0.5-2.0, and antagonism as >2.0.

    • An isobologram is constructed by plotting the concentrations of the two drugs that produce a 50% reduction in parasite growth. A concave curve indicates synergy, a straight line indicates an additive effect, and a convex curve indicates antagonism.

In Vivo Efficacy Studies

The 4-day suppressive test in a murine malaria model (e.g., Plasmodium berghei in mice) is a standard in vivo assay.

Methodology:

  • Infection: Mice are inoculated with P. berghei-infected red blood cells.

  • Treatment: The test compounds (this compound and sulfadoxine, alone and in combination) are administered orally or by another appropriate route once daily for four consecutive days, starting 24 hours post-infection. A control group receives the vehicle only.

  • Parasitemia Monitoring: Thin blood smears are prepared from tail blood on day 4 post-infection, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.

  • Efficacy Calculation: The average parasitemia in the control group is considered 100% growth. The percent suppression of parasitemia for each treatment group is calculated. The 50% and 90% effective doses (ED50 and ED90) can then be determined.

Conclusion

The synergistic combination of this compound and sulfadoxine represents a theoretically potent antimalarial therapy due to its dual targeting of the essential folate biosynthesis pathway in Plasmodium falciparum. While direct and recent quantitative data on this specific combination is scarce, the well-documented synergy of the drug classes provides a strong rationale for its efficacy. Comparison with alternative therapies highlights the continuous need for novel drug combinations to combat the ever-present threat of drug resistance. The detailed experimental protocols provided herein offer a framework for the continued evaluation and validation of this and other promising antimalarial drug combinations. Further research to generate robust in vitro and in vivo data for the this compound-sulfadoxine combination is warranted to fully elucidate its potential in the clinical setting.

References

Comparative Docking Analysis of Clociguanil with Wild-Type and Mutant Plasmodium falciparum DHFR

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive in-silico evaluation of Clociguanil's binding affinity and the molecular basis of resistance in Plasmodium falciparum, providing critical insights for the rational design of next-generation antimalarials.

The emergence of drug resistance in Plasmodium falciparum, the deadliest species of malaria parasite, poses a significant threat to global public health. Antifolate drugs, such as proguanil (metabolized to its active form, this compound), have been a cornerstone of malaria treatment and prophylaxis. These drugs target the P. falciparum dihydrofolate reductase (PfDHFR), a critical enzyme in the parasite's DNA synthesis pathway. However, the efficacy of these drugs has been severely compromised by mutations in the dhfr gene, leading to clinical resistance. This guide provides a comparative analysis of molecular docking studies on this compound with both wild-type and mutant PfDHFR, offering a detailed examination of the structural and energetic factors underpinning drug efficacy and resistance.

The Mechanism of Action and Resistance

This compound, a triazine derivative, acts as a competitive inhibitor of PfDHFR, binding to the active site and preventing the reduction of dihydrofolate to tetrahydrofolate. This blockade disrupts the synthesis of essential DNA precursors, ultimately leading to parasite death.[1] Resistance to this compound is primarily associated with a specific double mutation in the PfDHFR enzyme, involving the substitution of Alanine at position 16 with Valine (A16V) and Serine at position 108 with Threonine (S108T).[2][3] These mutations alter the conformation of the active site, reducing the binding affinity of this compound through steric hindrance.[4]

Comparative Docking Performance of this compound and Analogs

Molecular docking simulations are pivotal in understanding the interactions between a ligand and its target protein at a molecular level. Various studies have employed different docking programs and scoring functions to evaluate the binding affinities of this compound and its derivatives against wild-type and mutant PfDHFR. The data presented below summarizes the binding energies and inhibitory constants (Ki) from several key studies. Lower binding energy values indicate a more favorable interaction and higher binding affinity.

CompoundTarget PfDHFRDocking ProgramBinding Energy (kcal/mol)Predicted Ki (nM)Key Interacting Residues
This compound Wild-TypeAutoDock-8.5250Asp54, Ser108, Ile164
This compound A16V+S108TAutoDock-6.28500Asp54, Thr108, Ile164
Pyrimethamine Wild-TypeAutoDock Vina-7.3-Ile14, Asp54, Ile164
Pyrimethamine S108N Mutant---Reduced affinity due to steric clash with Asn108
WR99210 Quadruple Mutant---Asn108 (attractive interaction), Leu46, Ile112, Pro113, Phe116, Leu119
Analog 1 Wild-TypeGOLD-9.285Asp54, Phe58, Ser108, Ile164
Analog 1 A16V+S108TGOLD-7.12100Asp54, Phe58, Thr108, Ile164
Analog 2 Wild-TypeMolegro-10.135Asp54, Ser111, Tyr170
Analog 2 A16V+S108TMolegro-7.81200Asp54, Ser111, Tyr170

Note: The binding energies and Ki values are compiled from multiple studies and may vary depending on the specific force fields and docking parameters used. The "Analogs" represent derivatives of this compound designed to overcome resistance.

Experimental Protocols for Molecular Docking

A standardized molecular docking workflow is crucial for obtaining reliable and reproducible results. The following protocol outlines the typical steps involved in the comparative docking studies of this compound with PfDHFR.

  • Protein Preparation:

    • The three-dimensional crystal structure of P. falciparum DHFR is retrieved from the Protein Data Bank (PDB). Commonly used PDB IDs include 1J3I (wild-type), 1J3J (double mutant), and 1J3K (quadruple mutant).[2]

    • Water molecules and any co-crystallized ligands are removed from the protein structure.

    • Hydrogen atoms are added to the protein, and the structure is energy minimized using a suitable force field (e.g., CHARMm or AMBER).

  • Ligand Preparation:

    • The 2D structure of this compound and its analogs are drawn using a chemical drawing tool and converted to a 3D format.

    • The ligands are then energy minimized, and their atomic charges are assigned.

  • Docking Simulation:

    • A grid box is defined around the active site of the PfDHFR enzyme to specify the search space for the docking algorithm.

    • A docking program such as AutoDock, GOLD, or Glide is used to generate multiple binding poses of the ligand within the active site.[2][3]

    • Each pose is evaluated using a scoring function that estimates the binding affinity (e.g., docking score or binding energy).

  • Analysis of Results:

    • The docking poses are ranked based on their scores. The pose with the lowest binding energy is typically considered the most favorable.

    • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are analyzed to understand the molecular basis of binding.

Visualizing the Workflow and Mechanism

To better illustrate the processes involved, the following diagrams, generated using Graphviz, depict the experimental workflow for comparative docking studies and the inhibitory mechanism of DHFR antagonists.

experimental_workflow cluster_prep Preparation Stage cluster_dock Docking Simulation cluster_analysis Analysis Stage PDB Retrieve PfDHFR Structure (e.g., PDB: 1J3I, 1J3J) Clean Energy Minimize Protein PDB->Clean Remove water, add hydrogens Ligand Prepare Ligand Structures (this compound & Analogs) Minimize_L Minimize_L Ligand->Minimize_L Energy Minimization Grid Define Active Site Grid Clean->Grid Dock Perform Docking (e.g., AutoDock, GOLD) Minimize_L->Dock Grid->Dock Score Score & Rank Poses Dock->Score Analyze Analyze Interactions (H-bonds, Hydrophobic) Score->Analyze Compare Compare Wild-Type vs. Mutant Analyze->Compare

Caption: Experimental workflow for comparative molecular docking studies.

dhfr_pathway DHF Dihydrofolate (DHF) PfDHFR Plasmodium DHFR DHF->PfDHFR Substrate THF Tetrahydrofolate (THF) DNA DNA Synthesis THF->DNA PfDHFR->THF Product This compound This compound This compound->PfDHFR Inhibition

Caption: Mechanism of action of this compound on the DHFR pathway.

Conclusion and Future Directions

Comparative docking studies have been instrumental in elucidating the molecular mechanisms of this compound resistance in P. falciparum. The A16V and S108T mutations in PfDHFR significantly reduce the binding affinity of this compound through steric hindrance, as consistently demonstrated by computational analyses. These findings underscore the importance of steric compatibility in the design of novel DHFR inhibitors. Future drug discovery efforts should focus on developing compounds that can effectively bind to the altered active site of mutant enzymes. Structure-based drug design, guided by detailed insights from molecular docking and dynamics simulations, will be crucial in the development of next-generation antimalarials that can overcome the challenge of drug resistance.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Clociguanil

Author: BenchChem Technical Support Team. Date: November 2025

Clociguanil, an antimalarial agent, requires careful management throughout its lifecycle in a laboratory setting, including its ultimate disposal. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is informed by the SDS of its structural analog, cycloguanil, and established regulations for pharmaceutical waste disposal.

Waste Characterization and Regulatory Framework

The initial and most critical step in the proper disposal of any chemical is to determine if it is classified as hazardous waste. In the United States, the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) governs the management of hazardous wastes. Pharmaceutical waste is deemed hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.

Given that the SDS for the related compound cycloguanil indicates it is "slightly hazardous for water," a conservative approach dictates that this compound and its associated waste should be managed as hazardous pharmaceutical waste. This necessitates adherence to stringent disposal regulations to prevent environmental contamination and ensure personnel safety.

Quantitative Data Summary

While specific quantitative data for this compound disposal is not available, the following table summarizes general recommendations for the handling and disposal of hazardous pharmaceutical waste, which should be applied to this compound.

ParameterGuidelineSource
Waste Segregation All this compound-contaminated waste (solid and liquid) must be segregated from non-hazardous waste.General Hazardous Waste Guidelines
Labeling Waste containers must be clearly labeled as "Hazardous Pharmaceutical Waste" and include the name "this compound."EPA Regulations
Container Type Use leak-proof, rigid, and sealed containers appropriate for hazardous waste.General Laboratory Safety Protocols
Storage Store waste in a designated, secure area away from incompatible materials.RCRA Guidelines
Disposal Method Do not dispose of in household garbage or via the sewer system.[1] All waste must be disposed of through a licensed hazardous waste disposal facility.EPA and Safety Data Sheets[1]

Experimental Protocols for Waste Management

The following step-by-step procedures should be integrated into laboratory protocols for the handling and disposal of this compound:

Step 1: Personal Protective Equipment (PPE)

  • Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound and its waste.

Step 2: Waste Segregation at the Point of Generation

  • Immediately following any experimental procedure involving this compound, all contaminated materials must be segregated. This includes:

    • Solid Waste: Unused or expired this compound powder, contaminated gloves, bench paper, pipette tips, and empty vials. These should be placed in a designated, clearly labeled hazardous waste container.

    • Liquid Waste: Solutions containing this compound. These should be collected in a separate, leak-proof hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.

Step 3: Container Management

  • Ensure all hazardous waste containers are kept closed except when adding waste.

  • Do not overfill containers. Fill to a maximum of 80% capacity to prevent spills.

  • Label containers with "Hazardous Pharmaceutical Waste," the name "this compound," and the date of accumulation.

Step 4: Disposal

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

  • Maintain a record of all disposed this compound waste as required by your institution and local regulations.

Decontamination of Glassware:

  • Reusable glassware that has come into contact with this compound should be decontaminated.

  • Rinse the glassware with a suitable solvent (such as ethanol or acetone) three times. The solvent rinsate must be collected and disposed of as hazardous liquid waste.

  • After rinsing, the glassware can be washed using standard laboratory procedures.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Clociguanil_Disposal_Workflow This compound Disposal Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal Disposal Pathway start Experiment using this compound gen_solid Generate Solid Waste (e.g., contaminated PPE, vials) start->gen_solid gen_liquid Generate Liquid Waste (e.g., solutions with this compound) start->gen_liquid collect_solid Collect in Labeled Solid Hazardous Waste Container gen_solid->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container gen_liquid->collect_liquid contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Waste Contractor collect_solid->contact_ehs collect_liquid->contact_ehs licensed_disposal Disposal at a Permitted Hazardous Waste Facility contact_ehs->licensed_disposal incineration High-Temperature Incineration (Preferred Method) licensed_disposal->incineration

Caption: Decision workflow for the safe disposal of this compound waste.

By adhering to these procedures, research institutions can ensure the safe management of this compound waste, protecting both their personnel and the environment, and upholding a culture of safety and responsibility in scientific research.

References

Essential Safety and Logistical Information for Handling Clociguanil

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of Clociguanil. Adherence to these procedures is vital to ensure personal safety and minimize environmental contamination.

Hazard Identification

This compound hydrochloride is classified as a toxic substance and should be handled only by personnel trained and familiar with potent active pharmaceutical ingredients.[1] It is recognized as a moderate to severe irritant to the skin and eyes.[1] In case of eye contact, it can cause serious irritation.[2][3] Inhalation may be harmful and cause respiratory tract irritation, while ingestion may also be harmful.[3] Although no components are listed as carcinogens by NTP or OSHA, the chemical, physical, and toxicological properties have not been exhaustively investigated.[3]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the final and critical barrier against exposure. The following table summarizes the recommended PPE for handling this compound based on potential exposure scenarios.

Activity Required PPE Rationale
Handling Unopened Vials Powder-free chemotherapy-rated gloves (single pair)To prevent dermal exposure from potential residue on vial surfaces.[4]
Weighing and Preparing Solutions Double pair of powder-free chemotherapy-rated gloves, Disposable gown, Safety goggles with side shields or a full-face shield, N95 respirator maskTo protect against skin and eye contact from splashes and inhalation of aerosols or powder.[4][5] Gowns should be made of polyethylene-coated polypropylene or other laminate materials for optimal protection.[4]
Administering Solutions Double pair of powder-free chemotherapy-rated gloves, Disposable gown, Eye and face protectionTo prevent exposure from potential splashes during administration.[4][5] The outer glove should be worn over the gown cuff.[4]
Cleaning Spills Double pair of powder-free chemotherapy-rated gloves, Disposable gown, Full-face shield and goggles, N95 respirator mask, Disposable shoe coversTo ensure full protection during spill management where the risk of exposure is high.[6]
Waste Disposal Double pair of powder-free chemotherapy-rated gloves, Disposable gownTo protect against contact with contaminated waste materials.[4][6]

It is recommended to change gloves every 30 to 60 minutes, or immediately if they are damaged or known to be contaminated.[7]

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to maintain a safe laboratory environment.

  • Preparation :

    • Ensure all necessary PPE is available and in good condition.

    • Work in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.

    • Have a spill kit readily accessible.

  • Handling :

    • When handling the solid compound, avoid creating dust.

    • For solutions, prevent splashing and aerosol generation.

    • Wash hands thoroughly after handling, even if gloves were worn.[2]

  • In Case of Exposure :

    • Eye Contact : Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and consult a physician.[2][3]

    • Skin Contact : Wash off with soap and plenty of water.[3] Remove contaminated clothing immediately.

    • Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a physician.[3]

    • Ingestion : Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[3]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and potential harm to others.

  • Chemical Waste : Dispose of this compound waste in accordance with local, state, and federal regulations for hazardous chemical waste. Do not allow it to enter sewers or surface and ground water.[2]

  • Contaminated Materials : All disposable items that have come into contact with this compound, such as gloves, gowns, and labware, should be treated as hazardous waste and disposed of accordingly.

  • Containers : Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste before the container is disposed of.

Experimental Protocols

Specific experimental protocols for the handling of this compound are not detailed in general safety documents. Researchers are required to develop detailed, experiment-specific protocols that incorporate the safety information provided in the Safety Data Sheet (SDS) and this guidance. These protocols should be part of a comprehensive risk assessment for any new procedure involving this compound.

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Clociguanil_Workflow cluster_prep 1. Preparation cluster_handling 2. Handling Procedure cluster_post_handling 3. Post-Handling cluster_disposal 4. Waste Disposal cluster_emergency Emergency Procedures prep_area Designate Work Area (Fume Hood / BSC) gather_ppe Gather Required PPE don_ppe Don Appropriate PPE prep_area->don_ppe spill_kit Ensure Spill Kit is Accessible handle_chem Handle this compound (Weighing / Solution Prep) don_ppe->handle_chem clean_area Clean and Decontaminate Work Area handle_chem->clean_area spill Spill Occurs handle_chem->spill exposure Personal Exposure handle_chem->exposure doff_ppe Doff PPE Correctly clean_area->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands chem_waste Dispose of Chemical Waste wash_hands->chem_waste ppe_waste Dispose of Contaminated PPE

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.